molecular formula C20H22N4O4 B035534 Disperse Red 1 methacrylate CAS No. 103553-48-6

Disperse Red 1 methacrylate

Cat. No.: B035534
CAS No.: 103553-48-6
M. Wt: 382.4 g/mol
InChI Key: MHYWMAUCJNDHPY-UHFFFAOYSA-N
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Description

Disperse Red 1 methacrylate is a specialized organic compound that integrates the well-characterized chromophore of Disperse Red 1 with a reactive methacrylate group. This molecular design is engineered for the covalent incorporation of azo dye functionality into polymer backbones, primarily via free-radical polymerization techniques. Its primary research value lies in the synthesis of advanced functional materials, where it acts as a permanent, non-leaching colorant and active component.

Properties

IUPAC Name

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H22N4O4/c1-4-23(13-14-28-20(25)15(2)3)18-9-5-16(6-10-18)21-22-17-7-11-19(12-8-17)24(26)27/h5-12H,2,4,13-14H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYWMAUCJNDHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(=O)C(=C)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

139096-37-0
Record name 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=139096-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10407743, DTXSID501039388
Record name Disperse Red 1 methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer
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Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103553-48-6, 139096-37-0
Record name Disperse Red 1 methacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disperse Red 1 methacrylate
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Foundational & Exploratory

"Disperse Red 1 methacrylate" synthesis via diazo coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Disperse Red 1 Methacrylate via Diazo Coupling

Abstract

This compound is a specialized chromophore that incorporates the Disperse Red 1 azo dye with a reactive methacrylate group. This molecular design allows for the covalent integration of the dye into polymer backbones, creating functional materials with permanent, non-leaching color and photoresponsive properties. This guide provides a comprehensive technical overview of its synthesis, which is achieved through a robust two-step process: the formation of the Disperse Red 1 dye via diazo coupling, followed by its functionalization with a methacrylate group through esterification. We will delve into the underlying chemical principles, provide detailed experimental protocols, and outline critical safety considerations for researchers and scientists in materials development.

Chemical Principles and Reaction Mechanisms

The synthesis of this compound is a sequential process that first builds the chromophore and then attaches the polymerizable handle. Understanding the mechanism of each step is critical for optimizing reaction conditions and ensuring a high-purity final product.

Step 1: Synthesis of Disperse Red 1 via Diazo Coupling

The formation of the Disperse Red 1 azo dye is a classic example of diazotization followed by an azo coupling reaction.[1][2]

Diazotization is the conversion of a primary aromatic amine, in this case, p-nitroaniline, into a diazonium salt.[3] This process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1][4][5] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which is otherwise prone to decomposition.[1][4][6]

The mechanism proceeds as follows:

  • Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[4][7]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of p-nitroaniline attacks the nitrosonium ion.

  • Proton Transfer & Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable p-nitrobenzenediazonium ion.[3][7] The aromatic ring provides resonance stabilization to the diazonium group.[4]

Diazotization Mechanism cluster_0 Nitrosonium Ion Formation cluster_1 Diazonium Salt Formation NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + HCl HCl Hydrochloric Acid (HCl) NO+ Nitrosonium Ion (NO⁺) HNO2->NO+ + H⁺, - H₂O pNA p-Nitroaniline Intermediate N-Nitrosamine Intermediate pNA->Intermediate + NO⁺ Diazonium p-Nitrobenzenediazonium Ion Intermediate->Diazonium Tautomerization - H₂O

Caption: Mechanism of p-Nitroaniline Diazotization.

The p-nitrobenzenediazonium ion is a weak electrophile that readily reacts with an electron-rich aromatic compound, the "coupling component." For Disperse Red 1, this component is N-ethyl-N-(2-hydroxyethyl)aniline.[1] This electrophilic aromatic substitution reaction forms the characteristic azo linkage (–N=N–), which is the basis of the dye's color.[8][9] The coupling occurs at the para-position relative to the activating amino group on the coupling component, which is the most sterically accessible and electronically favorable site.[8][9]

Step 2: Methacrylation of Disperse Red 1

To make the dye polymerizable, a methacrylate group is introduced via an esterification reaction.[1] The terminal hydroxyl group of the Disperse Red 1 dye acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride.[1][10]

This reaction is typically performed in a dry aprotic solvent, such as tetrahydrofuran (THF), to prevent hydrolysis of the highly reactive methacryloyl chloride.[1][10] A tertiary amine base, like triethylamine, is essential. It functions as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[1][10] This prevents the HCl from protonating the reactants or catalyzing unwanted side reactions. The reaction is initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction rate and then allowed to proceed at room temperature.[1][10]

Overall Synthesis Workflow Start Starting Materials (p-Nitroaniline, N-ethyl-N-(2-hydroxyethyl)aniline) Step1 Step 1: Diazo Coupling (NaNO₂, HCl, 0-5°C) Start->Step1 Intermediate Disperse Red 1 Dye Step1->Intermediate Step2 Step 2: Esterification (Methacryloyl Chloride, Triethylamine, THF) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct Purification Purification & Characterization (Chromatography, NMR, HPLC) FinalProduct->Purification

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol

This section provides a representative step-by-step methodology for the synthesis, purification, and characterization of this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
p-Nitroaniline100-01-6C₆H₆N₂O₂Toxic, handle with care.[11][12]
Sodium Nitrite (NaNO₂)7632-00-0NaNO₂Oxidizer, toxic if swallowed.[13][14][15]
Hydrochloric Acid (HCl), concentrated7647-01-0HClCorrosive.
N-ethyl-N-(2-hydroxyethyl)aniline92-50-2C₁₀H₁₅NOHarmful if swallowed, skin/eye irritant.[16][17]
Methacryloyl Chloride920-46-7C₄H₅ClOHighly toxic, flammable, corrosive.[18][19]
Triethylamine (TEA)121-44-8C₆H₁₅NFlammable, corrosive.
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈OFlammable, irritant.
Ethyl Acetate141-78-6C₄H₈O₂Flammable, for chromatography.
Hexane110-54-3C₆H₁₄Flammable, for chromatography.
Silica Gel (for column chromatography)7631-86-9SiO₂Respiratory irritant.
Step-by-Step Procedure

Part A: Synthesis of Disperse Red 1

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve p-nitroaniline in a solution of concentrated HCl and water. Cool the mixture to 0–5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-nitroaniline solution. Maintain the temperature strictly between 0–5 °C throughout the addition. A positive test for nitrous acid with starch-iodide paper should be maintained.

  • Stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes after the addition is complete.

  • Azo Coupling: In a separate beaker, dissolve N-ethyl-N-(2-hydroxyethyl)aniline in an aqueous acidic solution (e.g., acetic acid or dilute HCl). Cool this solution to 0–5 °C.

  • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring. Maintain the temperature below 10 °C.

  • A colored precipitate of Disperse Red 1 will form immediately. Continue stirring the mixture in the cold bath for 2-3 hours to ensure the reaction goes to completion.

  • Isolation: Isolate the crude Disperse Red 1 dye by vacuum filtration. Wash the solid product thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum.

Part B: Synthesis of this compound [10]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried Disperse Red 1 (0.30 g) and triethylamine (5 mL) in anhydrous THF (5 mL).[10]

  • Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. While stirring, add distilled methacryloyl chloride (0.23 g) dropwise.[10]

  • Reaction Progression: Stir the mixture for 2 hours at 0 °C, then allow it to warm to room temperature and stir for an additional 16 hours.[10] The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Workup: Remove the precipitate by filtration. Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization
  • Purification: The crude this compound should be purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure product.[1]

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H, ¹³C): To confirm the incorporation of the methacrylate group and the overall molecular structure.[1]

    • HPLC: To assess the purity of the final compound (typically >95% for research applications).[1]

    • Mass Spectrometry: For molecular weight validation.[1]

    • UV-Vis Spectroscopy: To confirm the chromophoric properties. The acylation of the hydroxyl group typically results in a slight blue shift of the primary absorption band.[10]

Data and Properties

PropertyValueSource(s)
Chemical Name 4-[[2-(methacryloyloxy)ethyl]ethylamino]-4′-nitroazobenzene
CAS Number 103553-48-6
Molecular Formula O₂NC₆H₄N=NC₆H₄N(C₂H₅)CH₂CH₂OCOC(CH₃)=CH₂
Molecular Weight 382.41 g/mol
Appearance Solid
Melting Point 78-83 °C (lit.)
λmax 493 nm
Storage 2-8°C

Safety Considerations

The synthesis of this compound involves several hazardous chemicals. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

ChemicalKey HazardsRecommended PrecautionsSource(s)
p-Nitroaniline Toxic if swallowed, in contact with skin, or if inhaled.[11][12] May cause organ damage through prolonged exposure.[11][12] Readily absorbed through the skin.[12][20]Avoid creating dust.[11] Use in a well-ventilated area. Wear protective gloves and clothing.[11][12] Store locked up.[12][11][12][20][21][22]
Sodium Nitrite Strong oxidizer, may intensify fire.[13][15][23] Toxic if swallowed or inhaled.[13][15]Keep away from combustible materials.[13][23] Do not eat, drink, or smoke when using.[13][15] Use only in a hood.[13] Store in a cool, dry place.[13][13][14][15][23][24]
N-ethyl-N-(2-hydroxyethyl)aniline Harmful if swallowed.[16][17] Causes skin and serious eye irritation.[16][17] May cause respiratory irritation.[16][17]Avoid breathing vapors.[16][17] Wash thoroughly after handling.[16][17] Wear protective gloves and eye protection. Store in a well-ventilated place.[16][17][16][17]
Methacryloyl Chloride Highly flammable liquid and vapor.[19][25] Fatal if inhaled.[18][25] Causes severe skin burns and eye damage.[18][25] Moisture sensitive; reacts with water to liberate toxic gas.[18][19][25]Keep away from heat, sparks, and open flames.[19] Handle under an inert atmosphere.[19] Wear respiratory protection, gloves, and eye/face protection.[18][19][25][26]

Conclusion

The synthesis of this compound via diazo coupling and subsequent esterification is a well-established and reliable method for producing a high-purity, polymerizable azo dye. Careful control over reaction parameters, particularly temperature during diazotization and moisture exclusion during esterification, is paramount for achieving high yields and product quality. By following the principles and protocols outlined in this guide, researchers can effectively synthesize this valuable monomer for the development of advanced functional polymers, photo-optical materials, and non-leaching colored systems.

References

  • This compound | High-Purity Dye Monomer - Benchchem. BenchChem.
  • Material Safety Data Sheet - Methacryloyl chloride, stabilized - Cole-Parmer. Cole-Parmer.
  • Sodium Nitrite Safety Data Sheet (SDS) - Flinn Scientific. Flinn Scientific.
  • Methacryloyl Chloride - Material Safety D
  • Material Safety Data Sheet M
  • Sodium Nitrite, High Purity Special Granular Grade Safety D
  • Safety Data Sheet: p-nitroaniline - Chemos GmbH&Co.KG. chemos.de.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safety Data Sheet: Sodium nitrite - Carl ROTH. carlroth.com.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Safety Data Sheet: sodium nitrite - Chemos GmbH&Co.KG. chemos.de.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • p-Nitro Aniline CAS No 100-01-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. cdhfinechemical.com.
  • N-Ethyl-N-(2-hydroxyethyl) aniline - DC Fine Chemicals. dcfinechemicals.com.
  • Diazotization Reaction Mechanism - BYJU'S. BYJU'S.
  • 4-Nitroaniline - Safety D
  • DIAZOTISATION AND COUPLING - PHARMD GURU. pharmdguru.com.
  • Aldrich 185310 - SAFETY D
  • Diazotization reaction: Mechanism and Uses - Online Chemistry notes. onlinechemistrynotes.com.
  • Safety Data Sheet - DC Fine Chemicals. dcfinechemicals.com.
  • 4-Nitroaniline - SAFETY D
  • Synthesis of Dyed Monodisperse Poly(methyl methacrylate) Colloids for the Preparation of Submicron Periodic - University of Pittsburgh. d-scholarship.pitt.edu.
  • converting anilines to diazoniums ions - YouTube. YouTube.
  • The diazotization process. (a) The reaction of aniline (or other aryl... - ResearchGate.
  • Azo coupling - Wikipedia. Wikipedia.
  • Azo Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH.
  • An In-depth Technical Guide to the Synthesis of Disperse Red 73 via Diazo Coupling - Benchchem. BenchChem.
  • This compound 95 103553-48-6 - Sigma-Aldrich. Sigma-Aldrich.

Sources

"Disperse Red 1 methacrylate" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Disperse Red 1 Methacrylate for Advanced Materials Research

Authored by: Gemini, Senior Application Scientist

This compound (DR1M) stands as a cornerstone molecule in the field of photoresponsive materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of DR1M, moving from its fundamental properties and synthesis to its advanced applications in photonics and polymer science. The narrative emphasizes the causal relationships behind experimental protocols and is grounded in authoritative scientific literature.

Core Properties and Identification

This compound is an organic compound that covalently links the Disperse Red 1 chromophore, a well-known azo dye, to a polymerizable methacrylate group.[1] This bifunctional nature is the key to its utility, allowing for the permanent incorporation of photo-responsive and nonlinear optical (NLO) properties into polymer backbones, overcoming issues like dye leaching common in guest-host systems.[1][2]

PropertyValueSource
CAS Number 103553-48-6[1][3]
Molecular Weight 382.41 g/mol [3]
Linear Formula O₂NC₆H₄N=NC₆H₄N(C₂H₅)CH₂CH₂OCOC(CH₃)=CH₂[3]
Synonyms (4-Nitrophenyl)[4-[[2-(methacryloyloxy)ethyl]ethylamino]phenyl]diazene[3]
Appearance Solid[3]
Melting Point 78-83 °C[3]
λmax 493 nm[3]
Storage 2-8°C, protected from light[3]

Synthesis and Purification: A Two-Stage Protocol

The synthesis of DR1M is a well-established two-step process that first builds the chromophore and then attaches the polymerizable handle.[1]

Part A: Synthesis of Disperse Red 1 Chromophore

The foundational Disperse Red 1 dye is synthesized via a classic diazo coupling reaction.[1] This involves the diazotization of a primary aromatic amine (p-nitroaniline) to form a reactive diazonium salt, which is then coupled with an electron-rich partner (N-ethyl-N-(2-hydroxyethyl)aniline).

Experimental Protocol:

  • Diazotization: Dissolve p-nitroaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.

  • Coupling: In a separate vessel, dissolve N-ethyl-N-(2-hydroxyethyl)aniline in an appropriate solvent. Slowly add the cold diazonium salt solution to this vessel. An azo coupling reaction will occur, resulting in the formation of the Disperse Red 1 dye, which typically precipitates as a colored solid.

  • Isolation: The crude Disperse Red 1 is collected by filtration, washed thoroughly with water to remove residual salts and acids, and then dried.

Part B: Methacrylation of Disperse Red 1

To make the dye polymerizable, a methacrylate group is introduced via an esterification reaction, converting the terminal hydroxyl group of the Disperse Red 1.[1][4]

Experimental Protocol:

  • Reaction Setup: Dissolve the synthesized Disperse Red 1 and a base, such as triethylamine, in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[1] The system is cooled to 0 °C. Triethylamine acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction.[1]

  • Esterification: Add methacryloyl chloride dropwise to the cooled solution. The reaction is highly exothermic and slow addition is crucial.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

  • Purification: The resulting triethylammonium hydrochloride salt is removed by filtration. The filtrate is concentrated, and the crude DR1M product is purified, typically by column chromatography, to yield the final high-purity monomer.

Synthesis_Workflow cluster_partA Part A: Disperse Red 1 Synthesis cluster_partB Part B: Methacrylation p_nitroaniline p-Nitroaniline diazonium_salt Diazonium Salt Formation (NaNO₂, HCl, 0-5°C) p_nitroaniline->diazonium_salt disperse_red_1 Disperse Red 1 diazonium_salt->disperse_red_1 Azo Coupling coupling_partner N-ethyl-N-(2-hydroxyethyl)aniline coupling_partner->disperse_red_1 Azo Coupling dr1m Disperse Red 1 Methacrylate (DR1M) disperse_red_1->dr1m Esterification (THF, Et₃N) methacryloyl_chloride Methacryloyl Chloride methacryloyl_chloride->dr1m

Caption: Workflow for the two-stage synthesis of this compound.

Polymerization and Copolymerization

DR1M is designed for covalent incorporation into polymers, most commonly through free-radical polymerization.[1] It can be homopolymerized to form Poly(this compound) (PDR1M) or copolymerized with other monomers, such as methyl methacrylate (MMA), to tune the material's physical and optical properties.[5][6] The resulting copolymers combine the processability of PMMA with the photoresponsive characteristics of the DR1M units.[7][8]

Protocol: Free-Radical Copolymerization of DR1M with MMA

  • Monomer Solution: Dissolve the desired molar ratio of DR1M and MMA monomers in a suitable solvent (e.g., toluene or THF).

  • Initiator Addition: Add a free-radical initiator, such as Azobisisobutyronitrile (AIBN). The concentration of the initiator will influence the final molecular weight of the polymer.

  • Polymerization: Degas the solution to remove oxygen, which can inhibit the reaction, and then heat the mixture (typically 60-80 °C) for several hours under an inert atmosphere.

  • Isolation and Purification: The reaction is quenched by cooling. The polymer is then precipitated by pouring the solution into a non-solvent like methanol, filtered, and dried under vacuum to remove any residual monomer and solvent.

Polymerization Monomers DR1M + MMA Monomers + AIBN Initiator Heating Heating (60-80°C) Under N₂ Monomers->Heating Propagation Chain Propagation Heating->Propagation Polymer Poly(DR1M-co-MMA) Copolymer Propagation->Polymer Precipitation Precipitation in Methanol Polymer->Precipitation PurifiedPolymer Purified Copolymer Precipitation->PurifiedPolymer

Caption: General workflow for the free-radical copolymerization of DR1M and MMA.

Structural and Functional Characterization

A suite of analytical techniques is essential to verify the structure of the monomer and the resulting polymer, as well as to quantify its functional properties.

TechniquePurpose and Key Observations
FTIR Spectroscopy Confirms the chemical structure. For DR1M synthesis, look for the appearance of the methacrylate carbonyl (C=O) peak. For polymerization, the disappearance of the vinyl C=C peak indicates successful reaction.[1]
NMR Spectroscopy Provides detailed structural information. ¹H and ¹³C NMR can confirm the successful acylation of Disperse Red 1 and analyze the sequence distribution in copolymers.[4][6]
UV-Vis Spectroscopy Characterizes the electronic transitions of the azo chromophore. The main absorption peak (λmax) around 490-493 nm is characteristic of the trans-isomer.[3]
Gel Permeation (GPC) Determines the molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polymers, which are crucial for correlating structure with material properties.[1]

The Core Mechanism: Photo-induced Isomerization

The functionality of DR1M-containing materials stems from the photoisomerization of the azobenzene group.[9] The azo bond (–N=N–) can exist in two states: a thermally stable, elongated trans isomer and a metastable, bent cis isomer.[2]

  • Trans-to-Cis Isomerization: Upon irradiation with light of an appropriate wavelength (typically within its main absorption band, e.g., ~490 nm), the molecule absorbs a photon and switches from the trans to the cis configuration.[2]

  • Cis-to-Trans Isomerization: The molecule can revert to the stable trans state either thermally over time or by irradiation with light of a different wavelength (e.g., UV light).[9]

This reversible process induces a significant change in molecular shape and dipole moment. When polarized light is used, this isomerization can lead to the macroscopic alignment of the chromophores perpendicular to the light's polarization vector, inducing optical anisotropy (birefringence) in the material.[10] This phenomenon is the basis for many of its applications.

Isomerization Trans Trans Isomer (Stable, Elongated) Cis Cis Isomer (Metastable, Bent) Trans->Cis Light (e.g., 490nm) Cis->Trans Heat (Δ) or Light (e.g., UV)

Caption: Reversible trans-cis photoisomerization of the azobenzene moiety in DR1M.

Key Applications in Advanced Materials

The ability to control material properties with light makes DR1M polymers highly valuable for cutting-edge technologies.

  • Nonlinear Optics (NLO): The "push-pull" electronic structure of the DR1M chromophore gives it a large second-order molecular hyperpolarizability.[1] When the chromophores are aligned in a non-centrosymmetric manner (e.g., via electric field poling), the bulk material can exhibit second-order NLO effects like second-harmonic generation (SHG), which is crucial for frequency-doubling lasers and electro-optic modulation.[1][8][11]

  • Holographic Data Storage: The photo-induced anisotropy allows for the recording of polarization holograms. Information can be encoded in the orientation of the DR1M molecules, offering high-density data storage solutions.[12]

  • Surface Relief Gratings (SRGs): Under specific illumination conditions, large-scale molecular migration can occur in DR1M polymer films, leading to the formation of topographical gratings on the material's surface.[12] These SRGs can be fabricated without any chemical etching and have applications as diffractive optical elements and in telecommunications.[12]

  • Photomechanical Actuators: The collective isomerization of DR1M units within a polymer matrix can generate internal stress, causing the material to contract or bend upon illumination. This effect is being explored for the development of light-driven actuators and soft robotics.[7]

Safety and Handling

This compound is classified as a warning-level chemical that can cause skin and eye irritation and may cause an allergic skin reaction.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool (2-8°C), dry, and dark place to prevent premature polymerization and degradation.[3]

  • Handling: Handle in a well-ventilated area or a fume hood.

Conclusion

This compound is a powerful and versatile building block for the creation of sophisticated functional polymers. Its robust synthesis, straightforward polymerization, and remarkable photoresponsive behavior have established it as a critical material for researchers in optics, photonics, and materials science. The ability to covalently bind this active chromophore to a polymer backbone ensures the long-term stability and performance required for the development of next-generation optical devices and smart materials.

References

  • CP Lab Safety. Poly(this compound), 500 mg. [Link]

  • J-Stage. Synthesis and Physical Properties of Poly (Disperse Red 1 acrylate-co-butyl methacrylate). [Link]

  • University of Pittsburgh. Synthesis of Dyed Monodisperse Poly(methyl methacrylate) Colloids for the Preparation of Submicron Periodic. [Link]

  • The Journal of Chemical Physics. Isomerization and reorientation of Disperse Red 1 in poly(ethyl methacrylate). [Link]

  • DTIC. Microstructure of Copolymers Containing Disperse Red 1 and Methyl Methacrylate. [Link]

  • ResearchGate. Chemical structure of Poly(Disperse Red 1 -methacrylate). [Link]

  • MDPI. Effect of Disperse Red 1 Azobenzene Dye Doping and Annealing on the Thermomechanical and Photomechanical Properties of PMMA Fibers. [Link]

  • ACS Publications. Microstructure of Copolymers Containing Disperse Red 1 and Methyl Methacrylate. [Link]

  • ResearchGate. (PDF) Photoisomerization and second harmonic generation in disperse red one-doped and -functionalized poly(methyl methacrylate) films. [Link]

  • ACS Publications. Photoisomerization and second harmonic generation in disperse red one-doped and -functionalized poly(methyl methacrylate) films. [Link]

Sources

solubility of "Disperse Red 1 methacrylate" in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Disperse Red 1 Methacrylate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound (DR1M) is a chromophore-functionalized monomer pivotal in the development of advanced photoresponsive materials, including liquid crystal polymers, nonlinear optical (NLO) materials, and photo-switchable surfaces. The polymerization and processing of DR1M are critically dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, grounded in fundamental principles of physical chemistry and supported by empirical data. It offers a theoretical framework for predicting solubility, a detailed experimental protocol for its quantitative determination, and a compilation of known solubility data to aid researchers and materials scientists in optimizing their experimental and manufacturing processes.

Introduction: The Significance of this compound and its Solubility

This compound (DR1M) is a derivative of the azo dye Disperse Red 1, featuring a methacrylate group that allows for its incorporation into polymer chains via standard polymerization techniques. This unique combination of a photo-responsive azo-benzene moiety and a polymerizable group makes DR1M a valuable building block for a wide array of functional materials. The photo-induced trans-cis isomerization of the azo group in DR1M allows for the dynamic control of material properties, such as birefringence and surface relief gratings, with light.

The successful synthesis, purification, and utilization of DR1M in these applications are fundamentally linked to its solubility. Proper solvent selection is crucial for:

  • Homogeneous reaction conditions during polymerization, ensuring uniform polymer chain growth and chromophore incorporation.

  • Efficient purification of the monomer and resulting polymer to remove unreacted starting materials and byproducts.

  • Thin-film deposition and processing techniques such as spin-coating, which require the polymer to be fully dissolved to achieve high-quality, uniform films.

Understanding the solubility of DR1M in different organic solvents is, therefore, a prerequisite for the rational design and fabrication of DR1M-based materials.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, in chemical terms, refers to the similarity of intermolecular forces between the solute and solvent molecules. The overall polarity of a molecule, its capacity for hydrogen bonding, and dispersive forces all contribute to its solubility profile.

Molecular Structure and Polarity of this compound

To understand the solubility of DR1M, we must first examine its molecular structure.

Caption: Molecular Structure of this compound.

DR1M possesses several functional groups that influence its solubility:

  • Azo-benzene Core: The two aromatic rings and the azo bridge (-N=N-) are largely nonpolar, favoring interactions with aromatic and nonpolar solvents.

  • Nitro Group (-NO2): This is a strongly polar, electron-withdrawing group that introduces a significant dipole moment.

  • Amine Group: The tertiary amine contributes to the molecule's polarity.

  • Ester and Methacrylate Groups: The ester linkage and the methacrylate double bond add polar character and potential for hydrogen bonding with protic solvents.

The presence of both large nonpolar regions (aromatic rings) and highly polar functional groups gives DR1M a somewhat amphiphilic character, suggesting it will be most soluble in solvents that can effectively solvate both of these moieties.

Solvent Parameters and Solubility Prediction

A more quantitative approach to predicting solubility involves considering solvent parameters such as the dielectric constant, dipole moment, and Hansen Solubility Parameters (HSP). The HSP theory decomposes the total cohesive energy of a solvent into three components:

  • δd: Dispersive interactions

  • δp: Polar interactions

  • δh: Hydrogen bonding interactions

A solute is most likely to dissolve in a solvent with a similar HSP profile. While the HSP values for DR1M are not readily published, we can infer its likely solubility based on solvents known to dissolve similar complex organic molecules.

Experimental Determination of Solubility: A Standard Operating Procedure

Given the lack of extensive published data, the empirical determination of DR1M solubility is often necessary. The following protocol outlines a reliable method for determining the saturation solubility of DR1M in a given organic solvent at a specific temperature.

Materials and Equipment
  • This compound (high purity)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Magnetic stirrer and stir bars or a shaker/vortex mixer

  • Temperature-controlled environment (e.g., water bath, incubator, or lab bench at a recorded temperature)

  • Volumetric flasks and pipettes

  • Syringe filters (0.2 or 0.45 µm, compatible with the solvent)

  • UV-Vis Spectrophotometer

  • Solvent of interest (analytical grade or higher)

Experimental Workflow

Solubility_Workflow A 1. Excess Solute Addition Add excess DR1M to a known volume of solvent in a vial. B 2. Equilibration Seal vial and agitate at a constant temperature for 24-48h to ensure saturation. A->B C 3. Phase Separation Allow undissolved solid to settle. Alternatively, centrifuge the sample. B->C D 4. Aliquot Sampling Carefully withdraw a known volume of the supernatant. C->D E 5. Filtration Filter the aliquot through a syringe filter to remove any particulate matter. D->E F 6. Dilution Dilute the filtered aliquot to a concentration within the linear range of the spectrophotometer. E->F G 7. UV-Vis Analysis Measure the absorbance of the diluted sample at λmax. F->G H 8. Concentration Calculation Use a pre-established calibration curve (Beer-Lambert Law) to determine the concentration. G->H

Caption: Experimental workflow for determining the solubility of DR1M.

Detailed Step-by-Step Protocol
  • Preparation of Calibration Curve:

    • Prepare a stock solution of DR1M of known concentration in the solvent of interest.

    • Create a series of dilutions from the stock solution.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which for DR1M is typically around 470-490 nm.

    • Plot absorbance versus concentration to generate a calibration curve and determine the molar extinction coefficient (ε).

  • Sample Preparation and Equilibration:

    • Add an excess amount of DR1M to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled environment and agitate continuously for at least 24 hours to ensure the solution reaches equilibrium.

  • Sampling and Analysis:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant using a pipette.

    • Filter the supernatant through a syringe filter appropriate for the solvent to remove any suspended microcrystals.

    • Dilute the filtered, saturated solution with a known factor to bring its absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Using the Beer-Lambert law (A = εbc) and the calibration curve, calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of DR1M in that solvent at that temperature, typically expressed in g/L or mol/L.

Solubility Data of this compound

The following table summarizes the known solubility characteristics of this compound in common organic solvents. This data is compiled from various sources, including material data sheets and academic literature. It is important to note that quantitative values can vary slightly depending on the precise experimental conditions (e.g., temperature, purity of solute and solvent).

SolventChemical ClassPolarity (Dielectric Constant)SolubilityNotes
Tetrahydrofuran (THF) Ether7.5High An excellent solvent for both DR1M and many common polymers like PMMA. Often used in polymerization and spin-coating.
Chloroform (CHCl3) Halogenated4.8High Effectively dissolves DR1M due to its ability to interact with the polar and nonpolar parts of the molecule.
Dichloromethane (DCM) Halogenated9.1High Similar to chloroform, it is a good solvent for DR1M. Its higher volatility can be advantageous for rapid film drying.
Toluene Aromatic Hydrocarbon2.4Moderate to High The aromatic nature of toluene interacts favorably with the azobenzene core of DR1M. It is a common solvent for the synthesis of DR1M.
Acetone Ketone21.0Moderate Its polarity allows for the solvation of the polar groups in DR1M.
N,N-Dimethylformamide (DMF) Amide36.7High A highly polar aprotic solvent that is very effective at dissolving DR1M. Often used in the synthesis of the parent dye, Disperse Red 1.
Ethyl Acetate Ester6.0Moderate A moderately polar solvent that can dissolve DR1M.
Methanol / Ethanol Alcohol33.0 / 24.6Low to Sparingly Soluble While polar, the strong hydrogen bonding network of alcohols does not effectively solvate the large, nonpolar azobenzene core.
Hexane / Heptane Aliphatic Hydrocarbon1.9 / 1.9Very Low / Insoluble These nonpolar solvents cannot effectively solvate the polar nitro, amine, and ester groups of the DR1M molecule.
Water Protic80.1Insoluble The high polarity and strong hydrogen bonding of water make it a very poor solvent for the largely organic and nonpolar DR1M.

Practical Implications and Solvent Selection

The choice of solvent has significant practical consequences for working with this compound:

  • For Polymerization: Solvents like THF and toluene are often preferred as they can dissolve both the DR1M monomer and common co-monomers (e.g., methyl methacrylate) as well as the resulting polymer, ensuring a homogeneous reaction.

  • For Thin-Film Formation (Spin-Coating): A solvent with good solubility for the DR1M-containing polymer and a suitable boiling point is required. THF, chloroform, and toluene are common choices. The solvent must allow for the formation of a smooth, uniform film upon evaporation.

  • For Purification: Solubility differences are exploited during purification. For instance, a crude product might be dissolved in a good solvent (like DCM) and then precipitated by adding a poor solvent (an anti-solvent, like hexane or methanol) to isolate the purified DR1M.

Conclusion

The solubility of this compound is a complex interplay of its molecular structure and the properties of the organic solvent. Generally, DR1M exhibits high solubility in moderately polar to polar aprotic solvents, particularly those with aromatic character or the ability to engage in dipole-dipole interactions. Solvents like THF, chloroform, DCM, and DMF are excellent choices for dissolving DR1M. Conversely, it is poorly soluble in highly polar protic solvents like water and alcohols, and in nonpolar aliphatic hydrocarbons. For applications requiring precise concentrations or for exploring new processing methods, the experimental determination of solubility using a standardized protocol, such as the one outlined in this guide, is strongly recommended. This foundational knowledge of DR1M solubility is essential for advancing the development of next-generation photoresponsive materials.

References

  • Note: The following are representative sources.

thermal properties of poly("Disperse Red 1 methacrylate")

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Properties of Poly(Disperse Red 1 Methacrylate)

Authored by: Gemini, Senior Application Scientist

Abstract

Poly(this compound), p(DR1M), is a functional polymer that has garnered significant interest for its applications in optics, data storage, and photonics, primarily owing to the photoresponsive azobenzene moiety in its side chain. A comprehensive understanding of its thermal properties is paramount for optimizing its synthesis, processing, and long-term stability in devices. This technical guide provides a detailed examination of the key thermal characteristics of p(DR1M), including its glass transition temperature (Tg), thermal decomposition behavior, and melting characteristics. We synthesize data from multiple studies, explain the causality behind the observed phenomena, and provide detailed, field-proven protocols for accurate characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Introduction: The Significance of Thermal Properties in Functional Polymers

The covalent attachment of the Disperse Red 1 (DR1) dye to a polymethacrylate backbone creates a side-chain polymer with unique photo-responsive properties.[1][2] However, the transition from a novel material to a reliable component in advanced applications hinges on its thermal stability and behavior. The thermal properties of p(DR1M) dictate the viable temperature range for processing (e.g., spin coating, annealing) and operation, directly impacting device lifetime and performance. Key parameters such as the glass transition temperature (Tg) define the material's mechanical state (glassy vs. rubbery), while the decomposition temperature (Td) sets the upper limit of its thermal stability. This guide serves as a comprehensive resource for researchers and engineers working with p(DR1M) and related azopolymers.

Glass Transition Temperature (Tg): Gateway to Molecular Mobility

The glass transition is a critical thermal event for amorphous polymers like p(DR1M). It represents the reversible transition from a hard, rigid glassy state to a more pliable, rubbery state as thermal energy increases molecular mobility. Below Tg, the polymer backbones and bulky side chains are "frozen" in place. Above Tg, cooperative segmental motion of the polymer chains becomes possible. This transition is not a sharp phase change like melting but occurs over a temperature range.

Reported Tg Values and Influencing Factors

The reported Tg for p(DR1M) varies in the literature, which can be attributed to differences in molecular weight, polydispersity, and the specific thermal history of the sample. It is crucial to consider the context of the measurement.

  • Homopolymer: A supplier datasheet indicates a Tg of 82 °C (onset) for the p(DR1M) homopolymer.

  • Effect of Dye Loading: One study noted that the Tg can range from 213 °C to 244 °C, suggesting that interactions related to the dye concentration can significantly impact chain mobility.[1]

  • Copolymerization: When copolymerized with methyl methacrylate (MMA), the resulting poly[(methyl methacrylate)-co-(this compound)] exhibits a Tg of 108 °C.[3] The presence of the more flexible MMA units lowers the overall Tg compared to the potentially higher values of the homopolymer.

The following diagram illustrates the concept of the glass transition in a side-chain polymer.

G cluster_0 Below Tg (Glassy State) cluster_1 Above Tg (Rubbery State) Low_Energy Low Thermal Energy Frozen_Chains Immobilized Polymer Backbone and DR1 Side Chains Low_Energy->Frozen_Chains Rigid_Material Rigid, Brittle Material Frozen_Chains->Rigid_Material Transition Glass Transition (Tg) Frozen_Chains->Transition Input Heat Heating Heating Rigid_Material->Heating High_Energy High Thermal Energy Mobile_Chains Cooperative Segmental Motion of Backbone and Side Chains High_Energy->Mobile_Chains Flexible_Material Soft, Flexible Material Mobile_Chains->Flexible_Material Heating->Flexible_Material Transition->Mobile_Chains Increased Mobility

Caption: Conceptual diagram of the glass transition in p(DR1M).

Experimental Protocol: Determination of Tg by Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the Tg of polymers.[4] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The Tg is observed as a step-like change in the heat flow baseline.

Instrumentation and Materials:

  • Differential Scanning Calorimeter: Calibrated instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).[5]

  • Sample: 3-7 mg of dry p(DR1M) powder or film.

  • Crucible: Standard aluminum DSC pans and lids.

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3-7 mg of the p(DR1M) sample into a tared aluminum pan. Crimp the lid securely to ensure good thermal contact.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

  • Thermal History Erasure (First Heating Scan):

    • Equilibrate the cell at a temperature below the expected Tg (e.g., 30 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min or 20 °C/min) to a temperature well above the glass transition but below the decomposition temperature (e.g., 180 °C).[5] This step erases any prior thermal history from processing or storage.[6]

  • Controlled Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature (30 °C). This imparts a consistent thermal history to the sample.

  • Data Acquisition (Second Heating Scan):

    • Heat the sample again at the same controlled rate (10 °C/min) to 180 °C. The data from this second scan is used for analysis.[5]

  • Data Analysis: The glass transition temperature is determined from the second heating scan. It is typically reported as the inflection point of the step change in the heat flow curve.

Thermal Decomposition: The Upper Limit of Stability

Thermogravimetric Analysis (TGA) is essential for determining the thermal stability of p(DR1M). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data reveals the onset temperature of degradation (Td), which is a critical parameter for defining the maximum processing and operating temperatures.

Decomposition Profile of p(DR1M)

The thermal stability of p(DR1M) is primarily dictated by the integrity of the polymer backbone and the azo chromophore.

  • The polymer is generally considered thermally stable up to approximately 240°C in a nitrogen atmosphere.[7]

  • Copolymers with polysilane have shown stability up to 260°C.[8]

  • Studies have indicated that thermal decomposition temperatures can be as high as 466-508 °C, though this may represent the temperature of maximum mass loss rather than the initial onset.[1]

  • The degradation of the parent azo dye, Disperse Red 1, is initiated by the cleavage of the C-N and N-N bonds, which are the most thermally fragile parts of the molecule.[9]

Experimental Protocol: Determination of Td by Thermogravimetric Analysis (TGA)

This protocol outlines the standard procedure for evaluating the thermal stability of p(DR1M).

Instrumentation and Materials:

  • Thermogravimetric Analyzer: A calibrated TGA instrument.

  • Sample: 5-10 mg of dry p(DR1M) powder or film.[9]

  • Crucible: Inert sample pans (e.g., platinum or alumina).[9]

  • Purge Gas: High-purity nitrogen with a controlled flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere.[9]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the p(DR1M) sample into a tared TGA crucible.

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with nitrogen for at least 15 minutes to remove any residual oxygen.

  • Heating Program:

    • Equilibrate the furnace at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) to a final temperature where the sample is fully decomposed (e.g., 600 °C).[10]

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset decomposition temperature (Td) is often defined as the temperature at which 5% mass loss occurs.

    • The temperature of maximum decomposition rate can be found from the peak of the first derivative of the TGA curve (DTG curve).

The following workflow diagram illustrates the combined thermal analysis process.

G cluster_workflow Thermal Characterization Workflow for p(DR1M) cluster_dsc DSC Analysis cluster_tga TGA Analysis Prep Sample Preparation (3-10 mg, dry) DSC_Load Load into Al Pan Prep->DSC_Load TGA_Load Load into Pt/Alumina Pan Prep->TGA_Load DSC_Run Run Heat-Cool-Heat Cycle (10°C/min, in N2) DSC_Load->DSC_Run DSC_Analyze Analyze 2nd Heat Scan DSC_Run->DSC_Analyze DSC_Result Determine Tg (Step Midpoint) DSC_Analyze->DSC_Result TGA_Run Run Heating Ramp (10°C/min, in N2) TGA_Load->TGA_Run TGA_Analyze Analyze Mass vs. Temp TGA_Run->TGA_Analyze TGA_Result Determine Td (5% Mass Loss) TGA_Analyze->TGA_Result

Caption: Experimental workflow for DSC and TGA characterization.

Melting Temperature (Tm): Considerations for an Amorphous Polymer

Several sources list a melting point (mp) for p(DR1M) as >300 °C.[11][12] It is critical to interpret this value correctly. As a largely amorphous polymer, p(DR1M) is not expected to exhibit a sharp, well-defined melting point characteristic of crystalline materials. The high temperature reported likely corresponds to the onset of significant thermal decomposition, not a true solid-liquid phase transition.[13] DSC analysis of p(DR1M) typically shows a glass transition but no distinct melting endotherm unless there are crystalline domains present, which is uncommon for this type of side-chain polymer. Therefore, for practical purposes, the key upper-temperature-limit parameter is the decomposition temperature (Td) from TGA, not a melting point.

Summary of Thermal Properties

The table below summarizes the key thermal properties of p(DR1M) and its copolymers as reported in the literature. Researchers should consider this a guide and perform their own characterization, as values are highly dependent on specific material characteristics.

PropertyMaterialValue (°C)Measurement TechniqueSource
Glass Transition (Tg) p(DR1M) Homopolymer82 (onset)DSC
p(DR1M) Homopolymer213 - 244Thermal Analysis[1]
p(DR1M)-co-PMMA108DSC[3]
Thermal Stability p(DR1M) HomopolymerStable up to ~240TGA (General)[7]
p(DR1M)-block-PMPSStable up to 260Thermal Analysis[8]
Decomposition (Td) p(DR1M)466 - 508Thermal Analysis[1]
Disperse Red 1 Dye200 - 250 (onset)TGA[9]
"Melting Point" (mp) p(DR1M) Homopolymer>300 (likely decomposition)Lit. Value[11][12]

Conclusion

The thermal properties of poly(this compound) are fundamental to its application in advanced technologies. The glass transition temperature, typically ranging from 82 °C to over 200 °C depending on its specific chemical structure and purity, defines the boundary between its glassy and rubbery states. The polymer is thermally stable up to approximately 240-260 °C, with significant decomposition occurring at higher temperatures. A nuanced understanding of these properties, obtained through standardized DSC and TGA protocols as detailed in this guide, is essential for any researcher or developer aiming to reliably process and deploy p(DR1M)-based materials and devices.

References

  • ResearchGate. (n.d.). Chemical structure of Poly(Disperse Red 1 -methacrylate). Available at: [Link]

  • Kharintsev, S. S., & Kazarian, S. G. (2022). Nanoscale Melting of 3D Confined Azopolymers through Tunable Thermoplasmonics. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Shibaike, M., Yokoyama, J., Ikake, H., & Shigeru, S. (n.d.). Synthesis and Physical Properties of Poly (Disperse Red 1 Acrylate-Co-Butyl Methacrylate). Amanote Research. Available at: [Link]

  • Journal of Polymer Materials. (2019). Synthesis of Functional Photoactive Polysilane Copolymers with Disperse Yellow 7 Methacrylate and Study of their Optical, Photophysical and Thermal Properties. Available at: [Link]

  • Taylor & Francis Online. (2017). Synthesis and characterization of functional photoactive organic-inorganic block copolymers of poly(methylphenylsilane) and this compound and study of their optical and photophysical properties. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Journal of Materials Chemistry C. Available at: [Link]

  • ResearchGate. (n.d.). Raman spectrum of poly[(methyl methacrylate)-co-(Disperse Red 1.... Available at: [Link]

  • National Center for Biotechnology Information. (2022). Nanoscale Melting of 3D Confined Azopolymers through Tunable Thermoplasmonics. PMC. Available at: [Link]

  • Utah Nanofab. (n.d.). Safety Data Sheet: Poly(this compound). Available at: [Link]

  • American Institute of Physics. (1996). Photodecay mechanisms in side chain nonlinear optical polymethacrylates. Applied Physics Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Physical Properties of Poly (Disperse Red 1 acrylate-co-butyl methacrylate). Available at: [Link]

  • University of Pittsburgh. (1995). Synthesis of Dyed Monodisperse Poly(methyl methacrylate) Colloids for the Preparation of Submicron Periodic. Macromolecules. Available at: [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. Available at: [Link]

  • Marquette University. (n.d.). Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites. Available at: [Link]

  • NETZSCH Instruments North America LLC. (2019). DSC Analysis of Polymers. YouTube. Available at: [Link]

  • YouTube. (2020). DSC Thermal Analysis of Polymers. Available at: [Link]

  • Research Scientific. (n.d.). POLY(this compound). Available at: [Link]acrylate]([Link])

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photoisomerization mechanism of "Disperse Red 1 methacrylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photoisomerization Mechanism of Disperse Red 1 Methacrylate

Authored by a Senior Application Scientist

Abstract

This compound (DR1M) stands as a cornerstone chromophore in the development of photoresponsive materials. Its utility is fundamentally derived from the reversible photoisomerization of its core azobenzene moiety. This guide provides a detailed exploration of the molecular mechanisms governing this transformation. We will dissect the electronic and structural dynamics of the trans-cis isomerization, elucidate the influence of the "push-pull" electronic substitution, and discuss the pivotal role of the methacrylate group in polymer-based applications. This document synthesizes theoretical principles with actionable experimental protocols, offering researchers and materials scientists a comprehensive resource for understanding and harnessing the photochromic properties of DR1M.

The Core Photochromic Engine: The Azobenzene Unit

At the heart of this compound lies the azobenzene group (–N=N–), a robust molecular photoswitch. This unit can exist in two distinct geometric isomers: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer.

  • trans (E) Isomer: This configuration is characterized by a nearly planar structure with the phenyl rings positioned on opposite sides of the azo bond. This planarity allows for extensive π-conjugation, resulting in strong absorption in the visible spectrum. It possesses a low dipole moment.

  • cis (Z) Isomer: In this form, the phenyl rings are situated on the same side of the azo bond, forcing a non-planar, three-dimensional conformation to mitigate steric hindrance.[1] This structural change disrupts π-conjugation, leading to altered spectroscopic properties. The cis isomer is energetically less stable and possesses a significant dipole moment (~3.0 D).[1]

The transition between these two states is the fundamental basis of DR1M's photochromism, inducing significant changes in molecular geometry, absorption spectra, and bulk material properties.[2]

Electronic Architecture: The "Push-Pull" Effect

Disperse Red 1 is not a simple azobenzene. It is classified as a "push-pull" system, featuring an electron-donating group (an amine) and an electron-withdrawing group (a nitro group) at opposite ends of the conjugated system.[3][4] This specific electronic architecture is a deliberate design choice with profound consequences:

  • Red-Shifted Absorption: The push-pull substitution narrows the HOMO-LUMO gap, shifting the primary π→π* electronic transition to lower energies (longer wavelengths) compared to unsubstituted azobenzene.[5] This brings the absorption maximum squarely into the visible region (~480-500 nm), allowing the isomerization to be triggered by blue or green light instead of UV radiation, which is often crucial for applications in biological systems or for preventing polymer degradation.[6]

  • Overlapping Spectra: A key feature of push-pull azobenzenes like DR1 is the significant overlap between the absorption spectra of the trans and cis isomers.[4] This means that a single wavelength of light can often induce both the forward (trans→cis) and reverse (cis→trans) isomerization, leading to a dynamic equilibrium known as a photostationary state (PSS).

The Photoisomerization Pathway: A Mechanistic Deep Dive

The conversion from the trans to the cis isomer is an ultrafast process initiated by the absorption of a photon. While several pathways have been debated for azobenzenes, a consensus has emerged for push-pull systems like DR1 based on advanced spectroscopic and computational studies.

3.1. Photon Absorption and Excitation The process begins when a DR1M molecule absorbs a photon of appropriate energy, promoting an electron from a ground-state orbital to an excited-state orbital. The most important transitions are:

  • S₀ → S₂ (π→π):* A strongly allowed transition, responsible for the intense color of DR1. Excitation with light in the ~480 nm range populates this state.

  • S₀ → S₁ (n→π):* A formally forbidden transition, resulting in a much weaker absorption band that is often masked by the stronger π→π* band in push-pull systems.[1]

3.2. Isomerization Mechanism: Rotation vs. Inversion Upon excitation, particularly to the S₂ (ππ) state, the molecule rapidly relaxes internally to the S₁ (nπ) state in less than a picosecond (<0.2 ps).[7] From this S₁ state, the molecule follows a specific path back to the ground state (S₀) that results in isomerization.

  • Photoisomerization (trans → cis): Rotation: The prevailing evidence suggests that photoisomerization proceeds via rotation around the N=N bond.[7] In the excited state, the double-bond character of the azo group is weakened, allowing for this rotation. The molecule passes through a twisted geometry where the potential energy surfaces of the excited and ground states come close together (a conical intersection), facilitating a highly efficient, non-radiative decay into the ground state of either the cis or trans isomer.[7][8]

  • Thermal Back-Isomerization (cis → trans): Inversion: The metastable cis isomer can relax back to the more stable trans form without light, a process driven by thermal energy. For this ground-state reaction, an inversion mechanism is considered more probable for push-pull systems. This pathway involves the planarization of one of the nitrogen atoms through an in-plane "scissoring" motion, avoiding the significant steric clash that would occur during rotation in the crowded ground state.[7][8]

The following diagram visualizes the complete photoisomerization and relaxation cycle.

G cluster_trans Trans Isomer cluster_cis Cis Isomer trans_S0 E-DR1M (S₀) trans_S1 E-DR1M (S₁/S₂) trans_S0->trans_S1 Photoexcitation (hν) trans_S1->trans_S0 Decay (No Isomerization) cis_S0 Z-DR1M (S₀) trans_S1->cis_S0 Rotation & Decay (Photoisomerization) cis_S0->trans_S0 Thermal Relaxation (Δ) (Inversion Pathway) cis_S0->trans_S1 Photo-excitation (hν')

Caption: The E-Z photoisomerization cycle of this compound (DR1M).

The Role of the Methacrylate Group and Polymer Environment

The methacrylate moiety [(CH₂=C(CH₃)CO₂–)] is not a passive spectator. It is a reactive functional group that allows DR1M to be covalently incorporated into polymer chains via standard polymerization techniques.[9] Once part of a polymer, the isomerization behavior of the DR1 chromophore is profoundly influenced by its local environment.

Studies on DR1 within polymer matrices like poly(methyl methacrylate) (PMMA) reveal that the polymer environment dictates the efficiency and dynamics of isomerization.[4][10]

  • Free Volume: The isomerization from the elongated trans form to the bulkier cis form requires a certain amount of local free volume. In a rigid, glassy polymer matrix, this movement can be restricted.

  • "Confined" vs. "Roomy" Environments: Research has shown that DR1 molecules in "confined" environments, where the surrounding polymer chains restrict movement, exhibit hindered trans→cis isomerization.[11] Conversely, molecules in "roomy" environments with more local free volume isomerize more freely.[2][10] This heterogeneity in local environments often leads to non-exponential kinetics in the overall isomerization process within a solid film.[10] The isomerization process itself can induce local changes in the polymer, leading to light-induced reorientation of the chromophores.[11]

Experimental Protocol: Monitoring DR1M Photoisomerization

A foundational experiment to characterize the photoisomerization of DR1M involves monitoring the changes in its UV-Visible absorption spectrum upon irradiation.

Objective: To induce and quantify the trans→cis photoisomerization of DR1M in solution by observing spectral changes and to monitor the subsequent thermal back-isomerization.

Materials & Equipment:

  • This compound (DR1M)

  • Spectroscopic grade solvent (e.g., Toluene, Acetonitrile)

  • Quartz cuvette (1 cm path length)

  • UV-Vis Spectrophotometer

  • Light source with a narrow bandwidth (e.g., LED with λ_max ≈ 488 nm or 520 nm)[6]

  • Stir plate and small magnetic stir bar (optional)

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute stock solution of DR1M in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance between 0.8 and 1.2 in the main absorption band (~480 nm) to ensure adherence to the Beer-Lambert law.

    • Transfer the solution to the quartz cuvette.

  • Baseline Spectrum (Initial State):

    • Place the cuvette in the spectrophotometer and record a full absorption spectrum (e.g., from 300 nm to 700 nm).

    • Causality: This initial spectrum represents the sample in its thermodynamically stable, predominantly trans state. This is your baseline (t=0).

  • Inducing Photoisomerization:

    • Remove the cuvette from the spectrophotometer.

    • Position the light source to irradiate the cuvette's contents uniformly. An experimental setup can be constructed to hold the cuvette at a fixed distance from the LED.[12]

    • Irradiate the sample for a defined, short interval (e.g., 15 seconds).

    • Causality: The 488 nm light is efficiently absorbed by the trans isomer's π→π* transition, driving the conversion to the cis isomer.

  • Monitoring Spectral Changes:

    • Immediately after irradiation, briefly mix the solution (if not stirring) and place the cuvette back into the spectrophotometer.

    • Record a new full absorption spectrum.

    • Observation: You should observe a decrease in the main absorbance peak (~480 nm) corresponding to the depletion of the trans isomer, and changes in other spectral regions as the cis isomer population grows.

    • Repeat steps 3 and 4 for successive irradiation intervals until the spectrum no longer changes significantly. This indicates that a photostationary state (PSS) has been reached.

  • Monitoring Thermal Back-Isomerization:

    • Once the PSS is reached, place the cuvette in complete darkness at a constant temperature.

    • Record absorption spectra at regular time intervals (e.g., every 5 minutes, then every 30 minutes, depending on the solvent and temperature).

    • Causality: In the absence of light, the thermally driven cis→trans relaxation will occur, and the spectrum will gradually revert to the initial baseline spectrum. The rate of this process is highly dependent on the solvent and temperature.[7]

Quantitative Data Summary

The photoisomerization of DR1 can be quantified by several key parameters. The following table summarizes typical values for DR1 within a PMMA matrix, a common application environment.

ParameterSymbolValueDescription
trans Absorption Maxλmax (trans)~488 nmWavelength of maximum absorption for the π→π* transition of the stable isomer.
cis Absorption Maxλmax (cis)~380 nm & ~500 nmThe cis isomer has a different absorption profile, often with a blue-shifted n→π* band.
Quantum Yield (trans→cis)Φtc0.11[4]The efficiency of converting an absorbed photon into a successful trans to cis isomerization event.
Quantum Yield (cis→trans)Φct0.7[4]The efficiency of the photochemical back-reaction.

Conclusion

The photoisomerization of this compound is a sophisticated process governed by the interplay of its "push-pull" electronic structure and the fundamental photophysics of its azobenzene core. The light-induced trans→cis isomerization proceeds through an ultrafast rotational mechanism, while the thermal relaxation back to the stable trans form likely occurs via inversion. The methacrylate group provides a crucial chemical handle for integration into polymeric systems, where the local environment significantly modulates the isomerization dynamics. A thorough understanding of this mechanism, from electronic transitions to the influence of the surrounding matrix, is essential for the rational design and optimization of advanced photoresponsive materials for applications ranging from optical data storage to smart textiles and photopharmacology.

References

  • Suppression of chromophore aggregation in amorphous polymeric materials: Towards more efficient photoresponsive behavior. ResearchGate. [Link]

  • Tour, J. M., et al. (2005). Nanovehicles with light-switchable brakes. Organic Letters, 7(19), 4213-4216.
  • Grebenkin, S., & Syutkin, V. M. (2021). Isomerization and reorientation of Disperse Red 1 in poly(ethyl methacrylate). The Journal of Chemical Physics, 155(16), 164901. [Link]

  • Isomerization and reorientation of Disperse Red 1 in poly(ethyl methacrylate). ResearchGate. [Link]

  • Bandara, H. M. D., & Dissanayake, A. C. (2014). Control over molecular motion using the cis–trans photoisomerization of the azo group. Molecules, 19(9), 14670-14694. [Link]

  • The photochemical trans → cis and thermal cis → trans isomerization pathways of azobenzo-13-crown ether: A computational study on a strained cyclic azobenzene system. AIP Publishing. [Link]

  • Reversible trans‐cis photoisomerization of azobenzene compounds. ResearchGate. [Link]

  • Experimental set-up of the photoisomerization of azobenzene under flow conditions. ResearchGate. [Link]

  • Dumont, M., et al. (1992). Photoisomerization and second harmonic generation in disperse red one-doped and -functionalized poly(methyl methacrylate) films. Journal of the Optical Society of America B, 9(11), 2049-2056. [Link]

  • Poprawa-Smoluch, M., et al. (2006). Photoisomerization of disperse red 1 studied with transient absorption spectroscopy and quantum chemical calculations. The Journal of Physical Chemistry A, 110(43), 11926-11937. [Link]

  • Grebenkin, S., & Syutkin, V. M. (2021). Isomerization and reorientation of Disperse Red 1 in poly(ethyl methacrylate). PubMed. [Link]

  • Disperse Red 1, spiropyran, and mechanism of their photoisomerization. ResearchGate. [Link]

  • Knie, C., et al. (2017). Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes. The Journal of Organic Chemistry, 82(17), 9034-9040. [Link]

  • Synthesis and Physical Properties of Poly (Disperse Red 1 Acrylate-Co-Butyl Methacrylate). Amanote Research. [Link]

  • Juríček, M., et al. (2014). Reversible photoswitching of encapsulated azobenzenes in water. Proceedings of the National Academy of Sciences, 111(48), 17099-17104. [Link]

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  • Photoisomerization of Disperse Red 1 Studied with Transient Absorption Spectroscopy and Quantum Chemical Calculations. ResearchGate. [Link]

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  • Asher, S. A., et al. (1995). Synthesis of Dyed Monodisperse Poly(methyl methacrylate) Colloids for the Preparation of Submicron Periodic Light-Absorbing Arrays. Macromolecules, 28(19), 6533-6538. [Link]

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The Chromophore of Disperse Red 1 Methacrylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the chromophore at the heart of Disperse Red 1 methacrylate, a molecule of significant interest in the development of advanced photoresponsive materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of the structure, properties, and applications of this versatile azobenzene derivative.

Introduction to the Azobenzene Chromophore

The functionality of this compound is fundamentally derived from its core chromophore, an azobenzene moiety. Azobenzene and its derivatives are a class of chemical compounds characterized by two phenyl rings connected by a nitrogen double bond (N=N). This core structure is responsible for their characteristic color and, more importantly, their ability to undergo reversible photoisomerization.[1][2]

Upon irradiation with light of a specific wavelength, the azobenzene molecule can switch between a thermally stable trans configuration and a metastable cis configuration.[1][2] This transformation induces a significant change in the molecule's geometry and, consequently, its physical and chemical properties. This light-driven molecular switching is the foundation for a wide array of applications, including optical data storage, molecular switches, and photomechanical actuators.[3][4]

The Molecular Architecture of this compound

This compound is a specialized organic molecule that incorporates the Disperse Red 1 chromophore with a reactive methacrylate group.[5] This design allows for the covalent integration of the azo dye into polymer backbones through polymerization techniques.[5]

The foundational Disperse Red 1 chromophore is a "push-pull" azobenzene. This classification arises from the substitution of an electron-donating group (an amino group) on one phenyl ring and an electron-withdrawing group (a nitro group) on the other. This electronic asymmetry significantly influences the molecule's spectroscopic properties.[6][7]

The full chemical name for this compound is 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl 2-methylprop-2-enoate.[8]

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the creation of the Disperse Red 1 dye, which is then functionalized with a methacrylate group.[5]

Step 1: Synthesis of Disperse Red 1 via Diazo Coupling

The core Disperse Red 1 chromophore is synthesized through a classic diazo coupling reaction.[5] This process involves the diazotization of a primary aromatic amine, followed by its reaction with a coupling partner.

  • Diazotization: p-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.

  • Coupling: The resulting diazonium salt is then reacted with an electron-rich coupling partner, N-ethyl-N-(2-hydroxyethyl)aniline. The diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of the coupling partner, forming the azo bond (-N=N-).

p_nitroaniline p-nitroaniline diazonium_salt Diazonium Salt p_nitroaniline->diazonium_salt NaNO2, HCl, 0°C disperse_red_1 Disperse Red 1 diazonium_salt->disperse_red_1 Coupling Reaction coupling_partner N-ethyl-N-(2-hydroxyethyl)aniline coupling_partner->disperse_red_1 Coupling Reaction

Figure 2: Synthesis pathway of Disperse Red 1 dye.

Step 2: Methacrylation of Disperse Red 1

To make the Disperse Red 1 dye polymerizable, a methacrylate group is introduced via an esterification reaction.[5] This is typically achieved by reacting the hydroxyl group of Disperse Red 1 with methacryloyl chloride in the presence of a base, such as triethylamine.[5] The reaction is usually conducted in a dry solvent like tetrahydrofuran (THF) at a reduced temperature (e.g., 0 °C) and then allowed to warm to room temperature.[5] The triethylamine serves as an acid scavenger, neutralizing the hydrochloric acid byproduct.[5]

Spectroscopic Properties and the Chromophore's Electronic Transitions

The vibrant color of this compound is a direct consequence of its ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is due to electronic transitions within the conjugated π-system of the azobenzene chromophore.

UV-Visible Absorption Spectrum

The UV-Vis spectrum of this compound typically exhibits a strong absorption band in the visible region, which is attributed to the π→π* electronic transition within the conjugated azobenzene system.[3] The position of this absorption maximum (λmax) is sensitive to the solvent environment. For instance, in methanol, the λmax is reported to be around 464 nm or 492 nm.[3] A weaker n→π* transition is also present but is often obscured by the more intense π→π* band.

Solvatochromism: The Influence of Solvent Polarity

Disperse Red 1 and its derivatives exhibit solvatochromism, a phenomenon where the color of a substance changes with the polarity of the solvent.[9][10] This is due to the differential stabilization of the ground and excited states of the chromophore by the solvent molecules.[10]

In the case of "push-pull" azobenzenes like Disperse Red 1, an increase in solvent polarity typically leads to a bathochromic shift (a shift to longer wavelengths, or a "red shift") of the π→π* absorption band.[11] This is because the excited state has a more pronounced charge-transfer character and is therefore more stabilized by polar solvents than the ground state.

Table 1: Solvatochromic Shifts of a Representative Azo Dye (Disperse Red 73)

SolventDielectric Constant (ε)Refractive Index (n)λmax (nm)
n-Hexane1.881.375485
Toluene2.381.496498
Chloroform4.811.446510
Acetone20.71.359525
Ethanol24.51.361530
Acetonitrile37.51.344538
Dimethyl Sulfoxide (DMSO)46.71.479545
Water80.11.333550

Note: This data for Disperse Red 73 is illustrative of the positive solvatochromism expected for push-pull azo dyes.[9]

Photoisomerization: The Engine of Functionality

The most remarkable property of the this compound chromophore is its ability to undergo reversible trans ↔ cis photoisomerization.[1][2]

  • trans isomer: The thermodynamically more stable form, with the phenyl rings on opposite sides of the N=N double bond.

  • cis isomer: The less stable, bent form, with the phenyl rings on the same side of the N=N double bond.

Irradiation with UV or visible light corresponding to the π→π* absorption band induces the trans → cis isomerization.[2] The reverse cis → trans isomerization can be triggered by irradiation with light of a different wavelength (often corresponding to the n→π* transition) or can occur thermally in the dark.[1]

trans trans-isomer (stable) cis cis-isomer (metastable) trans->cis hν (UV/Visible Light) cis->trans hν' or Δ (heat)

Figure 3: Reversible photoisomerization of the azobenzene chromophore.

The mechanism of photoisomerization has been a subject of study, with two primary pathways proposed: rotation around the N=N bond or inversion through a semi-linear transition state.[2][7] For push-pull substituted azobenzenes like Disperse Red 1, rotation is considered the likely pathway for photoisomerization.[7]

Experimental Protocol: UV-Visible Spectroscopic Analysis

Characterizing the spectroscopic properties of this compound is crucial for understanding its behavior. UV-Visible spectroscopy is a fundamental technique for this purpose.

Objective: To determine the absorption spectrum and maximum absorption wavelength (λmax) of this compound in a given solvent.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., methanol, chloroform, THF)

  • Volumetric flasks (e.g., 10 mL, 100 mL)

  • Pipettes

  • Quartz cuvettes

  • UV-Visible spectrophotometer

Procedure:

  • Preparation of a Stock Solution: a. Accurately weigh a small amount (e.g., 1 mg) of this compound. b. Dissolve the compound in a suitable solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration. Ensure complete dissolution by gentle swirling or sonication.[9]

  • Preparation of a Working Solution: a. Pipette a specific volume of the stock solution into a smaller volumetric flask (e.g., 10 mL). b. Dilute to the mark with the same spectroscopic grade solvent to obtain a working solution with an appropriate concentration for spectroscopic analysis (typically resulting in an absorbance between 0.1 and 1.0 at λmax).[9]

  • Spectroscopic Measurement: a. Set the UV-Visible spectrophotometer to scan a wavelength range that covers the visible and near-UV spectrum (e.g., 300 nm to 700 nm). b. Use the pure solvent as a blank to zero the spectrophotometer.[9] c. Fill a quartz cuvette with the working solution. d. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: a. Identify the wavelength at which the maximum absorbance occurs. This is the λmax. b. Record the absorbance at λmax. c. If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Applications and Future Outlook

The unique photoresponsive properties of the this compound chromophore have led to its use in a variety of advanced materials and applications:

  • Nonlinear Optics: The push-pull nature of the chromophore gives it a large second-order nonlinear optical susceptibility, making it a candidate for applications in electro-optic devices.[12][13]

  • Holographic Data Storage: The photo-induced changes in the refractive index and absorption of polymers containing this compound can be used to record and read holographic information.[14]

  • Surface Relief Gratings: Irradiation of thin films of polymers containing this chromophore can lead to the formation of surface relief gratings due to light-induced mass transport.[14]

  • Photo-actuators: The mechanical stress generated by the photoisomerization process can be harnessed to create materials that change shape in response to light.[15]

The continued exploration of the fundamental properties of the this compound chromophore and its incorporation into novel polymer architectures will undoubtedly lead to the development of even more sophisticated and functional photoresponsive materials in the future.

References

  • Benchchem.
  • Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. [Link]

  • ACS Publications. Engineering Azobenzene Derivatives to Control the Photoisomerization Process. The Journal of Physical Chemistry A.
  • Oh, Y. O., et al.
  • Wikipedia. Azobenzene.
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  • RSC Publishing. A closer look at the light-induced changes in the mechanical properties of azobenzene-containing polymers by statistical nanoindentation.
  • University of Pittsburgh. Synthesis of Dyed Monodisperse Poly(methyl methacrylate) Colloids for the Preparation of Submicron Periodic. Macromolecules, 28(19), 6533-6538.
  • NIH. Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine.
  • PubMed. FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis.
  • MPG.PuRe.
  • PubMed Central. New Photoresponsive Poly(meth)acrylates Bearing Azobenzene Moieties Obtained via ATRP Polymerization Exhibiting Liquid-Crystalline Behavior.
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  • NIH. This compound | C20H22N4O4 | CID 5044442 - PubChem.
  • ResearchGate. FT-IR, UV-vis, H-1 and C-13 NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: A combined experimental and theoretical analysis | Request PDF.
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  • RSC Publishing. Photoresponsive polymers with multi-azobenzene groups. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwmghLLhMays9YjH13y6t14XzV0CxFoQGc_J8FBFo10ggWaWpHQCmLth3fA5_pXTx7wqVlooCvSo1whFKmW-3eG0rU-9CQYjxLAS7DMjIOZU8h2TI3F6QudmdTQqzTRsLn7vb7YY5mttpIZDl75-xSjLWDPB2YrWyVm0u8]([Link]

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Introduction: The Strategic Integration of Chromophores into Polymer Architectures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Disperse Red 1 Methacrylate for Novel Polymer Synthesis

In the pursuit of advanced functional materials, the covalent incorporation of active moieties into polymer backbones represents a cornerstone of modern materials science. This compound (DR1M) emerges as a specialized monomer of significant interest, integrating the well-characterized Disperse Red 1 (DR1) azobenzene chromophore with a reactive methacrylate group.[1] This molecular design enables the creation of polymers with built-in photoresponsive, nonlinear optical (NLO), and coloration properties. Unlike simple doping or blending, where the dye can leach out or phase-separate, covalent attachment ensures the permanence and stability of the functional unit within the material.[2][3]

This guide serves as a technical resource for researchers and scientists, providing a comprehensive overview of the synthesis of the DR1M monomer, detailed polymerization methodologies, and an exploration of the unique properties and applications of the resulting polymers. The focus is on the causality behind experimental choices, offering field-proven insights to enable the rational design of novel, light-sensitive materials for applications ranging from optical data storage to advanced drug delivery systems.

Part 1: Monomer Synthesis and Characterization

The successful synthesis of high-purity DR1M is the critical first step for producing well-defined polymers. The process is typically a two-stage procedure involving the initial synthesis of the DR1 dye followed by its functionalization with a polymerizable methacrylate group.[1]

Synthesis Pathway: From Azo Dye to Polymerizable Monomer

The synthesis of DR1M begins with the formation of the Disperse Red 1 chromophore via a classic diazo coupling reaction, followed by an esterification to introduce the methacrylate functionality.[1]

  • Step 1: Diazo Coupling to form Disperse Red 1. The process starts with the diazotization of p-nitroaniline, which is then reacted with an aromatic coupling partner, N-ethyl-N-(2-hydroxyethyl)aniline, to form the stable azo compound, Disperse Red 1.

  • Step 2: Methacrylation via Esterification. The hydroxyl group on the DR1 molecule is then esterified using methacryloyl chloride in the presence of a base, such as triethylamine. The base acts as an acid scavenger, neutralizing the hydrochloric acid byproduct.[1][2] This reaction covalently links the methacrylate group to the chromophore, rendering it polymerizable.

cluster_0 Step 1: Disperse Red 1 Synthesis cluster_1 Step 2: Methacrylation p_nitroaniline p-nitroaniline diazonium Diazonium Salt p_nitroaniline->diazonium NaNO2, HCl dr1 Disperse Red 1 Dye diazonium->dr1 Coupling Reaction coupler N-ethyl-N-(2-hydroxyethyl)aniline coupler->dr1 Coupling Reaction dr1m Disperse Red 1 Methacrylate (DR1M) dr1->dr1m Triethylamine, Dry THF, 0°C to RT meth_chloride Methacryloyl Chloride meth_chloride->dr1m

Caption: Synthesis pathway for this compound (DR1M).

Experimental Protocol: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

  • Disperse Red 1 (DR1)

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve Disperse Red 1 in anhydrous THF.

  • Base Addition: Add triethylamine to the solution. The amount should be in slight molar excess relative to the methacryloyl chloride to be added.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermic reaction between the acid chloride and the alcohol.

  • Methacryloyl Chloride Addition: Add methacryloyl chloride dropwise to the stirred solution over 30-60 minutes. A precipitate of triethylammonium chloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-24 hours to ensure completion.

  • Work-up and Purification:

    • Filter the mixture to remove the triethylammonium chloride salt.

    • Remove the THF solvent under reduced pressure using a rotary evaporator.

    • The crude product is typically purified by column chromatography on silica gel to yield the pure this compound monomer.

Characterization
  • Fourier Transform Infrared (FTIR) Spectroscopy: Successful synthesis is confirmed by the appearance of a strong carbonyl (C=O) stretching peak from the methacrylate group (around 1710-1720 cm⁻¹) and the disappearance of the broad O-H stretching band from the parent DR1 alcohol. The characteristic azo (–N=N–) peak should remain.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, showing characteristic peaks for the vinyl protons of the methacrylate group and the aromatic protons of the azobenzene core.

Part 2: Polymerization Methodologies

The choice of polymerization technique is paramount as it dictates the polymer's architecture, molecular weight, and dispersity (Đ), which in turn influence its final properties.

Free-Radical Polymerization (FRP)

Free-radical polymerization is a robust and widely used method for polymerizing DR1M. It typically involves a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Mechanism: The initiator thermally decomposes to form primary radicals, which attack the vinyl bond of the DR1M monomer, initiating a chain reaction.

  • Causality: While straightforward, FRP offers limited control over the polymerization process. This leads to polymers with a broad molecular weight distribution (high Đ) and poorly defined chain architecture. This lack of control can be detrimental for applications requiring uniform material properties.

Controlled Radical Polymerization (CRP)

To overcome the limitations of FRP, controlled radical polymerization (CRP) techniques are employed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ < 1.5), and complex architectures like block copolymers.[4]

  • Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (e.g., copper bromide with a ligand) to reversibly activate and deactivate the polymer chains.[5][6] This allows for slow, simultaneous growth of all polymer chains, resulting in a well-controlled structure. Judicious selection of the initiator, ligand, and temperature is crucial for success with methacrylate monomers.[6][7]

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization uses a chain transfer agent (CTA), typically a trithiocarbonate, to mediate the polymerization.[4] It is highly versatile and tolerant of many functional groups, making it suitable for DR1M. Atypical initiator-to-CTA ratios may be required for methacrylates to achieve predictable molecular weights.[4]

cluster_FRP Free-Radical Polymerization (FRP) cluster_ATRP Atom Transfer Radical Polymerization (ATRP) FRP_Init Initiator + Monomer FRP_Prop Uncontrolled Propagation FRP_Init->FRP_Prop FRP_Term Termination FRP_Prop->FRP_Term FRP_Poly High-Đ Polymer FRP_Term->FRP_Poly ATRP_Init Initiator + Monomer + Catalyst ATRP_Equil Activation/Deactivation Equilibrium ATRP_Init->ATRP_Equil ATRP_Poly Low-Đ Polymer ATRP_Equil->ATRP_Poly Controlled Growth

Caption: Workflow comparison of Free-Radical vs. Controlled Polymerization.

Part 3: Properties and Characterization of DR1M Polymers

The incorporation of the DR1M monomer imparts unique photo-optical and thermal properties to the resulting polymers.

Physicochemical and Thermal Properties

The properties of DR1M-based polymers can be tuned by copolymerization with other monomers, such as methyl methacrylate (MMA).[8][9][10]

PropertyHomopolymer (Poly(DR1M))Copolymer (Poly(MMA-co-DR1M))Reference
Glass Transition Temp. (Tg) ~82 °C~108 °C (with ~15 mol% DR1M)[11]
Max. Absorption (λmax) ~467 nm~490 nm[11]
Solubility Soluble in chloroform, tolueneSoluble in chloroform, toluene[11]
Appearance SolidSolid[11]
  • Trustworthiness: The data presented is a synthesis of typical values found in literature and commercial datasheets. Actual values will vary based on molecular weight, copolymer composition, and analytical method. The increase in Tg for the copolymer compared to the homopolymer is noteworthy and can be attributed to the bulky side-chain of DR1M restricting chain mobility. Doping PMMA with DR1 dye has also been shown to increase stiffness and Tg, a phenomenon known as antiplasticization.[12]

Photoresponsive Behavior: Trans-Cis Isomerization

The defining characteristic of azobenzene-containing polymers is their ability to undergo reversible trans-cis isomerization when irradiated with light of a specific wavelength.[13][14]

  • Mechanism: The thermodynamically stable trans isomer absorbs light (e.g., UV or blue-green light), converting it to the bent, less stable cis isomer. This process can induce changes in the polymer's shape, refractive index, and adhesion.[15] The molecule can revert to the trans state either thermally or by irradiation with a different wavelength of light (e.g., blue light). This reversible process is the foundation for many of the material's applications.

Trans Trans Isomer (Stable, Elongated) Cis Cis Isomer (Metastable, Bent) Trans->Cis Light (e.g., 488 nm) π → π* transition Cis->Trans Light (e.g., >420 nm) or Thermal Relaxation n → π* transition

Caption: Reversible photoisomerization of the azobenzene moiety in DR1M.

Part 4: Advanced Applications

The unique properties of DR1M-based polymers enable their use in a variety of cutting-edge applications.

  • Reversible Optical Data Storage: The two distinct states of the azobenzene chromophore can be used to represent the "0" and "1" of binary data. Information can be written and erased using different wavelengths of light, making these materials excellent candidates for reversible optical information recording.[13]

  • Holography and Surface Relief Gratings (SRGs): When thin films of DR1M polymers are exposed to an interference pattern of polarized light, large-scale material migration can occur.[3] This creates topographic patterns known as surface relief gratings, which are useful for fabricating diffractive optical elements, data storage, and telecommunication devices.[3]

  • Photo-actuators and Reworkable Adhesives: The macroscopic change in shape and volume accompanying the collective isomerization of many chromophores can be harnessed to create light-driven actuators. Furthermore, the phase transition behavior induced by photoisomerization can be used to tune the adhesion strength of materials, leading to the development of reworkable adhesives.[15]

  • Nonlinear Optical (NLO) Materials: The push-pull electronic structure of the DR1 chromophore (with an electron-donating amino group and an electron-withdrawing nitro group) gives it significant second-order NLO properties.[16] Polymers containing DR1M can be used in devices like optical modulators and waveguides.[13]

Conclusion and Future Outlook

This compound is a versatile and powerful monomer for the synthesis of advanced functional polymers. By leveraging controlled polymerization techniques, researchers can create materials with precisely tailored architectures and properties. The ability to directly integrate photoresponsive and NLO functionalities into a stable polymer backbone opens up vast possibilities in materials science. Future research will likely focus on developing more complex architectures, such as multi-block copolymers, to create multifunctional materials that can respond to multiple stimuli for applications in smart coatings, targeted drug delivery, and soft robotics.

References

  • This compound | High-Purity Dye Monomer - Benchchem.
  • Synthesis and Physical Properties of Poly (Disperse Red 1 acrylate-co-butyl methacrylate) - J-Stage.
  • Azobenzene-Based (Meth)acrylates: Controlled Radical Polymerization, Photoresponsive Solid–Liquid Phase Transition Behavior, and Application to Reworkable Adhesives | Macromolecules - ACS Publications.
  • Synthesis of Dyed Monodisperse Poly(methyl methacrylate) Colloids for the Preparation of Submicron Periodic - University of Pittsburgh.
  • Synthesis of New Poly(Silicate Esters) with Disperse Red 1 and Their Application as Optical Data Storage Materials | Request PDF - ResearchGate.
  • Isomerization and reorientation of Disperse Red 1 in poly(ethyl methacrylate).
  • Microstructure of Copolymers Containing Disperse Red 1 and Methyl Methacrylate - DTIC.
  • Poly[(methyl methacrylate)-co-(this compound)] | Sigma-Aldrich.
  • Poly(this compound) Poly 4 - 2-(methacryloxy)ethyl ethyl amino-4-nitroazobenzene 139096-37-0 - Sigma-Aldrich.
  • Polymers and Dyes: Developments and Applications - MDPI.
  • Chemical structure of Poly(Disperse Red 1 -methacrylate) - ResearchGate.
  • Disperse Red 1: Properties and Applications in Textile Manufacturing.
  • Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst†.
  • Effect of Disperse Red 1 Azobenzene Dye Doping and Annealing on the Thermomechanical and Photomechanical Properties of PMMA Fibers - MDPI.
  • Microstructure of Copolymers Containing Disperse Red 1 and Methyl Methacrylate | Macromolecules - ACS Publications.
  • Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - NIH.
  • Cu(0)-RDRP of methacrylates in DMSO: importance of the initiator - RSC Publishing.
  • Universal Conditions for the Controlled Polymerization of Acrylates, Methacrylates, and Styrene via Cu(0)-RDRP. - Semantic Scholar.

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A Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of Disperse Red 1 Methacrylate (DR1M)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the fundamental characterization of Disperse Red 1 methacrylate (DR1M) using Fourier-Transform Infrared (FTIR) spectroscopy. DR1M is a crucial monomer in materials science, integrating the photoresponsive Disperse Red 1 azo dye with a polymerizable methacrylate group.[1][2] This guide, intended for researchers and development professionals, details the principles of FTIR analysis as applied to DR1M, outlines a robust experimental protocol, and offers in-depth interpretation of the resulting spectral data. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and reproducibility.

Introduction: The "Why" of FTIR for DR1M Characterization

This compound (DR1M) is a functional monomer designed for the covalent incorporation of an azo chromophore into polymer backbones.[1] This creates materials with built-in, non-leaching optical properties, valuable for applications in optical data storage, non-linear optics, and photo-induced surface patterning.

The successful synthesis of the DR1M monomer from its precursors (typically Disperse Red 1 and methacryloyl chloride) is a critical first step. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for:

  • Confirming Synthetic Success: Verifying the formation of the new ester linkage and the preservation of the essential azo and nitro functional groups.

  • Verifying Structural Integrity: Ensuring the key functional moieties of the molecule are present before its use in polymerization or other applications.

  • Assessing Purity: Identifying the presence of unreacted starting materials, such as the hydroxyl group from the parent Disperse Red 1 dye.

This guide explains how to leverage the vibrational signatures of DR1M's constituent parts to build a complete structural picture.

Deconstructing the DR1M Molecule: Key Vibrational Modes

The power of FTIR lies in its ability to probe the characteristic vibrations of specific chemical bonds.[3] The spectrum of DR1M is a composite of the signals from its distinct functional domains: the methacrylate group, the azobenzene chromophore, and the nitro group.

The Methacrylate Signature

The methacrylate group provides the polymerizable functionality and has several strong, characteristic IR absorptions.

  • Carbonyl Stretch (C=O): This is one of the most intense and easily identifiable peaks in the spectrum. For methacrylate esters, this stretching vibration typically appears as a sharp, strong band around 1718-1728 cm⁻¹ .[4] Its presence confirms the successful esterification of the Disperse Red 1 parent molecule.

  • Ester C-O-C Stretches: Esters exhibit strong C-O stretching bands. These are often seen as two distinct absorptions: an asymmetric C-C-O stretch between 1232-1252 cm⁻¹ and a symmetric O-C-C stretch between 1147-1191 cm⁻¹ .[5][6]

  • Vinyl C=C Stretch: The carbon-carbon double bond of the methacrylate group gives rise to a stretching vibration around 1636 cm⁻¹ .[3] The presence of this peak is a key indicator of the unpolymerized monomer. Its disappearance or significant reduction is used to monitor the progress of polymerization.

The Azobenzene Chromophore Signature

The azobenzene unit is responsible for the molecule's photochromic properties.

  • Azo Stretch (–N=N–): The stretching vibration of the azo group is notoriously weak in infrared spectroscopy due to the small change in dipole moment associated with this symmetric bond. Its position can also vary. It is typically found in the 1350–1450 cm⁻¹ region, though it can be difficult to assign definitively as it may overlap with other peaks.[1] In some azo compounds, it has been observed near 1600 cm⁻¹.[7]

  • Aromatic C=C Stretches: The benzene rings give rise to several sharp, medium-intensity peaks in the 1400-1600 cm⁻¹ region.[8] These bands confirm the presence of the aromatic backbone.

The Nitro Group Signature

The electron-withdrawing nitro group is a key part of the Disperse Red 1 chromophore.

  • Asymmetric & Symmetric NO₂ Stretches: Aromatic nitro compounds display two distinct and strong stretching vibrations. The asymmetric stretch appears at a higher wavenumber, typically in the 1550-1475 cm⁻¹ range, while the symmetric stretch is found between 1360-1290 cm⁻¹ .[9] These two peaks are a reliable indicator of the nitro group's presence.

Data Presentation: Summary of Characteristic FTIR Peaks for DR1M

The expected vibrational frequencies for this compound are summarized below for quick reference.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensitySignificance
~3100 - 3000Aromatic C-HStretchingMedium-WeakConfirms aromatic rings
~2970 - 2850Aliphatic C-HStretchingMedium-WeakConfirms alkyl chains (e.g., ethyl group)
~1720Methacrylate C=OStretchingStrong, SharpKey indicator of successful esterification
~1636Methacrylate C=CStretchingMedium-WeakConfirms polymerizable vinyl group
~1590, ~1475Aromatic C=CRing StretchingMedium, SharpConfirms aromatic backbone
~1530Nitro (NO₂)Asymmetric StretchStrongConfirms presence of nitro group
~1450 - 1350Azo (N=N)StretchingWeak to MediumConfirms azo linkage
~1350Nitro (NO₂)Symmetric StretchStrongConfirms presence of nitro group
~1250Ester (C-O-C)Asymmetric StretchStrongConfirms ester group
~1150Ester (C-O-C)Symmetric StretchStrongConfirms ester group

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol describes the potassium bromide (KBr) pellet method, a standard and reliable technique for analyzing solid samples. The trustworthiness of the final spectrum is contingent on meticulous sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Pellet press with die

  • Infrared lamp or vacuum oven

Methodology:

  • Preparation (The Causality of Dryness): Water vapor and atmospheric CO₂ have strong IR absorptions that can obscure the sample spectrum. To prevent this, spectroscopic grade KBr powder must be thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator. The DR1M sample should also be completely dry.

  • Sample Grinding: Add approximately 1-2 mg of the DR1M sample to ~100-200 mg of the dried KBr in an agate mortar. The 1:100 ratio is crucial for obtaining a transparent pellet that doesn't cause total absorption of the IR beam.

  • Mixing: Gently grind the mixture with the pestle for several minutes until it is a fine, homogenous powder. This ensures the sample is evenly dispersed, preventing scattering of the IR beam and producing a high-quality spectrum.

  • Pellet Formation: Transfer a portion of the mixture to the pellet press die. Apply pressure according to the manufacturer's instructions (typically several tons) for a few minutes. A successful pellet will be thin and transparent or translucent.

  • Background Measurement: Place the empty sample holder in the spectrometer and run a background scan. This measures the spectrum of the atmospheric components and the instrument itself, allowing it to be subtracted from the sample spectrum. This step is non-negotiable for accurate data.

  • Sample Measurement: Place the KBr pellet containing the DR1M sample into the holder and acquire the spectrum. Typically, a range of 4000 to 400 cm⁻¹ is scanned.[10] Co-adding multiple scans (e.g., 32 or 64) improves the signal-to-noise ratio.

Visualization of Structure and Workflow

Visual aids are essential for contextualizing spectral data and experimental procedures.

FTIR_Workflow prep Step 1: Sample & KBr Preparation (Drying to remove H₂O) mix Step 2: Grinding & Mixing (~1:100 Sample-to-KBr Ratio) prep->mix Homogenization is key press Step 3: Pellet Pressing (Create transparent disc) mix->press bg Step 4: Background Scan (Measure atmosphere & instrument) press->bg Self-validating step sample Step 5: Sample Scan (Acquire DR1M spectrum) bg->sample process Step 6: Data Processing & Analysis (Baseline correction, peak assignment) sample->process Interpret spectrum

Caption: Experimental workflow for FTIR characterization of DR1M.

Spectral Interpretation: A Self-Validating System

A single spectrum is a collection of data; its value comes from rigorous interpretation. To validate the synthesis of DR1M, a comparative approach is essential.

  • Confirmation of Reaction: The most critical validation is to compare the FTIR spectrum of the product (DR1M) with that of the starting material (Disperse Red 1). The spectrum of Disperse Red 1 will show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of its terminal hydroxyl group. [11]In a successful reaction, this O-H peak should be absent or significantly diminished in the DR1M spectrum, while the strong methacrylate C=O peak (~1720 cm⁻¹) should appear. This provides definitive evidence of ester bond formation.

  • Identifying Impurities: The presence of a significant broad O-H band in the product spectrum suggests either unreacted Disperse Red 1 or moisture contamination. Careful sample preparation and purification are validated by the absence of this peak.

  • The Full Picture: A successful characterization will show the disappearance of the precursor's -OH peak, the appearance of the strong C=O and C-O-C ester peaks, and the retention of the characteristic aromatic, azo, and nitro group peaks. This confirms that the desired molecule has been formed without degrading the essential chromophore.

Conclusion

FTIR spectroscopy is an indispensable tool for the basic characterization of this compound. By systematically identifying the vibrational signatures of its key functional groups—the methacrylate ester, the azobenzene bridge, and the nitro group—researchers can rapidly and reliably confirm the success of its synthesis and verify its structural integrity. The protocol and interpretive guide presented here provide a framework for obtaining high-quality, trustworthy data, ensuring that the DR1M monomer is well-characterized before its deployment in the creation of advanced functional materials.

References

  • Coates, J. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy. [Link]

  • Al-Azzawi, S. A., & Al-Dulaimi, A. M. (2016). Synthesis and Characterization of New Mesomorphic Azo Compounds and Study their Photoluminesecence Properties. Baghdad Science Journal. [Link]

  • Palaniappan, S., et al. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. PLOS ONE. [Link]

  • Sarı, A., & Alkan, C. (2013). Figure 3. FT-IR spectra of MMA (a), AA (b), n-eicosane (c),... ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Fourier transform infrared (FTIR) spectra of methyl methacrylate (MMA)... ResearchGate. [Link]

  • Laredo, E., et al. (2019). Absorption and Isomerization of Azobenzene Guest Molecules in Polymeric Nanoporous Crystalline Phases. MDPI. [Link]

  • Singh, S., et al. (2015). UV-Vis and FTIR spectroscopy of gamma irradiated polymethyl methacrylate. Indian Journal of Pure & Applied Physics. [Link]

  • Meng, R., et al. (2018). The FT-IR spectra of PAN-co-MMA sample during stabilization. ResearchGate. [Link]

  • Han, L., & Timmons, R. B. (1998). In Situ FTIR Investigation of Methyl Methacrylate Plasma, Plasma Polymerized Film and Reaction Mechanisms. Plasma and Polymers. [Link]

  • RWTH Publications. (2022). Fourier-transform infrared (FTIR) spectra of gaseous methyl methacrylate (MMA). RWTH Aachen University. [Link]

  • ResearchGate. (n.d.). Chemical structure of Poly(Disperse Red 1-methacrylate). ResearchGate. [Link]

  • ResearchGate. (n.d.). Figure S1. FTIR spectra of the non-fluorinated azobenzene compounds. ResearchGate. [Link]

  • PNNL. (2017). Disperse red 1. Pacific Northwest National Laboratory. [Link]

  • ResearchGate. (n.d.). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H... ResearchGate. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry. [Link]

  • Breitinger, D. K., & Kress, W. (1993). N=N Vibrational Frequencies and Fragmentation Patterns of Substituted 1-Aryl-3,3-Dialkyl-Triazenes: Comparison with Other High-Nitrogen Compounds. Applied Spectroscopy. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) Azo-COOH, (b) Azo-COOH BZ, and (c) poly(Azo-COOH BZ), recorded at room temperature. ResearchGate. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of AZO (a), AZO-GO (b) and AZO-RGO (c) hybrids. ResearchGate. [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments. [Link]

  • University of Calgary. (n.d.). IR: nitro groups. University of Calgary Chemistry. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of control disperse red 167.1, free cells (consortium)... ResearchGate. [Link]

  • DTIC. (1993). Microstructure of Copolymers Containing Disperse Red 1 and Methyl Methacrylate. Defense Technical Information Center. [Link]

  • Xie, S., Natansohn, A., & Rochon, P. (1994). Microstructure of Copolymers Containing Disperse Red 1 and Methyl Methacrylate. Macromolecules. [Link]

  • University of Pittsburgh. (1995). Synthesis of Dyed Monodisperse Poly(methyl methacrylate) Colloids for the Preparation of Submicron Periodic... University of Pittsburgh Chemistry. [Link]

  • ResearchGate. (2014). Synthesis and Physical Properties of Poly (Disperse Red 1 acrylate-co-butyl methacrylate). ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Disperse Red 1. PubChem. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of original dyes (red) and their degraded metabolites... ResearchGate. [Link]

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Methodological & Application

Application Note: Synthesis and Characterization of Poly(Disperse Red 1 Methacrylate) via Free-Radical Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of Poly(Disperse Red 1 Methacrylate) (PDR1M) through free-radical polymerization, a fundamental and widely accessible method for producing photoresponsive polymers. This document provides not only a step-by-step protocol for the polymerization of this compound (DR1M) but also delves into the critical aspects of monomer synthesis and the subsequent characterization of the resulting polymer. The protocols are designed for researchers in materials science, polymer chemistry, and optics, providing a robust framework for the fabrication and analysis of polymers with applications in holography, data storage, and electro-optical devices.[1]

Introduction: The Significance of Azobenzene Polymers

Azobenzene-containing polymers represent a fascinating class of smart materials, renowned for their photoresponsive behavior.[2] The key to their functionality lies in the reversible trans-cis isomerization of the azobenzene moiety upon exposure to specific wavelengths of light. This molecular transformation can be harnessed to induce macroscopic changes in the material, such as photo-induced birefringence and surface relief grating formation.[1] this compound (DR1M) is a prominent monomer in this family, featuring the Disperse Red 1 chromophore covalently attached to a polymerizable methacrylate group.[1][3] This design allows for the permanent incorporation of the photoactive unit into a polymer backbone, preventing leaching and ensuring long-term stability of the material's optical properties. The resulting homopolymer, PDR1M, is a cornerstone material for research in photonics and advanced optical materials.[1]

Foundational Principles: Monomer Synthesis and Polymerization Mechanism

Synthesis of the this compound (DR1M) Monomer

The journey to PDR1M begins with the synthesis of the DR1M monomer. This is typically a two-step process:

  • Diazo Coupling: The Disperse Red 1 dye is first synthesized via a diazo coupling reaction, a classic method for forming azo compounds. This involves the diazotization of p-nitroaniline, followed by its reaction with a coupling partner.[1]

  • Esterification: To make the dye polymerizable, a methacrylate group is introduced through an esterification reaction. This is commonly achieved by reacting the hydroxyl group of Disperse Red 1 with methacryloyl chloride in the presence of a base like triethylamine.[3] This reaction is typically performed in a dry solvent such as tetrahydrofuran (THF) at reduced temperatures to control the reaction rate.[1]

Free-Radical Polymerization of DR1M

Free-radical polymerization is a chain-growth polymerization method initiated by a free radical. The process is characterized by three main steps: initiation, propagation, and termination.

  • Initiation: A thermally labile initiator, such as 2,2'-Azobisisobutyronitrile (AIBN), is decomposed by heat to generate primary radicals.[2][4]

  • Propagation: These radicals then attack the double bond of the DR1M monomer, creating a new radical species that can, in turn, react with other monomers, leading to the growth of the polymer chain.

  • Termination: The polymerization process ceases when two growing polymer chains react with each other, either through combination or disproportionation.

The choice of initiator, solvent, temperature, and monomer concentration are critical parameters that influence the final molecular weight and polydispersity of the polymer.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) (PDR1M)

This protocol details the solution polymerization of DR1M using AIBN as the initiator.

Materials:

  • This compound (DR1M)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Methanol

  • Argon or Nitrogen gas

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and hot plate

  • Vacuum filtration apparatus

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve DR1M (e.g., 1.0 g) and AIBN (e.g., 10 mg, ~1 mol% with respect to the monomer) in anhydrous THF or DMF (e.g., 10 mL). The exact concentrations can be adjusted to target a specific molecular weight.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). Place the flask in a preheated oil bath at 60-70 °C and stir the solution vigorously.

  • Reaction Monitoring: The polymerization is typically allowed to proceed for 12-24 hours. The progress can be monitored by taking small aliquots and analyzing the monomer conversion by ¹H NMR.

  • Polymer Precipitation and Purification: After the desired reaction time, cool the flask to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring. This will cause the polymer to precipitate.

  • Isolation and Drying: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of a dry solvent is crucial as moisture can potentially react with the initiator or growing polymer chains, leading to side reactions.

  • Degassing: Oxygen is a radical scavenger and its presence can lead to an induction period or even prevent polymerization altogether.

  • Inert Atmosphere: Maintaining an inert atmosphere prevents oxygen from re-entering the system during the reaction.

  • Precipitation in a Non-Solvent: This is a standard method for purifying polymers. The polymer is insoluble in the non-solvent (methanol), while the monomer and initiator are soluble, allowing for their separation.

Diagram of the PDR1M Synthesis Workflow:

PDR1M_Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Dissolve Dissolve DR1M & AIBN in Anhydrous Solvent Degas Degas Solution (Freeze-Pump-Thaw) Dissolve->Degas React Heat under Inert Gas (60-70°C, 12-24h) Degas->React Precipitate Precipitate in Methanol React->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Dry under Vacuum Filter->Dry PDR1M PDR1M Dry->PDR1M Final Product

Caption: Workflow for the synthesis of PDR1M.

Protocol 2: Characterization of PDR1M

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are essential for confirming the structure of the polymer and assessing monomer conversion.

  • Sample Preparation: Dissolve a small amount of the dried PDR1M in a deuterated solvent such as CDCl₃.

  • Analysis: In the ¹H NMR spectrum, the disappearance of the vinyl proton signals (typically between 5.5-6.5 ppm) from the DR1M monomer confirms polymerization. The appearance of broad peaks corresponding to the polymer backbone is also expected. ¹³C NMR can be used to analyze the tacticity of the polymer chain.[5]

B. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

GPC/SEC is the standard technique for determining the molecular weight and polydispersity index (PDI) of the polymer.[6]

  • Sample Preparation: Prepare a dilute solution of PDR1M in a suitable solvent for the GPC system (e.g., THF).

  • Analysis: The GPC system separates the polymer chains based on their hydrodynamic volume. By using a calibration curve (typically with polystyrene standards), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) can be determined. A PDI value close to 2 is typical for conventional free-radical polymerization.

C. UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is used to characterize the optical properties of the PDR1M and to study its photoisomerization behavior.

  • Sample Preparation: Prepare a dilute solution of PDR1M in a suitable solvent (e.g., THF or chloroform).

  • Analysis: The UV-Vis spectrum of PDR1M will show a strong absorption band corresponding to the π-π* transition of the trans-azobenzene chromophore, typically around 460-480 nm.[7] Upon irradiation with UV light, this peak will decrease as the trans form converts to the cis form, and a new peak corresponding to the n-π* transition of the cis form may appear at a different wavelength.

Expected Characterization Data Summary:

Characterization TechniqueParameterExpected Result
¹H NMR Vinyl ProtonsDisappearance of signals between 5.5-6.5 ppm.
Polymer BackboneAppearance of broad signals.
GPC/SEC MnDependent on reaction conditions (e.g., 10,000 - 50,000 g/mol ).
PDI (Mw/Mn)Typically around 1.5 - 2.5 for free-radical polymerization.
UV-Vis Spectroscopy λmax (trans-form)~467 nm in solution.[8]

Mechanistic Representation

Diagram of the DR1M Free-Radical Polymerization Mechanism:

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Heat Heat (Δ) AIBN->Heat Radical 2 R• + N₂ Heat->Radical Monomer DR1M Monomer (M) Radical->Monomer + M GrowingChain R-(M)n• NewChain R-(M)n+1• GrowingChain->NewChain + M Chain1 R-(M)n• DeadPolymer Dead Polymer Chain1->DeadPolymer Chain2 R-(M)m• Chain2->DeadPolymer

Sources

Application Notes and Protocols for Atom Transfer Radical Polymerization of "Disperse Red 1 Methacrylate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Light for Advanced Polymeric Materials

Disperse Red 1 methacrylate (DR1MA) is a fascinating functional monomer that combines the well-established photoresponsive properties of the Disperse Red 1 chromophore with a polymerizable methacrylate group. The key to its functionality lies in the azobenzene moiety, which can undergo reversible trans-cis isomerization upon irradiation with light of a specific wavelength.[1] This molecular-level conformational change can alter the material's properties, such as its refractive index and absorption characteristics, making it a valuable building block for a wide range of applications in optical data storage, surface relief gratings, and stimuli-responsive systems.[1]

Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures.[2][3] This controlled/"living" radical polymerization method is particularly suited for the synthesis of functional polymers where precise control over the macromolecular structure is crucial for the final material's performance.

This comprehensive guide provides detailed application notes and protocols for the successful ATRP of this compound, addressing the unique challenges associated with this monomer and offering insights into the synthesis of both homopolymers and block copolymers.

The Causality Behind Experimental Choices in DR1MA ATRP

The successful ATRP of DR1MA requires careful consideration of the interplay between the monomer structure and the components of the polymerization system. The presence of the bulky, electron-rich azobenzene group introduces specific challenges that must be addressed through judicious selection of the initiator, catalyst, ligand, and solvent.

Challenges in the ATRP of Azobenzene-Containing Monomers

The synthesis of narrowly dispersed polymers from monomers containing azobenzene moieties via ATRP can be challenging.[4] The primary obstacles include:

  • Steric Hindrance: The bulky azobenzene group can sterically hinder the approach of the monomer to the propagating radical chain end, leading to a lower polymerization rate.[4]

  • Catalyst Inhibition: The nitrogen atoms in the azobenzene group can potentially coordinate with the copper catalyst, leading to the formation of inactive complexes and a reduction in the concentration of the active catalyst. This can result in poor control over the polymerization and broad molecular weight distributions.[4]

Strategic Selection of ATRP Components for DR1MA

To overcome these challenges, the following considerations are crucial:

  • Catalyst System: A highly active catalyst system is often required to maintain a sufficient concentration of the active Cu(I) species. The choice of ligand is critical in tuning the catalyst activity and minimizing side reactions. Nitrogen-based ligands such as N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) or tris(2-pyridylmethyl)amine (TPMA) are commonly used in ATRP. For sterically demanding monomers, a more active catalyst complex may be necessary.[5]

  • Initiator: A standard alkyl halide initiator, such as ethyl α-bromoisobutyrate (EBiB) or methyl 2-chloropropionate (MCP), is typically used. The initiator concentration determines the final molecular weight of the polymer.[6] The most common initiating group for ATRP is the 2-bromoisobutyryl group.[7]

  • Solvent: The choice of solvent is important for solubilizing the monomer, polymer, and catalyst complex. Toluene, anisole, and N,N-dimethylformamide (DMF) are common solvents for ATRP. The polarity of the solvent can influence the catalyst activity.[5]

  • Temperature: The polymerization temperature affects the rate of polymerization and the equilibrium between the active and dormant species. A balance must be struck to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocols

The following protocols provide a starting point for the ATRP of this compound. Optimization of reaction conditions may be necessary to achieve the desired molecular weight and polydispersity.

Protocol 1: Homopolymerization of this compound (PDR1MA)

This protocol describes a typical procedure for the synthesis of PDR1MA via ATRP.

Materials:

  • This compound (DR1MA)

  • Copper(I) bromide (CuBr) or Copper(II) bromide (CuBr₂) with a reducing agent for ARGET ATRP[8]

  • N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA)

  • Ethyl α-bromoisobutyrate (EBiB)

  • Anhydrous toluene (or other suitable solvent)

  • Methanol

  • Schlenk flask and other standard glassware for air-sensitive reactions

  • Nitrogen or Argon source

Procedure:

  • Monomer and Ligand Preparation: In a Schlenk flask, add DR1MA (e.g., 1.0 g, 2.71 mmol) and anhydrous toluene (e.g., 5 mL).

  • Catalyst Preparation: In a separate Schlenk flask, add CuBr (e.g., 19.4 mg, 0.135 mmol) and a magnetic stir bar.

  • Degassing: Seal both flasks with rubber septa and deoxygenate the contents by subjecting them to three freeze-pump-thaw cycles.[6]

  • Addition of Ligand and Initiator: Under a positive pressure of nitrogen or argon, add PMDETA (e.g., 28.3 µL, 0.135 mmol) to the monomer solution via a degassed syringe. Then, add EBiB (e.g., 19.8 µL, 0.135 mmol) to initiate the polymerization. The ratio of [Monomer]:[Initiator]:[Catalyst]:[Ligand] can be varied to target different molecular weights.

  • Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir.[6]

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Purification: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting the mixture with a suitable solvent like tetrahydrofuran (THF). Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitation: Precipitate the polymer by slowly adding the filtered solution to a large excess of a non-solvent, such as cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Table 1: Example Reaction Conditions for ATRP of DR1MA

ParameterCondition
Monomer This compound (DR1MA)
Initiator Ethyl α-bromoisobutyrate (EBiB)
Catalyst CuBr
Ligand PMDETA
Solvent Toluene
Molar Ratio [DR1MA]:[EBiB]:[CuBr]:[PMDETA] = 20:1:1:1
Temperature 80 °C
Time 24 hours
Protocol 2: Synthesis of Block Copolymers Containing PDR1MA

This protocol outlines the synthesis of a block copolymer, for example, poly(methyl methacrylate)-block-poly(this compound) (PMMA-b-PDR1MA), using a PMMA macroinitiator.

Part A: Synthesis of PMMA Macroinitiator

  • Follow a standard ATRP procedure for methyl methacrylate (MMA) using an initiator such as EBiB. A typical procedure can be found in the literature.[6]

  • Purify the resulting PMMA-Br macroinitiator by precipitation in a suitable non-solvent (e.g., methanol or hexane) and dry it under vacuum.

  • Characterize the PMMA-Br macroinitiator by Gel Permeation Chromatography (GPC) to determine its number-average molecular weight (Mₙ) and polydispersity index (Đ).

Part B: Chain Extension with DR1MA

  • Reaction Setup: In a Schlenk flask, dissolve the purified PMMA-Br macroinitiator (e.g., 0.5 g) and DR1MA (e.g., 0.5 g) in anhydrous toluene (e.g., 5 mL).

  • Catalyst and Ligand: In a separate Schlenk flask, add CuBr (e.g., 9.7 mg, 0.0675 mmol) and a magnetic stir bar.

  • Degassing: Deoxygenate both flasks using the freeze-pump-thaw method.

  • Reaction Initiation: Under an inert atmosphere, add PMDETA (e.g., 14.1 µL, 0.0675 mmol) to the monomer/macroinitiator solution. Then, transfer this solution to the flask containing the catalyst to start the chain extension.

  • Polymerization and Purification: Follow steps 5-9 from Protocol 1 to conduct the polymerization and purify the resulting PMMA-b-PDR1MA block copolymer.

Characterization of PDR1MA and its Copolymers

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting polymers.

Table 2: Characterization Techniques for PDR1MA Polymers

TechniqueInformation Obtained
¹H NMR Spectroscopy Confirmation of polymer structure, determination of monomer conversion, and calculation of block copolymer composition.[9][10]
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (Đ).[9]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of characteristic functional groups in the monomer and polymer.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (T₉) of the polymer. The presence of two distinct T₉ values can indicate the formation of a block copolymer.[11]
UV-Vis Spectroscopy To study the photoisomerization behavior of the azobenzene units by monitoring the changes in the absorption spectrum upon light irradiation.[11]

Visualization of the ATRP Process

ATRP Mechanism for this compound

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-X Radical R• Initiator->Radical k_act Cu(I)L Cu(I) / Ligand Cu(II)L X-Cu(II) / Ligand Cu(I)L->Cu(II)L Oxidation Propagating_Radical P_n• Radical->Propagating_Radical + n(DR1MA) Cu(II)L->Cu(I)L Reduction Monomer DR1MA Monomer Dormant_Chain P_n-X Propagating_Radical->Dormant_Chain k_deact Dormant_Chain->Propagating_Radical k_act

Caption: The ATRP equilibrium of this compound.

Experimental Workflow for PDR1MA Synthesis

ATRP_Workflow Start Start Reagents 1. Prepare Reactants (DR1MA, Solvent, Catalyst, Ligand, Initiator) Start->Reagents Degas 2. Deoxygenate via Freeze-Pump-Thaw Reagents->Degas Combine 3. Combine Reactants under Inert Atmosphere Degas->Combine Polymerize 4. Polymerize at Controlled Temperature Combine->Polymerize Terminate 5. Terminate Polymerization Polymerize->Terminate Purify 6. Purify by Column Chromatography (Remove Catalyst) Terminate->Purify Precipitate 7. Precipitate Polymer in Non-solvent Purify->Precipitate Dry 8. Dry Purified Polymer Precipitate->Dry Characterize 9. Characterize (NMR, GPC, DSC, etc.) Dry->Characterize End End Characterize->End

Caption: A step-by-step workflow for the ATRP synthesis of PDR1MA.

Applications and Future Perspectives

The precise control over the polymer architecture afforded by ATRP opens up a wide range of possibilities for materials based on DR1MA.

  • Photoresponsive Materials: PDR1MA and its copolymers can be used to create materials that change their optical properties in response to light, with applications in holography, optical switching, and data storage.

  • Smart Surfaces: By grafting PDR1MA from surfaces, it is possible to create smart surfaces with tunable wettability and adhesion.

  • Dual-Responsive Systems: The incorporation of PDR1MA into block copolymers with other responsive segments, such as thermoresponsive polymers like poly(oligoethylene glycol methacrylate) (POEGMA), can lead to materials that respond to multiple stimuli, such as pH and temperature.[12]

  • Drug Delivery: The photo-induced isomerization can be harnessed to trigger the release of encapsulated molecules, making these polymers promising candidates for light-triggered drug delivery systems.[9]

Future research will likely focus on the development of more efficient catalyst systems for the ATRP of DR1MA to achieve higher molecular weights and lower polydispersities, as well as the exploration of novel block copolymer architectures with enhanced functionalities. The use of advanced techniques like photo-ATRP, which utilizes light to control the polymerization, could offer further advantages in terms of temporal and spatial control over the synthesis process.[13]

References

  • Cieciórski, P., et al. (2021). New Photoresponsive Poly(meth)acrylates Bearing Azobenzene Moieties Obtained via ATRP Polymerization Exhibiting Liquid-Crystalline Behavior. Polymers, 13(13), 2172. [Link]

  • Meenu, K., et al. (2020). Synthesis of multifunctional copolymers of poly(methylphenylsilane) with (R)-N-(1-phenylethyl)methacrylamide, this compound and their optical and photoluminescence properties. ResearchGate. [Link]

  • Alam, S., & Bag, D. S. (2012). Synthesis of Functional Block Copolymers Carrying One Poly(p ...). ResearchGate. [Link]

  • Meenu, K., et al. (2020). Synthesis and characterization of functional thermoresponsive photoactive copolymers and study of their thermal and photoluminescence properties. ResearchGate. [Link]

  • Cieciórski, P., et al. (2021). New Photoresponsive Poly(meth)acrylates Bearing Azobenzene Moieties Obtained via ATRP Polymerization Exhibiting Liquid-Crystalline Behavior. ResearchGate. [Link]

  • De, S., et al. (2012). Multi-Stimuli Responsive Macromolecules and Their Assemblies. PMC. [Link]

  • Matyjaszewski, K., et al. (2007). Photochromic compounds comprising polymeric substituents and methods for preparation and use thereof.
  • Cieciórski, P., et al. (2021). New Photoresponsive Poly(meth)acrylates Bearing Azobenzene Moieties Obtained via ATRP Polymerization Exhibiting Liquid-Crystalline Behavior. PubMed. [Link]

  • Cieciórski, P., et al. (2021). The route of syntheses of photosensitive (meth)acrylate monomers. ResearchGate. [Link]

  • Yagci, Y., et al. (2021). Free radical macrophotoinitiators: An overview on recent advances. ResearchGate. [Link]

  • Theriot, J. C., et al. (2016). Red-Light-Driven Atom Transfer Radical Polymerization for High-Throughput Polymer Synthesis in Open Air. PMC. [Link]

  • Huang, Y., et al. (n.d.). PEG-PDMAEMA Block Copolymers. University of Wisconsin-Eau Claire. [Link]

  • Matson, J. B., et al. (2018). Dispersity Control in Atom Transfer Radical Polymerizations through Addition of Phenyl Hydrazine. Polymers. [Link]

  • Haloi, D. J., et al. (2020). Chapter 4: Microstructures present in ARGET-ATRP prepared PMMA. Shodhganga. [Link]

  • Angiolini, L., et al. (2000). Methacrylic polymers bearing side-chain permanent dipole azobenzene chromophores spaced from the main chain by chiral moieties: Synthesis and characterization. ResearchGate. [Link]

  • Armes, S. P., et al. (2011). Facile Atom Transfer Radical Polymerization of Methoxy-Capped Oligo(Ethylene Glycol) Methacrylate in Aqueous Media at Ambient Temperature. ResearchGate. [Link]

  • Gao, H., et al. (2018). Macromolecular Engineering by Applying Concurrent Reactions with ATRP. MDPI. [Link]

  • Matyjaszewski, K. How to Conduct an ATRP. Carnegie Mellon University. [Link]

  • Matyjaszewski, K., et al. (2020). Macromolecules Vol. 53 No. 1. ACS Publications. [Link]

  • Haloi, D. J., et al. (2020). Synthesis of poly(methyl methacrylate) via ARGET ATRP and study of the effect of solvents and temperatures on its polymerization kinetics. Journal of Polymer Research. [Link]

  • Beers, K. L., et al. (1999). The Synthesis of Densely Grafted Copolymers by Atom Transfer Radical Polymerization. ACS Publications. [Link]

  • Matyjaszewski, K. Resulting Molecules. Carnegie Mellon University. [Link]

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Application Notes and Protocols for the Fabrication of Disperse Red 1 Methacrylate (DR1M) Thin Films via Spin Coating

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Azo Polymer Thin Films

Disperse Red 1 methacrylate (DR1M) is a photochromic azo-polymer that has garnered significant interest within the scientific community for its applications in optical data storage, electro-optic modulators, and reconfigurable optical waveguides.[1][2] The ability to fabricate high-quality, uniform thin films of DR1M is paramount to the successful realization of these advanced technologies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of DR1M thin films using the spin coating technique. The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying scientific principles behind each step to empower the user with the knowledge to adapt and troubleshoot their own processes.

Foundational Knowledge: Understanding this compound

This compound is a functionalized dye monomer that combines the photochromic properties of Disperse Red 1 with a polymerizable methacrylate group.[3] This allows for its covalent incorporation into a polymer backbone, typically through free-radical polymerization.[3] The key feature of DR1M is the azobenzene group, which can undergo a reversible trans-cis isomerization upon exposure to light of a specific wavelength. This photo-isomerization process is the basis for its use in various optical applications.

Key Properties of this compound:

PropertyValueReference
Chemical Formula O₂NC₆H₄N=NC₆H₄N(C₂H₅)CH₂CH₂OCOC(CH₃)=CH₂[4]
Molecular Weight 382.41 g/mol [4]
Appearance Solid[4]
Melting Point 78-83 °C[4]
Maximum Absorbance (λmax) 493 nm[4]

Experimental Workflow: From Solution to Characterized Film

The fabrication of DR1M thin films via spin coating is a multi-step process that requires careful attention to detail at each stage. The following diagram illustrates the general workflow.

G cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization Solution_Prep DR1M Solution Preparation Spin_Coat Spin Coating Solution_Prep->Spin_Coat Optimized Concentration Substrate_Clean Substrate Cleaning Substrate_Clean->Spin_Coat Pristine Surface Post_Anneal Post-Deposition Annealing Spin_Coat->Post_Anneal As-deposited Film Thickness_Char Thickness & Optical Properties Post_Anneal->Thickness_Char Processed Film Morphology_Char Surface Morphology & Structure Post_Anneal->Morphology_Char G Start Start Place_Substrate Place Clean Substrate on Chuck Start->Place_Substrate Dispense_Solution Dispense DR1M Solution Place_Substrate->Dispense_Solution Spin_Program Run Spin Coating Program Dispense_Solution->Spin_Program Remove_Substrate Remove Coated Substrate Spin_Program->Remove_Substrate End End Remove_Substrate->End

Caption: Step-by-step spin coating workflow.

Post-Deposition Annealing

Annealing the as-deposited film can help to remove residual solvent, improve film density, and enhance the alignment of the chromophores. [5]The annealing temperature should be chosen carefully, typically below the glass transition temperature (Tg) of the polymer to avoid film degradation.

Protocol:

  • Equipment:

    • Hot plate or oven with precise temperature control

  • Procedure:

    • Place the spin-coated substrate on a pre-heated hot plate or in an oven.

    • Anneal the film at a temperature between 60°C and 100°C for a duration of 2 to 30 minutes. The optimal temperature and time will depend on the specific polymer and desired film properties. [5][6] 3. After annealing, allow the substrate to cool down slowly to room temperature to minimize thermal stress.

Thin Film Characterization

Once the DR1M thin film is fabricated, it is essential to characterize its properties to ensure it meets the requirements for the intended application.

Thickness and Optical Properties
  • Ellipsometry: This is a non-destructive optical technique that can accurately measure the thickness and refractive index of thin films. [7][6]* UV-Visible Spectroscopy: This technique is used to measure the absorbance spectrum of the film and confirm the presence and electronic state of the DR1M chromophore. The characteristic absorption peak of DR1M is around 493 nm. [4]* Profilometry: A stylus profilometer can be used to measure the film thickness by creating a step edge in the film and scanning the stylus across it. [8]

Surface Morphology and Structure
  • Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that provides three-dimensional information about the surface topography of the film. [1][3]It is invaluable for assessing surface roughness and can be used to characterize photo-induced surface relief gratings. [3]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to verify the chemical integrity of the DR1M within the polymer film by identifying its characteristic vibrational bands, such as the azo (-N=N-) group. [3]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Film Defects (e.g., comets, pinholes) Particulate contamination in the solution or on the substrate.Filter the solution; improve substrate cleaning protocol; work in a clean environment.
Non-uniform Film Thickness Incorrect solution dispense volume; wobbly substrate on the chuck; non-optimal spin parameters.Adjust dispense volume; ensure the substrate is centered and flat; optimize spin speed and acceleration.
"Chuck Marks" on the back of the substrate Solution seeping to the back of the substrate.Use a smaller dispense volume; clean the chuck regularly.
Film peeling or poor adhesion Substrate surface is not properly prepared (hydrophobic).Implement a more rigorous cleaning procedure (e.g., O₂ plasma) to increase surface energy.

Conclusion

The successful fabrication of high-quality this compound thin films is a critical step for their application in advanced optical and photonic devices. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can achieve reproducible results and have a solid foundation for further process optimization and device development. The key to success lies in meticulous attention to cleanliness, precise control over spin coating parameters, and thorough characterization of the resulting films.

References

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Application Notes and Protocols for Holographic Data Storage using Disperse Red 1 Methacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Azobenzene Polymers in Volumetric Data Storage

The relentless growth of global data generation necessitates the development of next-generation storage technologies that offer high capacity, fast access rates, and long-term stability. Holographic data storage stands out as a promising candidate, leveraging the three-dimensional volume of a recording medium to store vast amounts of information. At the heart of this technology lies the quest for advanced photosensitive materials. Azobenzene-containing polymers, and specifically Poly(Disperse Red 1 methacrylate) (PDR1MA), have emerged as a compelling class of materials for rewritable holographic data storage.

This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and professionals in drug development and materials science exploring the use of this compound for holographic data storage. We will delve into the fundamental principles, synthesis of the active monomer, preparation of high-quality polymer films, and the intricacies of holographic recording, readout, and erasure.

The unique photochromic properties of the azobenzene moiety in Disperse Red 1 are central to its function. Upon exposure to linearly polarized light, the azobenzene molecules undergo a trans-cis-trans isomerization cycle. This process leads to a statistical reorientation of the molecules perpendicular to the polarization direction of the incident light.[1][2][3] This photo-induced anisotropy results in a significant change in the refractive index of the material, forming the basis for recording phase holograms. Furthermore, this process is reversible, allowing for the erasing and rewriting of holographic information.[2][4]

Part 1: Material Synthesis and Characterization

A reliable and well-characterized supply of the photosensitive monomer is the foundation of any successful holographic experiment. This section provides a detailed protocol for the synthesis of this compound.

Synthesis of this compound

The synthesis is a two-step process: first, the diazotization of p-nitroaniline and its subsequent coupling with N-ethyl-N-(2-hydroxyethyl)aniline to form Disperse Red 1 dye. The second step involves the esterification of the hydroxyl group of Disperse Red 1 with methacryloyl chloride to yield the polymerizable monomer.

Diagram of the Synthesis Pathway:

G cluster_0 Step 1: Synthesis of Disperse Red 1 cluster_1 Step 2: Methacrylation p_nitroaniline p-nitroaniline diazonium_salt Diazonium Salt p_nitroaniline->diazonium_salt NaNO2, HCl, 0-5°C disperse_red_1 Disperse Red 1 diazonium_salt->disperse_red_1 Coupling Reaction coupling_agent N-ethyl-N-(2-hydroxyethyl)aniline coupling_agent->disperse_red_1 Coupling Reaction dr1_input Disperse Red 1 dr1_methacrylate This compound dr1_input->dr1_methacrylate Triethylamine, THF, 0°C to RT methacryloyl_chloride Methacryloyl Chloride methacryloyl_chloride->dr1_methacrylate Triethylamine, THF, 0°C to RT

Caption: Synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • p-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N-ethyl-N-(2-hydroxyethyl)aniline

  • Sodium acetate

  • Disperse Red 1

  • Methacryloyl chloride

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Ice

Procedure:

Step 1: Synthesis of Disperse Red 1

  • In a flask, dissolve p-nitroaniline in a solution of concentrated HCl and water, and cool the mixture to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-nitroaniline solution while maintaining the temperature between 0-5°C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate beaker, dissolve N-ethyl-N-(2-hydroxyethyl)aniline in an aqueous HCl solution and cool to 0-5°C.

  • Slowly add the diazonium salt solution to the N-ethyl-N-(2-hydroxyethyl)aniline solution. A deep red precipitate of Disperse Red 1 will form.

  • Add a saturated solution of sodium acetate to adjust the pH to 4-5.

  • Stir the mixture for 2 hours, allowing the coupling reaction to complete.

  • Filter the crude Disperse Red 1, wash thoroughly with water, and recrystallize from ethanol or methanol to obtain a purified product.

  • Dry the purified Disperse Red 1 in a vacuum oven.

Step 2: Synthesis of this compound [5]

  • Dissolve the purified Disperse Red 1 in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine to the solution, which acts as a base to neutralize the HCl byproduct.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add methacryloyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting solid by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound.

Material Characterization

UV-Visible Spectroscopy:

The optical properties of the synthesized this compound should be characterized using UV-Vis spectroscopy. A solution of the compound in a suitable solvent (e.g., methanol or chloroform) is prepared and its absorption spectrum is recorded. The maximum absorption wavelength (λmax) is a key parameter for selecting the appropriate laser wavelength for holographic recording. For this compound, the λmax is typically in the range of 470-500 nm.[6]

Protocol 2: UV-Visible Spectroscopy

  • Prepare a dilute solution of this compound in chloroform.

  • Use a quartz cuvette to hold the sample.

  • Record the absorption spectrum over a wavelength range of 300-700 nm using a spectrophotometer.

  • Identify the wavelength of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized this compound. The spectra should show the characteristic peaks corresponding to the aromatic protons, the ethyl and hydroxyethyl groups, and the newly introduced methacrylate group.

Part 2: Preparation of Holographic Recording Media

The quality of the holographic recording medium is paramount for achieving high-performance holographic data storage. This section details the preparation of thin films of this compound, typically in a poly(methyl methacrylate) (PMMA) matrix.

Diagram of the Thin Film Preparation Workflow:

G start Start: Prepare Solution dissolve Dissolve DR1 Methacrylate and PMMA in Solvent start->dissolve filter Filter Solution (0.2 µm filter) dissolve->filter spin_coat Spin-Coat onto Substrate filter->spin_coat bake Bake to Remove Residual Solvent spin_coat->bake end End: High-Quality Film bake->end

Caption: Workflow for Preparing DR1/PMMA Thin Films.

Protocol 3: Preparation of DR1/PMMA Thin Films by Spin-Coating

Materials:

  • This compound

  • Poly(methyl methacrylate) (PMMA)

  • Solvent (e.g., chloroform, toluene, or cyclopentanone)[7]

  • Glass or quartz substrates

  • Spin-coater

  • Hotplate

Procedure:

  • Solution Preparation:

    • Prepare a solution by dissolving both this compound and PMMA in the chosen solvent. A typical concentration range is 5-15 wt% of the polymer in the solvent.

    • The weight ratio of this compound to PMMA can be varied to optimize the holographic performance. A common starting point is 10-20 wt% of the dye relative to the polymer.

    • Stir the solution until both components are fully dissolved. Gentle heating may be applied if necessary.

    • Filter the solution through a 0.2 µm syringe filter to remove any dust or undissolved particles.

  • Substrate Cleaning:

    • Thoroughly clean the substrates using a sequence of sonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

  • Spin-Coating: [8][9]

    • Place a cleaned substrate on the chuck of the spin-coater.

    • Dispense a small amount of the polymer solution onto the center of the substrate.

    • Spin the substrate at a desired speed (e.g., 500-4000 rpm) for a specific duration (e.g., 30-60 seconds). The film thickness is inversely proportional to the square root of the spin speed.

    • The final film thickness can be controlled by adjusting the solution concentration and spin-coating parameters. Thicknesses in the range of 1-10 µm are typical for holographic applications.

  • Baking:

    • After spin-coating, bake the film on a hotplate at a temperature below the glass transition temperature of the polymer (typically 80-90°C) for 1-2 hours to remove any residual solvent.[8]

Table 1: Representative Spin-Coating Parameters and Resulting Film Thickness

PMMA Concentration in Toluene (g/dL)Spin Speed (rpm)Approximate Film Thickness (nm)
2.51000~200
2.53000~100
5.01000~400
5.03000~250

Note: These are approximate values and will vary depending on the specific PMMA molecular weight, solvent, and environmental conditions. Calibration is recommended for precise thickness control.

Part 3: Holographic Recording, Readout, and Erasure

This section outlines the procedures for writing, reading, and erasing holograms in the prepared DR1/PMMA films.

Diagram of the Holographic Recording Setup:

G laser Laser beam_splitter Beam Splitter laser->beam_splitter mirror1 Mirror beam_splitter->mirror1 50% mirror2 Mirror beam_splitter->mirror2 50% object_beam Object Beam mirror1->object_beam reference_beam Reference Beam mirror2->reference_beam sample DR1/PMMA Film object_beam->sample reference_beam->sample detector Detector / CCD sample->detector Diffracted Beam

Caption: A typical two-beam interference setup for holographic recording.

Holographic Recording

Holographic recording is achieved by interfering two coherent laser beams, an "object beam" and a "reference beam," within the DR1/PMMA film. The interference pattern of light and dark fringes induces a corresponding modulation of the refractive index in the material, thus recording a phase hologram.

Protocol 4: Holographic Grating Recording

Equipment:

  • Coherent laser source with a wavelength within the absorption band of Disperse Red 1 (e.g., a 488 nm or 532 nm laser).

  • Beam splitter.

  • Mirrors.

  • Spatial filters (optional, for improving beam quality).

  • Polarizers and waveplates (for controlling the polarization of the recording beams).

  • DR1/PMMA film on a stable mount.

  • Power meter.

  • Shutter.

Procedure:

  • Setup Alignment:

    • Align the laser and optical components to create a two-beam interference pattern at the location of the DR1/PMMA film.

    • The angle between the two beams determines the period of the holographic grating.

  • Polarization Control:

    • Use polarizers and waveplates to set the desired polarization of the object and reference beams. For inducing photo-anisotropy, linearly polarized beams are typically used.

  • Recording:

    • Measure the power of the two beams and ensure they have a suitable intensity ratio (often close to 1:1).

    • Typical recording intensities range from 10 to 100 mW/cm².[2]

    • Expose the film to the interference pattern for a specific duration. The exposure time will depend on the material's sensitivity and the desired diffraction efficiency. It can range from seconds to several minutes.[10]

    • The growth of the hologram can be monitored in real-time by measuring the intensity of a diffracted beam using a low-power probe laser (at a wavelength outside the absorption band of the dye) or by periodically probing with one of the recording beams at a much lower intensity.

Holographic Readout

The recorded hologram can be read out by illuminating it with the original reference beam. The hologram will diffract a portion of the reference beam to reconstruct the object beam. For non-destructive readout, the intensity of the readout beam should be significantly lower than the recording intensity to minimize erasure of the hologram.[11]

Protocol 5: Hologram Readout

  • Block the object beam.

  • Illuminate the hologram with the reference beam at the same angle used for recording.

  • The reconstructed object beam will appear in the direction of the original object beam.

  • A photodetector or a CCD camera can be used to measure the intensity of the reconstructed beam.

Diffraction Efficiency:

A key metric for the performance of a holographic material is its diffraction efficiency (η), defined as the ratio of the diffracted beam intensity to the incident readout beam intensity.

η = (I_diffracted / I_incident) * 100%

The refractive index modulation (Δn) can be calculated from the diffraction efficiency for a thin phase hologram using the following formula:

η = sin²(π * d * Δn / (λ * cosθ))

where d is the film thickness, λ is the readout wavelength, and θ is the Bragg angle inside the material.[12][13]

Optical Erasure

The rewritable nature of azobenzene-based materials is one of their most significant advantages. The recorded hologram can be erased by overwriting it with a single, spatially uniform laser beam or by illuminating it with circularly polarized light.[4][14]

Protocol 6: Optical Erasure

  • Illuminate the recorded hologram with a single, unfocused laser beam at a wavelength within the absorption band of the dye.

  • The polarization of the erasing beam can influence the erasure efficiency. Circularly polarized light is often effective in randomizing the orientation of the azobenzene molecules, leading to complete erasure.[4]

  • The erasure time depends on the intensity of the erasing beam and can range from seconds to minutes.

Part 4: Advanced Characterization and Analysis

For a thorough understanding of the holographic performance of DR1/PMMA films, advanced characterization techniques are employed.

Atomic Force Microscopy (AFM)

In addition to the refractive index modulation, holographic recording in azobenzene polymers can also lead to the formation of surface relief gratings (SRGs).[3][15] These are periodic height modulations on the surface of the film that contribute to the diffraction efficiency. AFM is the primary technique for visualizing and quantifying these surface structures.

Protocol 7: AFM Characterization of Surface Relief Gratings

  • Record a holographic grating on a DR1/PMMA film as described in Protocol 4.

  • Use an atomic force microscope in tapping mode to scan the surface of the film.

  • Acquire topographic images of the grating area.

  • From the AFM images, the grating period and the depth of the surface modulation can be accurately measured.[16]

Part 5: Safety and Handling

Proper safety precautions are essential when working with the chemicals involved in these protocols.

  • Disperse Red 1: This compound is a dye and can cause skin and eye irritation. It is also a combustible solid.[17][18]

    • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. Use in a well-ventilated area.[18]

    • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[18]

    • Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[17][19]

  • Solvents (Chloroform, Toluene): These are volatile and flammable organic solvents.

    • Handling: Work in a fume hood and wear appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes.

  • Methacryloyl Chloride: This is a corrosive and lachrymatory compound.

    • Handling: Handle with extreme care in a fume hood, wearing appropriate gloves and eye protection.

Conclusion

This compound is a versatile and promising material for researchers exploring the frontiers of holographic data storage. Its rewritable nature, coupled with the ability to form both refractive index and surface relief gratings, makes it an excellent platform for fundamental studies and the development of advanced optical storage and processing devices. The protocols and guidelines presented in this document provide a solid foundation for initiating and conducting successful research in this exciting field. As with any experimental work, optimization of the described procedures for specific laboratory conditions and research objectives is encouraged.

References

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  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Disperse red 1. [Link]

  • Barille, R., et al. (2003). Optical erasures and unusual surface reliefs of holographic gratings inscribed on thin films of an azobenzene functionalized polymer. Physical Chemistry Chemical Physics, 5(17), 3502-3508. [Link]

  • Trepo. (2023). Holographic Recording in Azobenzene Films. [Link]

  • Kippelen, B., et al. (2002). Photorefractive Polymers with Non-Destructive Readout. Advanced Functional Materials, 12(9), 615-620. [Link]

  • Tay, S., et al. (2021). Review of Organic Photorefractive Materials and Their Use for Updateable 3D Display. Polymers, 13(20), 3586. [Link]

  • Kulikovska, O., et al. (2012). Formation of surface relief grating in polymers with pendant azobenzene chromophores as studied by AFM/UFM. Nanotechnology, 23(48), 485309. [Link]

  • Sava, I., & Barille, R. (2011). INVESTIGATION OF SURFACE RELIEF GRATINGS ON AZO-COPOLYIMIDE FILMS USING ATOMIC FORCE MICROSCOPY. Revue Roumaine de Chimie, 56(11), 1037-1042. [Link]

  • Lookchem. (n.d.). Disperse Red 167:1 Safety Data Sheets(SDS). [Link]

  • Asher, S. A., et al. (1995). Synthesis of Dyed Monodisperse Poly(methyl methacrylate) Colloids for the Preparation of Submicron Periodic... Macromolecules, 28(19), 6533-6538. [Link]

  • Cusano, A., et al. (2022). Accurate Morphology-Related Diffraction Behavior of Light-Induced Surface Relief Gratings on Azopolymers. ACS Materials Letters, 4(5), 856-863. [Link]

  • Kim, D. Y., et al. (1995). Photofabrication of Surface Relief Gratings on Azobenzene Polymer Films. DTIC. [Link]

  • E-TOWN. (2025). How to dispose of Disperse Red 74 safely?. [Link]

  • Hubert, C., et al. (2008). Erasure of surface relief gratings in azobenzene molecular glasses by localized heating using a CO2 laser. Optics Express, 16(24), 19618-19623. [Link]

  • Jiang, X. L., et al. (1998). Unusual polarization dependent optical erasure of surface relief gratings on azobenzene polymer films. Applied Physics Letters, 72(16), 1935-1937. [Link]

  • Su, D.-C., & Chen, Y.-C. (2008). Study on measuring refractive index modulation of volume phase holographic gratings. Optics Communications, 281(15-16), 4001-4005. [Link]

  • Jiang, X. L., et al. (1998). Unusual Polarization Dependent Optical Erasure of Surface Relief Gratings on Azobenzene Polymer Films. DTIC. [Link]

  • Cinar, M., et al. (2012). FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 477-486. [Link]

  • Ozols, M., et al. (2022). Coherent beam amplification with dynamic holograms in glass-forming molecular azobenzene-based materials. Optics Letters, 47(8), 1879-1882. [Link]

  • Umegaki, S., et al. (2000). Holographic Recording on Azobenzene Functionalized Polymer Film. MRS Proceedings, 607, 1. [Link]

  • Priimagi, A., et al. (2013). From partial to complete optical erasure of azobenzene–polymer gratings: effect of molecular weight. Journal of Materials Chemistry C, 1(14), 2592-2598. [Link]

  • Cinar, M., et al. (2012). FT-IR, UV-vis, H-1 and C-13 NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: A combined experimental and theoretical analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 477-486. [Link]

  • Kogelnik, H. (1969). Coupled Wave Theory for Thick Hologram Gratings. Bell System Technical Journal, 48(9), 2909-2947. [Link]

  • De la Rosa, J. M., et al. (2021). Determination of the refractive index modulation of PQ:PMMA holographic phase gratings over a large spectral range through... Optical Materials Express, 11(11), 3625-3635. [Link]

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  • Google Patents. (n.d.). CN111117290B - Disperse red dye composition and dye product.
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  • Adebayo, G. A., & Otaru, A. J. (2014). Synthesis of Disperse Dyes from Pyridone and Resorcinol Coupled to Diazotized 2-Amino-4-chloro-5-formylthiazole and Application to Polyester. International Journal of Organic Chemistry, 4(3), 221-227. [Link]

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Fabrication of Photoresponsive Polymers Using Disperse Red 1 Methacrylate (DR1M)

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Light to Control Material Properties

Photoresponsive polymers, a class of "smart" materials, have the unique ability to change their physical or chemical properties in response to light.[1] This capability opens up a vast range of applications, from high-density optical data storage and holography to remotely controlled actuators and dynamic cell culture platforms.[1][2][3] The engine behind this light-induced transformation is the incorporation of photochromic molecules, or chromophores, into the polymer structure.[1]

Among the most extensively studied chromophores are azobenzenes, which undergo a reversible isomerization between a stable, planar trans state and a metastable, bent cis state upon irradiation with light of specific wavelengths.[1][4] This molecular-level switching can be harnessed to induce macroscopic changes in the host material, such as shape change, modulation of surface topography, and alterations in optical properties.[1][5]

Disperse Red 1 (DR1), a well-known azobenzene dye, provides a robust and efficient photo-switching unit.[6] To be integrated into a polymer backbone, it is typically functionalized with a polymerizable group. This guide focuses on Disperse Red 1 methacrylate (DR1M) , a monomer that combines the photoresponsive DR1 chromophore with a reactive methacrylate group, enabling its covalent incorporation into polymer chains via standard polymerization techniques.[7]

This document serves as a comprehensive guide for the synthesis, fabrication, and characterization of DR1M-based photoresponsive polymers. It provides detailed, field-tested protocols and explains the scientific rationale behind key experimental choices, empowering researchers to confidently fabricate and explore these advanced functional materials.

Part 1: Synthesis of this compound (DR1M) Monomer

The foundational step is the synthesis of the DR1M monomer. This is achieved by functionalizing the hydroxyl group of the parent Disperse Red 1 dye with a polymerizable methacrylate group. The most common and effective method is an esterification reaction using methacryloyl chloride in the presence of a base.[7][8]

Reaction Mechanism

The synthesis involves the reaction of the hydroxyl group (-OH) on Disperse Red 1 with the acyl chloride group of methacryloyl chloride. A base, typically triethylamine, is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[7] The reaction is usually performed in a dry solvent at reduced temperatures to control its exothermicity.[7][8]

Diagram of DR1M Synthesis

polymerization_workflow start Prepare Monomer Solution (DR1M, Co-monomer, Solvent) add_initiator Add Radical Initiator (e.g., AIBN) start->add_initiator purge Degas Solution (Freeze-Pump-Thaw Cycles) add_initiator->purge react Polymerize (Heat under Inert Atmosphere) purge->react Initiates Reaction precipitate Precipitate Polymer (in Non-solvent, e.g., Methanol) react->precipitate Isolates Product filter_dry Filter and Dry (Vacuum Oven) precipitate->filter_dry characterize Characterize Polymer (GPC, NMR, UV-Vis) filter_dry->characterize end Photoresponsive Polymer characterize->end

Sources

Application Notes and Protocols for the Synthesis of "Disperse Red 1 Methacrylate" Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Chromophores and Nanotechnology

The functionalization of nanoparticles with photoresponsive molecules has unlocked new frontiers in materials science, with profound implications for drug delivery, advanced coatings, and optical data storage.[1][2][3] Among the vast library of photochromic compounds, azobenzene derivatives, such as Disperse Red 1 (DR1), have garnered significant attention due to their reversible trans-cis isomerization upon exposure to light of specific wavelengths.[4][5][6][7] This unique property allows for the dynamic control of the material's properties at the nanoscale.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of "Disperse Red 1 methacrylate" (DR1M) and its subsequent polymerization to form functionalized nanoparticles. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and discuss the critical characterization techniques necessary to validate the synthesis and functionality of these advanced nanomaterials.

Part 1: Synthesis of this compound (DR1M) Monomer

The synthesis of the DR1M monomer is a crucial first step, rendering the Disperse Red 1 dye polymerizable. This is achieved through a two-step process: the initial synthesis of the Disperse Red 1 chromophore via a diazo coupling reaction, followed by its functionalization with a methacrylate group through an esterification reaction.[8]

Causality Behind Experimental Choices:
  • Diazo Coupling: This classic and reliable method for forming azo compounds is employed to create the foundational Disperse Red 1 dye.[8]

  • Esterification with Methacryloyl Chloride: The introduction of a methacrylate group is essential to enable the covalent incorporation of the DR1 dye into a polymer backbone via free-radical polymerization.[8][9] The use of a base like triethylamine is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[8]

Diagram of DR1M Synthesis:

DR1M_Synthesis cluster_0 Step 1: Diazo Coupling cluster_1 Step 2: Esterification p_nitroaniline p-Nitroaniline diazonium_salt Diazonium Salt p_nitroaniline->diazonium_salt NaNO2, HCl disperse_red_1 Disperse Red 1 diazonium_salt->disperse_red_1 Coupling coupling_partner N,N-diethylaniline coupling_partner->disperse_red_1 dr1_input Disperse Red 1 dr1m This compound dr1_input->dr1m methacryloyl_chloride Methacryloyl Chloride methacryloyl_chloride->dr1m Triethylamine, THF

Caption: Synthesis of this compound (DR1M).

Experimental Protocol: Synthesis of DR1M

Materials:

  • Disperse Red 1 (DR1)

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Disperse Red 1 in anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine to the solution with stirring.

  • Addition of Methacryloyl Chloride: Slowly add methacryloyl chloride dropwise to the cooled solution using a dropping funnel over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC.

  • Quenching: Quench the reaction by adding saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

Part 2: Synthesis of DR1M-Functionalized Nanoparticles via Miniemulsion Polymerization

Miniemulsion polymerization is a versatile technique for producing functionalized nanoparticles with good control over particle size and composition.[10][11][12][13] This method involves the polymerization of monomer droplets (50-500 nm in diameter) that are stabilized against coalescence and Ostwald ripening.[13]

Causality Behind Experimental Choices:
  • Miniemulsion vs. Emulsion Polymerization: Miniemulsion polymerization is preferred for incorporating functional monomers like DR1M as it allows for the direct polymerization within the monomer droplets, ensuring efficient incorporation of the dye into the nanoparticle matrix.[10][13] In contrast, conventional emulsion polymerization involves monomer diffusion through the aqueous phase to growing polymer particles, which can be less efficient for hydrophobic functional monomers.[14][15][16]

  • Surfactant and Co-stabilizer: A combination of a surfactant (e.g., sodium dodecyl sulfate, SDS) and a co-stabilizer (e.g., hexadecane) is used to create stable nanodroplets and prevent Ostwald ripening.

  • High-Shear Homogenization: Ultrasonication or a high-pressure homogenizer is necessary to break down the initial emulsion into fine, stable nanodroplets.[12]

Diagram of Miniemulsion Polymerization Workflow:

Miniemulsion_Workflow start Start: Prepare Oil and Aqueous Phases oil_phase Oil Phase: DR1M, Methyl Methacrylate, Initiator, Co-stabilizer start->oil_phase aqueous_phase Aqueous Phase: Water, Surfactant start->aqueous_phase mixing Mix Oil and Aqueous Phases oil_phase->mixing aqueous_phase->mixing homogenization High-Shear Homogenization (Ultrasonication) mixing->homogenization miniemulsion Formation of Stable Miniemulsion homogenization->miniemulsion polymerization Polymerization (Heating) miniemulsion->polymerization nanoparticles DR1M-Functionalized Nanoparticles polymerization->nanoparticles purification Purification (Dialysis/Centrifugation) nanoparticles->purification final_product Final Product: Purified Nanoparticle Dispersion purification->final_product

Caption: Workflow for DR1M-Nanoparticle Synthesis.

Experimental Protocol: Miniemulsion Polymerization

Materials:

  • This compound (DR1M)

  • Methyl methacrylate (MMA) (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Hexadecane (co-stabilizer)

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Deionized water

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • Ultrasonic probe or high-pressure homogenizer

  • Three-neck round-bottom flask

  • Condenser

  • Heating mantle with temperature control

  • Nitrogen or argon gas inlet

  • Dialysis tubing or centrifuge

Procedure:

  • Prepare the Oil Phase: In a beaker, dissolve DR1M, AIBN, and hexadecane in MMA.

  • Prepare the Aqueous Phase: In a separate beaker, dissolve SDS in deionized water.

  • Form the Pre-emulsion: Add the oil phase to the aqueous phase and stir vigorously for 30 minutes to form a coarse emulsion.

  • Homogenization: Subject the pre-emulsion to high-shear homogenization using an ultrasonic probe or a high-pressure homogenizer until a stable, translucent miniemulsion is formed.

  • Polymerization: Transfer the miniemulsion to a three-neck round-bottom flask equipped with a condenser and a nitrogen inlet. Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere with constant stirring for 4-6 hours.

  • Purification: After polymerization, cool the nanoparticle dispersion to room temperature. Purify the nanoparticles by dialysis against deionized water for 48 hours (changing the water periodically) or by repeated centrifugation and redispersion in deionized water to remove unreacted monomers, surfactant, and initiator residues.

Part 3: Characterization of DR1M-Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful synthesis, size, morphology, and functionalization of the nanoparticles.[17][18][19][20]

Characterization Technique Purpose Expected Results
Dynamic Light Scattering (DLS) To determine the hydrodynamic diameter and size distribution of the nanoparticles in dispersion.A narrow size distribution with an average particle size in the range of 50-200 nm.
Transmission Electron Microscopy (TEM) To visualize the morphology, size, and dispersity of the nanoparticles.Spherical nanoparticles with a uniform size distribution, confirming the DLS data.
UV-Vis Spectroscopy To confirm the incorporation of the DR1M chromophore into the nanoparticles.[21][22]An absorption peak corresponding to the π-π* transition of the azobenzene group (around 470 nm), indicating the presence of DR1M.
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the chemical structure and successful polymerization.Characteristic peaks for the ester carbonyl group of the methacrylate, the aromatic C=C stretching of the DR1, and the disappearance of the C=C vinyl peak of the monomer.
Zeta Potential To assess the surface charge and colloidal stability of the nanoparticle dispersion.A sufficiently high positive or negative zeta potential value (typically > ±30 mV) indicates good colloidal stability.

Part 4: Application Notes

The unique photoresponsive nature of the incorporated Disperse Red 1 makes these functionalized nanoparticles highly attractive for a range of advanced applications.

  • Drug Delivery Systems: The nanoparticles can be designed to encapsulate therapeutic agents.[1][2][23][24] The trans-cis isomerization of the azobenzene units upon light irradiation can induce conformational changes in the polymer matrix, potentially triggering the controlled release of the encapsulated drug at a specific target site.[25]

  • Light-Responsive Coatings and Films: When incorporated into coatings or films, these nanoparticles can enable the modulation of surface properties, such as wettability or adhesion, through light stimulation.

  • Optical Data Storage: The reversible photoisomerization of the azobenzene moieties can be exploited for high-density optical data storage, where information is written and erased using different wavelengths of light.[26][27]

  • Sensors: The spectral properties of the DR1 chromophore are sensitive to its local environment. This can be leveraged to develop nanoparticles that act as sensors, changing color or fluorescence in response to specific analytes or changes in environmental conditions.

References

  • Novel Functionalized Biodegradable Polymers for Nanoparticle Drug Delivery Systems. ACS Publications.
  • This compound | High-Purity Dye Monomer. Benchchem.
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  • RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block. Polymer Chemistry (RSC Publishing).
  • Functional Polymers for Drug Delivery Systems in Nanomedicines. ResearchGate.
  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. MDPI.
  • Synthesis and characterization of functionalized magnetic nanoparticles. SPIE Digital Library.
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  • What are the surface characterization techniques for functionalized nanoparticles?. ResearchGate.
  • Tailored Composite Polymer-Metal Nanoparticles by Miniemulsion Polymerization and Thiol-ene Functionalization. PMC.
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Sources

Fabricating Colloidal Photonic Crystals with Disperse Red 1 Methacrylate: Protocols and Advanced Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This comprehensive guide details the synthesis and fabrication of photoresponsive colloidal photonic crystals (CPCs) utilizing Disperse Red 1 methacrylate (DR1M). Colloidal self-assembly offers a cost-effective and scalable "bottom-up" approach to creating periodic dielectric structures that exhibit photonic bandgaps (PBGs).[1] By incorporating the azobenzene-containing monomer DR1M, researchers can impart light-tunable properties to these crystals, enabling dynamic control over their optical characteristics. This document provides an in-depth exploration of the underlying principles, detailed step-by-step protocols for the synthesis of DR1M-functionalized polymer colloids, their self-assembly into ordered arrays, and methods for characterization and photo-tuning. This guide is intended for researchers in materials science, photonics, and sensor development, providing the foundational knowledge and practical steps required to successfully fabricate and manipulate these advanced functional materials.

Introduction: The Convergence of Colloidal Assembly and Photoresponsive Materials

Photonic crystals are materials with a periodic modulation of their dielectric constant, which creates a photonic bandgap (PBG)—a range of frequencies for which light cannot propagate through the structure.[2] This property allows for the precise manipulation of light, with applications in optics, sensing, and displays.[1][3] While top-down lithographic methods are effective, "bottom-up" self-assembly of monodisperse colloidal particles has emerged as a powerful, low-cost, and scalable alternative for creating three-dimensional CPCs.[1]

The functionality of CPCs can be significantly enhanced by incorporating stimuli-responsive materials. Disperse Red 1 (DR1), a well-known azobenzene dye, is an excellent candidate for creating photoresponsive materials. The core of its functionality lies in the reversible trans-cis isomerization of the azo group upon irradiation with light of specific wavelengths.[4][5] By using the methacrylate-functionalized version, this compound (DR1M), this photo-switchable molecule can be covalently bonded into a polymer colloid.[6][7] When these DR1M-functionalized colloids assemble into a crystal lattice, the photoisomerization can be used to dynamically tune the CPC's effective refractive index or lattice spacing, thereby shifting the photonic bandgap.[8][9] This opens up applications in all-optical switching, dynamic displays, and advanced sensors.[8][10]

This guide provides the scientific rationale and actionable protocols to harness this phenomenon, from monomer synthesis to the final photo-tunable device.

Foundational Principles: From Molecular Isomerization to Photonic Bandgap Tuning

The ability to tune a DR1M-based CPC stems from the molecular behavior of the azobenzene chromophore.

  • Photoisomerization: The DR1M molecule exists in two isomeric states: the thermodynamically stable trans form and the metastable cis form. Upon irradiation with light in its absorption band (typically blue-green light, ~450-500 nm), the molecule undergoes a conformational change from the elongated trans state to the bent cis state.[4] This process is reversible, with the molecule relaxing back to the trans state either thermally or upon irradiation with a different wavelength of light (often in the UV or red region).

  • Mechanism of Tuning: This molecular-level change impacts the macroscopic properties of the CPC in two primary ways:

    • Refractive Index Modulation: The two isomers have different absorption spectra and dipole moments, leading to a change in the local refractive index of the colloidal particles. According to Bragg's Law for a face-centered cubic (fcc) lattice, the position of the stopband (λ) is dependent on the lattice spacing (d) and the average refractive index (n_avg). A change in n_avg directly shifts the diffraction wavelength.

    • Lattice Spacing Modification: The isomerization process can induce mechanical stress within the polymer matrix of the colloids.[8] In a densely packed crystal, this collective stress can cause a subtle change in the lattice constant, which in turn shifts the stopband wavelength.

The following sections provide the protocols to build a system where this principle can be experimentally realized.

Part I: Synthesis of DR1M-Functionalized Colloids

The first critical phase is the synthesis of monodisperse polymer colloids with DR1M covalently incorporated. We will focus on a semicontinuous emulsion polymerization method to produce poly(methyl methacrylate) (PMMA) colloids, which provides good control over particle size and monodispersity.[6]

Materials and Equipment
Component Specification Supplier Example Purpose
Monomers Methyl methacrylate (MMA), this compound (DR1M)Sigma-AldrichPrimary structural and functional components of the colloids
Dye Precursor 4-[ethyl(2-hydroxyethyl)amino]-4′-nitroazobenzene (Disperse Red 1)Aldrich Chemical Co.Precursor for DR1M synthesis
Acylating Agent Methacryloyl chlorideSigma-AldrichAdds the polymerizable methacrylate group to DR1
Initiator Potassium persulfate (KPS)Sigma-AldrichInitiates free-radical polymerization
Surfactant Sodium dodecyl sulfate (SDS)Sigma-AldrichStabilizes monomer droplets and polymer particles in emulsion
Comonomer Sodium 1-allyloxy-2-hydroxypropyl sulfonate (COPS-1)(As per source)Provides surface charge for colloidal stability[6]
Solvents Tetrahydrofuran (THF, dry), Triethylamine, Deionized WaterVWR, Sigma-AldrichReaction and dispersion media
Equipment Round-bottom flasks, Condenser, Magnetic stirrer/hotplate, Syringe pump, Dialysis tubing, Centrifuge, Dynamic Light Scattering (DLS) instrument, UV-Vis SpectrophotometerStandard lab suppliersSynthesis, purification, and characterization
Protocol 1: Synthesis of this compound (DR1M) Monomer

While DR1M is commercially available, this protocol, adapted from Loucif-Saïbi et al. as cited by Weissman et al. (1995), is provided for labs that wish to synthesize it.[6] This reaction involves the esterification of the hydroxyl group on Disperse Red 1 with methacryloyl chloride.[11]

Workflow:

DR1M_Synthesis DR1 Disperse Red 1 + Triethylamine + Dry THF ReactionVessel Reaction at 0°C DR1->ReactionVessel Stirring Stir 2h at 0°C, then 16h at RT ReactionVessel->Stirring Initiate Reaction MethChloride Methacryloyl Chloride (dropwise) MethChloride->ReactionVessel Product Crude DR1M Product Stirring->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalDR1M Pure DR1M Monomer Purification->FinalDR1M

Caption: Workflow for the synthesis of DR1M monomer.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 0.30 g of Disperse Red 1 dye and 5 mL of triethylamine in 5 mL of dry tetrahydrofuran (THF).[6]

  • Cool the mixture to 0 °C in an ice bath while stirring.

  • Slowly add 0.23 g of distilled methacryloyl chloride dropwise to the cooled mixture. The triethylamine acts as a base to neutralize the HCl byproduct.[11]

  • Continue stirring the mixture at 0 °C for 2 hours.

  • Allow the mixture to warm to room temperature and stir for an additional 16 hours.[6]

  • Purify the resulting product (DR1M) using column chromatography to remove unreacted starting materials and byproducts.

  • Verify the product via NMR and UV-Vis spectroscopy. Acylation typically results in a slight blue shift of the primary absorption peak.[6]

Protocol 2: Emulsion Polymerization of DR1M-PMMA Colloids

This protocol uses a semicontinuous method where monomer is fed gradually, allowing for better control over particle size and distribution.[6]

Workflow:

Emulsion_Polymerization cluster_setup Reaction Setup cluster_stage1 Stage 1: Seeding cluster_stage2 Stage 2: Growth cluster_cleanup Purification Reactor Reactor: Water, SDS, COPS-1 Heat to 70°C, N2 Purge Stage1_Reaction Feed over 40 min Forms seed particles Reactor->Stage1_Reaction Monomer1 Monomer Feed 1: MMA, DR1M Monomer1->Stage1_Reaction Initiator1 Initiator Feed 1: KPS Solution Initiator1->Stage1_Reaction Stage2_Reaction Feed over 150 min Grows existing particles Stage1_Reaction->Stage2_Reaction Seed particles formed Monomer2 Monomer Feed 2: MMA Monomer2->Stage2_Reaction Initiator2 Initiator Feed 2: KPS Solution Initiator2->Stage2_Reaction Purify Dialysis against DI Water Stage2_Reaction->Purify Polymerization complete FinalProduct Monodisperse DR1M-PMMA Colloidal Suspension Purify->FinalProduct

Caption: Semicontinuous emulsion polymerization workflow.

Step-by-Step Procedure:

  • Reactor Setup: To a three-neck flask equipped with a condenser, nitrogen inlet, and stirrer, add 150 mL of deionized water, 0.05 g of sodium dodecyl sulfate (SDS), and 0.15 g of COPS-1. Heat the mixture to 70 °C under a nitrogen atmosphere while stirring.[6]

  • Prepare Feeds:

    • Monomer Feed 1 (Seed Stage): Prepare a mixture of 2.0 g MMA and a desired amount of DR1M (e.g., 0.02-0.1 g, depending on the desired dye concentration).

    • Monomer Feed 2 (Growth Stage): Prepare 8.0 g of MMA.

    • Initiator Feed: Dissolve 0.1 g of KPS in 20 mL of deionized water.

  • Stage 1 (Seeding): Using syringe pumps, simultaneously feed Monomer Feed 1 and 5 mL of the Initiator Feed into the reactor over 40 minutes. This stage is crucial for nucleating a monodisperse population of seed particles.[6]

  • Stage 2 (Growth): Immediately following Stage 1, feed Monomer Feed 2 and the remaining 15 mL of Initiator Feed into the reactor over 150 minutes. During this stage, the new monomer polymerizes onto the existing seed particles, causing them to grow.[6]

  • Reaction Completion: After the feeds are complete, maintain the reaction at 70 °C for another 30 minutes to ensure full conversion.

  • Purification: Cool the resulting latex to room temperature. Purify the colloidal suspension by dialysis against deionized water for several days (changing the water frequently) to remove unreacted monomer, surfactant, and initiator salts. Centrifugation and redispersion can also be used.

  • Characterization:

    • Particle Size and Polydispersity: Use Dynamic Light Scattering (DLS). For CPC applications, a polydispersity index below 5% is desirable.

    • Dye Incorporation: Confirm covalent bonding by attempting to extract the dye with a good solvent (e.g., ethylene glycol). A colorless solvent after extraction indicates successful covalent attachment.[6]

Part II: Fabrication of Colloidal Photonic Crystals

Once a stable, monodisperse suspension of DR1M-PMMA colloids is obtained, the next step is to encourage them to self-assemble into a long-range ordered structure. Vertical deposition is a widely used and effective method.[2][12]

Protocol 3: Self-Assembly via Vertical Deposition

This method relies on capillary forces at the meniscus of an evaporating colloidal suspension to draw particles together and stack them in an ordered, close-packed arrangement (typically fcc).[2]

Workflow:

Vertical_Deposition Prep_Suspension Prepare Colloidal Suspension (0.1-1.0 vol%) Setup Place Substrate Vertically in Suspension Vial Prep_Suspension->Setup Prep_Substrate Clean Substrate (e.g., Glass Slide) Prep_Substrate->Setup Evaporation Controlled Evaporation (Constant Temp/Humidity) Setup->Evaporation Assembly Capillary forces at meniscus draw particles into ordered array Evaporation->Assembly drives Drying Remove Substrate and Dry Assembly->Drying as solvent line recedes Final_CPC Colloidal Photonic Crystal Film on Substrate Drying->Final_CPC

Caption: Workflow for CPC fabrication by vertical deposition.

Step-by-Step Procedure:

  • Substrate Preparation: Thoroughly clean a substrate (e.g., glass slide or silicon wafer) using a piranha solution or sonication in acetone and isopropanol to ensure a hydrophilic surface.

  • Suspension Preparation: Dilute the purified DR1M-PMMA colloidal suspension with deionized water to a low volume fraction, typically between 0.1% and 1.0%. The optimal concentration depends on particle size and desired film thickness.

  • Assembly: Place the cleaned substrate vertically into a vial containing the diluted suspension.

  • Controlled Evaporation: Place the vial in an environment with controlled temperature and humidity (e.g., an oven or a climate chamber set to 40-60 °C) to allow for slow, steady evaporation of the solvent over several hours to days. Slow evaporation is critical for forming large, defect-free crystalline domains.[1]

  • Crystal Growth: As the water evaporates, a meniscus will form on the substrate. Capillary forces at the three-phase contact line will pull the colloidal particles towards the substrate and pack them into an ordered lattice. A visible, iridescent film will grow down the substrate as the water level drops.

  • Completion: Once the solvent has fully evaporated, carefully remove the substrate. The result is a thin film of a solid CPC.

Part III: Characterization and Photo-Tuning

Protocol 4: Structural and Optical Characterization
  • Structural Analysis (SEM):

    • Carefully mount a piece of the CPC film onto an SEM stub.

    • Sputter-coat the sample with a thin layer of conductive material (e.g., gold or carbon) to prevent charging.

    • Image the surface using a Scanning Electron Microscope (SEM). The images should reveal a hexagonally close-packed arrangement of particles, which is characteristic of the (111) plane of an fcc lattice.[13]

  • Optical Analysis (Reflectance Spectroscopy):

    • Place the CPC film in a UV-Vis-NIR spectrophotometer equipped with a reflectance probe.

    • Position the probe normal to the film surface to measure the specular reflectance.

    • Scan across the visible and near-infrared spectrum. A distinct peak in the reflectance spectrum corresponds to the photonic stopband. The peak position (λ_max) is the Bragg diffraction wavelength.

Protocol 5: Photo-Tuning of the Photonic Bandgap

This protocol describes how to induce and measure a shift in the CPC's stopband using light.

Mechanism:

Photo_Tuning cluster_trans Trans State (Stable) cluster_cis Cis State (Metastable) Trans DR1M in Trans-form CPC_Trans CPC with Bandgap at λ1 CPC_Cis CPC with Bandgap at λ2 CPC_Trans->CPC_Cis Irradiate (e.g., 488 nm laser) Cis DR1M in Cis-form CPC_Cis->CPC_Trans Thermal Relaxation or Irradiate (other λ)

Sources

Troubleshooting & Optimization

purification of "Disperse Red 1 methacrylate" by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Disperse Red 1 Methacrylate

Welcome to the technical support guide for the purification of this compound (DR1M) by column chromatography. This resource is designed for researchers and scientists in materials science and drug development who are working with this specialized azo dye monomer. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the purification process, focusing on troubleshooting common issues and answering frequently asked questions to ensure you achieve the highest purity for your downstream applications.

Part 1: The Core Protocol: A Self-Validating Workflow

The successful purification of this compound, a monomer crucial for creating functional polymers, hinges on removing unreacted precursors like Disperse Red 1 (DR1) and methacryloyl chloride, as well as other reaction byproducts.[1][2] Column chromatography is the method of choice for this task. The protocol below is designed as a self-validating system, where success at each stage informs the next.

Experimental Workflow: From Crude Product to Pure DR1M

G cluster_prep Phase 1: Preparation cluster_purification Phase 2: Purification cluster_analysis Phase 3: Analysis & Pooling crude Crude DR1M Product tlc TLC Analysis (Optimize Eluent) crude->tlc prepare_slurry Prepare Silica Slurry pack_column Pack Column prepare_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions (TLC) collect->analyze_fractions pool Pool Pure Fractions analyze_fractions->pool evaporate Evaporate Solvent pool->evaporate final_product Pure DR1M evaporate->final_product

Caption: Workflow for DR1M purification by column chromatography.

Step-by-Step Methodology

1. Materials & Setup:

  • Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A solvent system of increasing polarity, typically a mixture of a non-polar solvent (e.g., Hexane or Toluene) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). The optimal ratio must be determined by Thin Layer Chromatography (TLC).

  • Equipment: Glass chromatography column, flasks for fraction collection, TLC plates, UV lamp.

2. Pre-Purification: Eluent Selection via TLC

  • Rationale: TLC is a microcosm of column chromatography. It allows you to quickly determine the ideal solvent system that provides good separation between your desired product (DR1M) and impurities.

  • Procedure:

    • Dissolve a small amount of your crude DR1M in a suitable solvent (e.g., Dichloromethane).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the plate in a chamber containing a test solvent system (e.g., 70:30 Hexane:Ethyl Acetate).

    • Visualize the separated spots under a UV lamp. DR1M is intensely colored, making it easy to see.

    • Goal: Adjust the solvent ratio until the DR1M spot has a retention factor (Rf) of approximately 0.25-0.35 . Impurities should be well-separated from this spot.

3. Column Packing (Wet Slurry Method)

  • Rationale: A homogeneously packed column is critical to prevent issues like channeling and band broadening, which lead to poor separation.

  • Procedure:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column. Gently tap the sides of the column to dislodge air bubbles and encourage even settling.

    • Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Add more slurry as needed until the desired column height is reached.

    • Crucially, never let the top of the silica bed run dry.

4. Sample Loading

  • Rationale: The sample must be loaded in a tight, concentrated band. A diffuse starting band will result in diffuse elution bands.

  • Procedure:

    • Dissolve the crude DR1M in a minimal amount of a solvent it is highly soluble in, preferably the mobile phase or a slightly more polar solvent like dichloromethane.[3]

    • Alternatively, for samples not easily soluble in the eluent, use the "dry loading" method: dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

    • Carefully pipette the concentrated sample solution onto the top of the silica bed. Allow it to absorb fully into the silica.

5. Elution and Fraction Collection

  • Rationale: The separation occurs as the mobile phase flows through the column. Compounds with higher affinity for the stationary phase (silica) move slower, while compounds with higher affinity for the mobile phase move faster.

  • Procedure:

    • Begin eluting with the solvent system determined by TLC.

    • Since DR1M is colored, you can visually track the main red/orange band as it moves down the column.

    • Collect the eluent in small, numbered fractions (e.g., 10-20 mL each).

    • If separation is poor, you can gradually increase the polarity of the eluent (gradient elution) to help move more strongly adsorbed compounds off the column.

6. Analysis of Fractions

  • Rationale: Not every colored fraction is pure. TLC is used to analyze the composition of each fraction.

  • Procedure:

    • Spot every few fractions onto a TLC plate.

    • Develop and visualize the plate.

    • Identify the fractions that contain only the pure DR1M spot.

    • Combine these pure fractions into a clean, pre-weighed flask.

    • Evaporate the solvent using a rotary evaporator to yield the purified, solid this compound. Confirm identity and purity via techniques like NMR or UV-Vis spectroscopy.[1][2]

Part 2: Troubleshooting Guide (Q&A)

Encountering issues during column chromatography is common. This guide addresses specific problems you may face while purifying DR1M.

IssueProbable Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Bands)1. Incorrect Eluent Polarity: The chosen solvent system does not provide adequate resolution. 2. Column Overload: Too much crude sample was loaded for the column size.1. Re-optimize Eluent: Perform TLC with various solvent systems to find one giving a larger ΔRf between DR1M and impurities. 2. Reduce Load: Use a wider column or decrease the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of sample-to-silica gel by weight.
Compound Stuck at Origin 1. Eluent Too Non-Polar: The mobile phase lacks the strength to move the polar DR1M off the silica. 2. Compound Degradation: DR1M may be degrading on the acidic silica surface.[3]1. Increase Polarity: Gradually increase the percentage of the polar solvent in your eluent (e.g., from 10% to 20% Ethyl Acetate in Hexane). 2. Deactivate Silica: If degradation is suspected, pre-treat the silica by washing it with a solvent containing a small amount of a base like triethylamine (e.g., 1%).
Compound Elutes Too Fast (in Solvent Front)Eluent Too Polar: The mobile phase is too strong, causing all components to move quickly without interacting with the silica.Decrease Polarity: Start with a much less polar solvent system (e.g., increase the proportion of hexane).
Streaking/Tailing of Bands 1. Sample Insolubility: The compound is not fully soluble in the mobile phase as it travels down the column. 2. Sample Over-concentration: The sample loaded was too concentrated. 3. Acidic Silica Interaction: The azo dye may have interactions with active sites on the silica gel.1. Check Solubility: Ensure your compound is soluble in the chosen eluent. If not, a different solvent system is required. 2. Dilute Loading Solution: Load a less concentrated solution of your crude product. 3. Use a Modifier: Add a small amount (0.1-1%) of a slightly more polar solvent like methanol to the eluent to improve band shape.
Cracked or Channeled Column Bed 1. Poor Packing Technique: Air bubbles were trapped, or the slurry was inconsistent. 2. Column Ran Dry: The solvent level dropped below the top of the silica bed, causing it to dry out and crack.1. Repack the Column: This is often the only reliable solution. Ensure the silica slurry is homogeneous and allow it to settle evenly. 2. Maintain Solvent Head: Always keep a layer of solvent above the silica bed to prevent it from drying.
Troubleshooting Decision Tree

G start Problem Encountered q1 Is the separation poor? start->q1 q2 Is the DR1M band moving? start->q2 q3 Are the bands streaking? start->q3 sol1 Re-optimize eluent via TLC (Goal: DR1M R_f ≈ 0.3) q1->sol1 Yes sol2 Reduce sample load or use a larger column q1->sol2 Yes sol3 Increase eluent polarity q2->sol3 No, stuck at top sol4 Decrease eluent polarity q2->sol4 Yes, too fast sol5 Check sample solubility and concentration q3->sol5 Yes sol6 Repack column carefully q3->sol6 Yes, and bed is cracked

Sources

Technical Support Center: Purification of Polymers Containing Disperse Red 1 Methacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with polymers functionalized with Disperse Red 1 methacrylate. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist you in removing unreacted monomer from your polymer product, ensuring the purity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound from my polymer?

A: The presence of unreacted this compound can significantly impact the final properties and performance of your polymer. Key reasons for its removal include:

  • Inaccurate Characterization: Residual monomer will interfere with the characterization of your polymer, leading to incorrect determinations of molecular weight, composition, and spectral properties. For instance, in NMR spectroscopy, the peaks corresponding to the monomer can overlap with those of the polymer, complicating structural analysis.[1][2]

  • Altered Material Properties: The unreacted monomer can act as a plasticizer, altering the mechanical and thermal properties of the polymer, such as its glass transition temperature (Tg).

  • Toxicity and Biocompatibility Issues: For applications in drug delivery and biomaterials, residual monomers can be cytotoxic, compromising the biocompatibility of the final product.[2]

  • Uncontrolled Side Reactions: The methacrylate group of the unreacted monomer can participate in unintended side reactions during subsequent processing or application of the polymer.

Q2: What are the primary methods for removing unreacted this compound?

A: The most common and effective methods for purifying polymers from small molecules like unreacted monomers are:

  • Precipitation/Recrystallization: This technique relies on the differential solubility of the polymer and the monomer in a solvent/non-solvent system.[3]

  • Dialysis: This method uses a semi-permeable membrane to separate the larger polymer molecules from the smaller monomer molecules.[4][5]

  • Column Chromatography: This technique separates molecules based on their differential adsorption to a stationary phase.[6]

The choice of method will depend on the specific polymer, the available resources, and the desired level of purity.

Q3: How can I confirm that all the unreacted monomer has been removed?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique to confirm the absence of unreacted monomer.[1][7][8] By comparing the NMR spectrum of the purified polymer with that of the this compound monomer, you can identify and quantify any residual monomer. The disappearance of characteristic monomer peaks in the polymer spectrum is a strong indicator of successful purification. Other techniques like High-Performance Liquid Chromatography (HPLC) can also be used for quantification of residual monomers.[2]

Troubleshooting Guides

Guide 1: Purification by Precipitation

Precipitation is often the first method of choice due to its simplicity and scalability. The principle is to dissolve the impure polymer in a "good" solvent and then add a "non-solvent" to cause the polymer to precipitate out, leaving the monomer dissolved in the solvent mixture.

Workflow for Polymer Precipitation

cluster_0 Precipitation Workflow dissolve 1. Dissolve impure polymer in a minimal amount of a good solvent prepare 2. Prepare a larger volume of a cold non-solvent precipitate 3. Add the polymer solution dropwise to the stirring non-solvent dissolve->precipitate isolate 4. Isolate the precipitated polymer (filtration or centrifugation) precipitate->isolate wash 5. Wash the polymer with fresh non-solvent isolate->wash dry 6. Dry the purified polymer under vacuum wash->dry

Caption: Workflow for polymer purification by precipitation.

Recommended Solvent/Non-Solvent Systems

For polymers based on a poly(methyl methacrylate) (PMMA) backbone, which are commonly used with this compound, the following systems are effective:

Good Solvent for PolymerNon-Solvent for Polymer
AcetoneHexane, Methanol, Water/Methanol mixture[9][10]
Tetrahydrofuran (THF)Methanol, Hexane[11]
Dichloromethane (DCM)Methanol, Diethyl Ether[11][12]
TolueneMethanol, Hexane[13]
Troubleshooting Common Precipitation Issues
IssuePossible CauseRecommended Solution
Low Polymer Yield - The polymer is partially soluble in the non-solvent. - The polymer solution was too dilute.- Use a colder non-solvent to decrease solubility. - Try a different non-solvent. - Concentrate the initial polymer solution.
Polymer Precipitates as a Sticky Goo - The non-solvent was added too quickly. - The stirring was not vigorous enough. - The polymer solution was too concentrated.- Add the polymer solution to the non-solvent very slowly (dropwise). - Increase the stirring speed. - Dilute the initial polymer solution.
No Precipitation Occurs, Solution Remains Cloudy - The molecular weight of the polymer is too low. - The chosen non-solvent is not effective. - The ratio of non-solvent to solvent is too low.- Confirm polymer formation and molecular weight. - Try a different non-solvent with a greater difference in polarity. - Increase the volume of the non-solvent (typically a 10:1 ratio of non-solvent to solvent is a good starting point).[14]
Difficulty in Filtering the Precipitate - The precipitate is too fine.- Allow the precipitate to settle overnight in the cold. - Use centrifugation instead of filtration to isolate the polymer.[15]

Guide 2: Purification by Dialysis

Dialysis is a gentle method that is particularly useful for water-soluble or sensitive polymers. It relies on the diffusion of small molecules (monomer) through a semi-permeable membrane while retaining the larger polymer molecules.[5]

Workflow for Polymer Dialysis

cluster_1 Dialysis Workflow prepare_membrane 1. Prepare the dialysis membrane (wetting and pre-treatment) load_sample 2. Load the polymer solution into the dialysis tubing/cassette prepare_membrane->load_sample dialyze 3. Place in a large volume of dialysis buffer/solvent with stirring load_sample->dialyze change_buffer 4. Change the dialysis buffer/solvent periodically dialyze->change_buffer recover 5. Recover the purified polymer solution change_buffer->recover dry 6. Remove the solvent (e.g., lyophilization) recover->dry

Caption: Workflow for polymer purification by dialysis.

Key Parameters and Recommendations
  • Molecular Weight Cut-Off (MWCO): The MWCO of the dialysis membrane is a critical parameter. For removing this compound (Molecular Weight: 382.4 g/mol ), a membrane with a MWCO of 1 kDa is recommended. This will allow the small monomer to pass through while retaining the much larger polymer chains.[16][17] It is generally advised to select an MWCO that is about half the molecular weight of the macromolecule to be retained to ensure high sample recovery.[18]

  • Dialysis Solvent: The solvent used for dialysis should be a good solvent for both the polymer and the monomer to facilitate diffusion.

  • Dialysis Volume: A large volume of dialysis buffer/solvent should be used (e.g., a 100:1 ratio of buffer to sample volume) to maintain a high concentration gradient.[18]

  • Buffer Changes: The dialysis buffer/solvent should be changed several times (e.g., after 2-3 hours, then after another 4-5 hours, and then left overnight) to ensure complete removal of the monomer.[5][18]

Troubleshooting Common Dialysis Issues
IssuePossible CauseRecommended Solution
Slow or Incomplete Monomer Removal - Insufficient dialysis time. - Insufficient volume of dialysis buffer. - Poor stirring.- Increase the dialysis time and the frequency of buffer changes. - Increase the volume of the dialysis buffer. - Ensure continuous and gentle stirring of the dialysis buffer.
Polymer Loss - The MWCO of the membrane is too high. - The polymer has a low molecular weight.- Use a membrane with a lower MWCO. - Confirm the molecular weight of your polymer.
Polymer Precipitation in the Dialysis Bag - The polymer is not soluble in the dialysis buffer.- Ensure the chosen dialysis buffer is a good solvent for the polymer.

Guide 3: Purification by Column Chromatography

Column chromatography is a high-resolution technique that can provide very pure polymer. It is particularly useful for small-scale purifications. The separation is based on the differential partitioning of the polymer and monomer between a stationary phase and a mobile phase.[19][20]

Workflow for Column Chromatography

cluster_2 Column Chromatography Workflow pack_column 1. Pack the column with the stationary phase load_sample 2. Load the concentrated polymer solution onto the column pack_column->load_sample elute 3. Elute with the mobile phase load_sample->elute collect_fractions 4. Collect fractions elute->collect_fractions analyze_fractions 5. Analyze fractions (e.g., TLC) to identify polymer-containing fractions collect_fractions->analyze_fractions combine_and_dry 6. Combine pure fractions and remove the solvent analyze_fractions->combine_and_dry

Caption: Workflow for polymer purification by column chromatography.

Selection of Stationary and Mobile Phases
  • Stationary Phase: For the separation of a relatively non-polar monomer from a more polar polymer, silica gel is a common and effective stationary phase.[21] Alumina can also be used.[20]

  • Mobile Phase (Eluent): The choice of the mobile phase is crucial for good separation. You will likely need to use a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity.

    • Initial Non-Polar Solvent: Hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate (e.g., 9:1 hexane:ethyl acetate). This will elute the less polar this compound monomer first.

    • Increasing Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate or dichloromethane) to elute the polymer.

    • Optimization: It is highly recommended to first optimize the solvent system using Thin Layer Chromatography (TLC) to determine the best separation conditions.[20]

Troubleshooting Common Column Chromatography Issues
IssuePossible CauseRecommended Solution
Poor Separation - The mobile phase is too polar or not polar enough. - The column was not packed properly. - The sample was overloaded.- Optimize the mobile phase using TLC. - Ensure the column is packed uniformly without any cracks or bubbles. - Use a smaller amount of sample.
Polymer is Stuck on the Column - The mobile phase is not polar enough to elute the polymer.- Gradually increase the polarity of the mobile phase.
Cracked Column Bed - The column ran dry.- Always keep the top of the stationary phase covered with the mobile phase.

References

  • Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved from [Link]

  • ResearchGate. (2024, May 11). How to Precipitate Hydrophobic polymer? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Method development in interaction polymer chromatography. Retrieved from [Link]

  • Agilent. (2019, August 15). From Proteins to Polymers-GPC/SEC - Understanding column selection and method considerations for your sample. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, September 15). Automated Polymer Purification Using Dialysis. Retrieved from [Link]

  • Reddit. (2025, January 28). Precipitation of PMMA. Retrieved from [Link]

  • ResearchGate. (n.d.). A user-guide for polymer purification using dialysis | Request PDF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, September 22). Polymer purification by reprecipitation troubleshooting. Retrieved from [Link]

  • ResearchGate. (2017, February 16). What is the best method & solvent to purify a polymer precipitate? Retrieved from [Link]

  • Shodex. (n.d.). Info polymer-based columns. Retrieved from [Link]

  • ResearchGate. (2017, May 28). Polymer purification. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • RSC Publishing. (2023). A user-guide for polymer purification using dialysis. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2020, September 9). (PDF) Automated Polymer Purification Using Dialysis. Retrieved from [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). DE19745417A1 - Precipitation of polymers from solution.
  • MDPI. (n.d.). Solvent-Free Synthesis of P(MMA-AA) Copolymers and Their Application as Sustainable Primers for Concrete Substrates. Retrieved from [Link]

  • Wikipedia. (n.d.). Dialysis (chemistry). Retrieved from [Link]

  • College of Engineering Safety. (n.d.). Standard operating procedure Flash column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US20050040109A1 - Method of separation of small molecules from aqueous solutions.
  • Reddit. (2015, May 5). how do I purify a polymer that I can't crash out? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medium Cut-Off Membranes - Closer to the Natural Kidney Removal Function. Retrieved from [Link]

  • Scribd. (n.d.). PMMA Solubility in Common Solvents | PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectroscopy of Polymers. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Block Copolymers of Styrene and Methyl Methacrylate by Conventional Free Radical Polymerization in Room Temperature Ionic Liquids. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). NMR Spectroscopy Applications in Polymer Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 13). Methyl Methacrylate-Based Copolymers: Recent Developments in the Areas of Transparent and Stretchable Active Matrices. Retrieved from [Link]

  • ACS Publications. (2017, May 11). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Initiator Concentration for Disperse Red 1 Methacrylate (DR1M) Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of Disperse Red 1 methacrylate (DR1M). This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the polymerization of this specialized azo dye monomer. Our focus is to explain the causality behind experimental choices, ensuring you can design, execute, and troubleshoot your experiments with confidence.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of an initiator in DR1M polymerization?

An initiator is a chemical species that, upon thermal or photochemical decomposition, generates free radicals. These radicals are the active species that "initiate" the polymerization process by reacting with a DR1M monomer molecule, opening its vinyl double bond, and starting the formation of a polymer chain. The choice and concentration of the initiator are critical as they directly influence the rate of polymerization, the final molecular weight of the polymer, and its molecular weight distribution (polydispersity).

Q2: How does initiator concentration inversely affect the molecular weight of the resulting poly(DR1M)?

This is a core principle of free-radical polymerization. A higher concentration of the initiator leads to the generation of a larger number of free radicals at the onset of the reaction.[1] With more radicals available, a greater number of polymer chains begin to grow simultaneously. Since the amount of monomer is finite, these numerous growing chains compete for the available DR1M monomer, leading to shorter average chain lengths and, consequently, a lower average molecular weight.[2][3][4] Conversely, a lower initiator concentration generates fewer initial radical sites, allowing each chain to propagate for a longer duration and consume more monomer, resulting in higher molecular weight polymers.[3]

Q3: What is a typical starting concentration range for AIBN when polymerizing methacrylates like DR1M?

For conventional free-radical polymerization of methacrylates using azobisisobutyronitrile (AIBN), a common starting point is between 0.1 mol% and 1.0 mol% relative to the monomer. The optimal concentration depends heavily on the desired molecular weight, the solvent used, and the reaction temperature. For copolymers of methyl methacrylate (MMA) and a DR1-functionalized methacrylate, AIBN has been used at levels around 1.0% by monomer weight.[5] It is always recommended to perform a small-scale optimization series to determine the ideal concentration for your specific application.

Q4: Can the initiator concentration affect the thermal properties of poly(DR1M), such as the glass transition temperature (Tg)?

Yes, indirectly. The initiator concentration primarily controls the molecular weight of the polymer.[6] The glass transition temperature (Tg) is dependent on molecular weight, especially at lower molecular weights. Generally, Tg increases with molecular weight until it reaches a plateau. Therefore, a very high initiator concentration, which leads to low molecular weight polymers, may result in a lower Tg compared to a polymer synthesized with a lower initiator concentration. For poly(DR1M), a Tg of 82°C has been reported, but this value will be influenced by the final molecular weight achieved.[7]

Troubleshooting Guide
Issue 1: Polymerization is extremely slow or fails to initiate.
  • Question: My DR1M solution with AIBN initiator has been heating for hours with no noticeable increase in viscosity. What's wrong?

  • Answer & Troubleshooting Steps:

    • Insufficient Initiator Concentration: The most straightforward cause is an initiator concentration that is too low to generate a sufficient number of radicals to overcome inhibition and propagate the reaction effectively.

    • Inhibitor Presence: Commercial monomers, including DR1M or any co-monomer like MMA, are often shipped with inhibitors (e.g., hydroquinone) to prevent premature polymerization. These must be removed before the reaction, typically by passing the monomer through a column of basic alumina. Inhibitors scavenge the initial radicals, preventing polymerization until they are fully consumed.[8]

    • Inadequate Temperature: AIBN has a temperature-dependent decomposition rate. For a reasonable reaction rate, the temperature should be maintained appropriately, typically between 60°C and 80°C. Below this range, the rate of radical generation is very slow.

    • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating radicals to form stable peroxide species that do not effectively initiate polymerization. Ensure your reaction mixture is thoroughly deoxygenated before heating, for example, by performing several freeze-pump-thaw cycles or by bubbling an inert gas (Nitrogen or Argon) through the solution.[9]

Issue 2: The polymerization proceeds too rapidly, leading to a gel-like, insoluble product.
  • Question: My reaction mixture turned into an intractable solid very quickly after reaching temperature. What happened?

  • Answer & Troubleshooting Steps:

    • Excessive Initiator Concentration: A very high initiator concentration can lead to an extremely rapid, exothermic reaction.[10] This can cause a phenomenon known as the Trommsdorff-Norrish effect (or gel effect), where the viscosity increases so much that chain termination reactions are hindered, leading to a runaway reaction and the formation of a cross-linked, insoluble gel.

    • High Monomer Concentration (Bulk Polymerization): Performing the polymerization in bulk (without solvent) can also lead to the gel effect. The high concentration of monomer and the increasing viscosity make it difficult to dissipate heat, accelerating the reaction uncontrollably.

    • Solution: Reduce the initiator concentration significantly. Consider diluting your monomer with an appropriate solvent (e.g., THF, DMF, Toluene) to better control the reaction kinetics and heat transfer.

Issue 3: The final polymer has a very low molecular weight and poor mechanical properties.
  • Question: My GPC results show a much lower molecular weight than desired for my poly(DR1M). How can I increase it?

  • Answer & Troubleshooting Steps:

    • High Initiator Concentration: As detailed in the FAQ, this is the most common cause of low molecular weight.[1][2][4] Reducing the initiator concentration will allow individual polymer chains to grow longer.

    • Presence of Chain Transfer Agents: Impurities in the monomer or solvent can act as chain transfer agents, prematurely terminating a growing polymer chain while initiating a new, shorter one. Ensure high-purity, freshly distilled monomer and solvent are used.

    • Optimization Strategy: Systematically decrease the initiator concentration in a series of experiments (e.g., 1.0 mol%, 0.5 mol%, 0.2 mol%) and analyze the resulting molecular weight by GPC to find the optimal level.

Issue 4: The polymerization yield is low.
  • Question: After precipitation and drying, I recovered very little poly(DR1M). Should I increase the initiator concentration?

  • Answer & Troubleshooting Steps: While counterintuitive, simply increasing the initiator concentration may not be the solution and could lead to the issues described above.

    • Check for Inhibition: First, rule out inhibition by oxygen or chemical inhibitors as described in Issue 1. If the reaction is being prematurely terminated, the yield will be low.

    • Increase Reaction Time: Polymerizations can take several hours (from 6 to 48) to reach high conversion. Ensure you are allowing sufficient time for the reaction to proceed. Monitor conversion over time by taking aliquots and analyzing them (e.g., via ¹H NMR to track the disappearance of vinyl protons).

    • Optimize Temperature: A slightly higher temperature (e.g., 70-75°C for AIBN) can increase the rate of both initiation and propagation, potentially improving conversion within a given timeframe.

    • Precipitation/Purification Loss: Ensure your precipitation method is effective. Poly(DR1M) oligomers (very short chains) might remain soluble in the precipitation solvent (e.g., methanol). A poor choice of non-solvent can lead to significant loss of product.

Data & Visualization
Impact of Initiator Concentration on Polymer Properties

The following table summarizes the general trends observed when adjusting the initiator concentration in the free-radical polymerization of DR1M.

ParameterLow Initiator ConcentrationHigh Initiator ConcentrationRationale
Polymerization Rate SlowerFasterMore radicals are generated per unit time, increasing the rate of monomer consumption.[10][11]
Molecular Weight (Mw) HigherLowerFewer chains are initiated, allowing each to grow longer before termination.[1][2][4]
Polydispersity Index (PDI) Potentially NarrowerPotentially BroaderAt very high concentrations, termination reactions become more complex, which can broaden the MWD.[11]
Final Conversion May require longer timeAchieved more quicklyThe reaction proceeds faster but may terminate prematurely if monomer is depleted locally.
Risk of Gel Effect LowerHigherSlower, more controlled reaction with better heat dissipation.
Workflow for Optimizing Initiator Concentration

The diagram below outlines a systematic approach to determining the optimal initiator concentration for your specific experimental goals.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis P1 Purify Monomer (DR1M) (e.g., via alumina column) P2 Select Solvent & Concentration P1->P2 P3 Define Target Mw P2->P3 E1 Set up Parallel Reactions (e.g., 0.1, 0.5, 1.0 mol% AIBN) P3->E1 Inform Concentration Range E2 Deoxygenate Thoroughly (e.g., Freeze-Pump-Thaw) E1->E2 E3 Run Polymerization (Constant Temp. & Time) E2->E3 E4 Purify Polymer (Precipitation in Methanol) E3->E4 A1 Determine Conversion (Gravimetric or NMR) E4->A1 Yields A2 Analyze Mw & PDI (via GPC) E4->A2 Samples A1->A2 A3 Characterize Properties (Solubility, Tg via DSC) A2->A3 A2->A3 F1 Select Optimal Initiator Concentration A3->F1 Evaluate Results G conc Initiator Concentration increase Increase conc->increase decrease Decrease conc->decrease radicals Number of Initial Radicals increase->radicals Increases decrease->radicals Decreases rate Polymerization Rate radicals->rate Increases chains Number of Polymer Chains radicals->chains Directly Affects mw Molecular Weight (Mw) chains->mw Inversely Affects

Caption: Initiator concentration's effect on polymerization.

Experimental Protocol: Optimizing AIBN Concentration for DR1M Solution Polymerization

This protocol describes a series of three parallel experiments to identify an optimal AIBN concentration.

1. Materials & Reagents:

  • This compound (DR1M), inhibitor removed.

  • Azobisisobutyronitrile (AIBN), recrystallized.

  • Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF)). [12]* Precipitation non-solvent (e.g., cold Methanol).

  • Schlenk flasks or similar reaction vessels suitable for inert atmosphere techniques.

  • Inert gas supply (Argon or Nitrogen).

2. Stock Solutions:

  • Monomer Solution: Prepare a stock solution of DR1M in the chosen solvent (e.g., 1 M concentration).

  • Initiator Stock Solution: Prepare a stock solution of AIBN in the same solvent (e.g., 0.1 M). This allows for accurate addition of small quantities.

3. Reaction Setup (Example for 3 Concentrations):

  • Label three Schlenk flasks: Rxn-1 (0.2 mol%), Rxn-2 (0.5 mol%), Rxn-3 (1.0 mol%).

  • To each flask, add the required volume of the DR1M stock solution (e.g., 10 mL, 10 mmol).

  • Using a microliter syringe, add the calculated volume of AIBN stock solution to each flask:

    • Rxn-1: 0.20 mL (for 0.02 mmol AIBN, 0.2 mol%)

    • Rxn-2: 0.50 mL (for 0.05 mmol AIBN, 0.5 mol%)

    • Rxn-3: 1.00 mL (for 0.10 mmol AIBN, 1.0 mol%)

  • Add a magnetic stir bar to each flask.

4. Deoxygenation:

  • Attach the flasks to a Schlenk line.

  • Freeze the reaction mixtures by immersing the flasks in liquid nitrogen until fully solid.

  • Apply a high vacuum for 10-15 minutes.

  • Close the vacuum and backfill with inert gas.

  • Allow the mixtures to thaw completely at room temperature.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen. [9] 5. Polymerization:

  • After the final thaw, place the flasks in a preheated oil bath set to 70°C.

  • Begin vigorous stirring.

  • Allow the reactions to proceed for a set amount of time (e.g., 12 hours). A noticeable increase in viscosity should occur.

6. Isolation and Purification:

  • Cool the reactions to room temperature.

  • To stop the reaction, you can expose the solution to air.

  • Slowly pour each viscous polymer solution into a separate beaker containing a large excess of cold, stirring methanol (e.g., 200 mL).

  • The red poly(DR1M) should precipitate as a solid.

  • Allow the precipitate to settle, then collect it by vacuum filtration.

  • Wash the solid polymer with fresh methanol to remove any unreacted monomer and initiator fragments.

  • Dry the purified polymer under vacuum at 40-50°C until a constant weight is achieved.

7. Analysis:

  • Calculate the gravimetric yield for each reaction.

  • Analyze the molecular weight (Mw) and polydispersity index (PDI) of each polymer sample using Gel Permeation Chromatography (GPC).

  • Compare the results to determine which initiator concentration best meets the requirements of your target application.

References
  • Ishmukhametov, A. R., et al. (2021). Isomerization and reorientation of Disperse Red 1 in poly(ethyl methacrylate). The Journal of Chemical Physics. Available from: [Link]

  • Al-Sabagh, A. M., et al. (2016). The variations with AIBN concentration of the viscosities of the synthesized poly(alkyl methacrylates). ResearchGate. Available from: [Link]

  • Sansabai, P., et al. (2014). Figure 4 Effects of type and concentration of initiators (( ) AIBN and... ResearchGate. Available from: [Link]

  • Schmidt-Naake, G., et al. (2007). M1 initial polymerization rates in dependence on AIBN initiator... ResearchGate. Available from: [Link]

  • Xia, J., & Matyjaszewski, K. (1997). Homogeneous Reverse Atom Transfer Radical Polymerization Using AIBN as the Initiator. Macromolecules. Available from: [Link]

  • Asher, S. A., et al. (1995). Synthesis of Dyed Monodisperse Poly(methyl methacrylate) Colloids for the Preparation of Submicron Periodic... Macromolecules. Available from: [Link]

  • Zarad-Tud-Ie, A., et al. (2018). The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles. Polymers. Available from: [Link]

  • Zhang, Z., et al. (2020). Synthesis of Block Copolymers Using Poly(methyl methacrylate) with Unsaturated Chain End through Kinetic Studies. Polymers. Available from: [Link]

  • Chemistry For Everyone. (2023). How Does Initiator Concentration Affect Chain Length? YouTube. Available from: [Link]

  • Al-Shammari, A. (2011). THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. CORE. Available from: [Link]

  • Fluence Analytics. (2018). Monitoring the effect of initiator concentration on molecular weight and intrinsic viscosity of polyvinyl pyrrolidone (PVP) using ACOMP. Available from: [Link]

  • Szczęsna-Chrzan, A., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Materials. Available from: [Link]

  • Cipparrone, G., et al. (2008). Chemical structure of Poly(Disperse Red 1 -methacrylate). ResearchGate. Available from: [Link]

  • Zhang, X., et al. (2019). Optimization of initiator contents in room temperature polymerization of methyl methacrylate. Polymer Bulletin. Available from: [Link]

  • Research Scientific. POLY(this compound). Available from: [Link]

  • Mor-Api, S., et al. (2017). Synthesis and Physical Properties of Poly (Disperse Red 1 acrylate-co-butyl methacrylate). ResearchGate. Available from: [Link]

  • Xie, S., et al. (1993). Microstructure of Copolymers Containing Disperse Red 1 and Methyl Methacrylate. DTIC. Available from: [Link]

  • Theato, P. (2011). RAFT Mediated Polymerization of Methyl Methacrylate Initiated by Bergman Cyclization: Access to High Molecular Weight Narrow Polydispersity Polymers. Macromolecular Rapid Communications. Available from: [Link]

  • Qiu, J., et al. (2000). The e€ect of initiator concentration on polymerization. AM 6 wt%; TBA=H... ResearchGate. Available from: [Link]

  • Polymer Science. (2020). RAFT Polymerization - Reaction Setup. YouTube. Available from: [Link]

  • Szczęsna-Chrzan, A., et al. (2022). (PDF) Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. ResearchGate. Available from: [Link]

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Technical Support Center: Poly("Disperse Red 1 methacrylate") Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Controlling Molecular Weight and Troubleshooting Polymerization

Welcome to the technical support center for the synthesis and molecular weight control of poly("Disperse Red 1 methacrylate") (PDR1MA). This guide is designed for researchers, scientists, and professionals in materials science and drug development. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the complexities of PDR1MA polymerization. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of PDR1MA.

Q1: What are the primary methods for polymerizing "this compound" (DR1MA) with control over molecular weight?

There are three primary strategies for controlling the molecular weight of PDR1MA:

  • Atom Transfer Radical Polymerization (ATRP): A controlled/"living" radical polymerization (CRP) technique that provides excellent control over molecular weight, architecture, and low polydispersity (PDI). It involves the reversible activation and deactivation of growing polymer chains using a transition metal catalyst, typically copper-based.[1][2]

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Another powerful CRP method that uses a RAFT agent (typically a thiocarbonylthio compound) to mediate the polymerization. It offers good control over molecular weight and results in polymers with low PDI and living characteristics.[3]

Q2: Why is controlling the molecular weight of PDR1MA crucial for my application?

The molecular weight of PDR1MA significantly influences its macroscopic properties. For instance, the glass transition temperature (Tg), which is critical for applications in nonlinear optics and photo-induced surface patterning, is dependent on the polymer chain length.[6] Similarly, solubility, film-forming ability, and the mechanical properties of the final material are all tied to molecular weight and its distribution.[7] Precise control is therefore essential for achieving reproducible and optimal performance.

Q3: In conventional free radical polymerization, how does the initiator concentration affect the final molecular weight?

In free radical polymerization, the number-average molecular weight is inversely proportional to the square root of the initiator concentration. A higher concentration of initiator produces a greater number of initial radicals.[8] This leads to the simultaneous growth of many polymer chains, which terminate more quickly, resulting in a lower average molecular weight. Conversely, a lower initiator concentration generates fewer chains that grow for a longer time, yielding higher molecular weight polymer.[9][10]

Q4: How does a Chain Transfer Agent (CTA) regulate molecular weight in FRP?

Troubleshooting Guide: Atom Transfer Radical Polymerization (ATRP)

ATRP offers the highest degree of control but is sensitive to experimental conditions. Below are solutions to common issues.

Problem: Polymerization is extremely slow, stalls, or fails to initiate.

  • Potential Cause 1: Oxygen Contamination. Oxygen is a radical scavenger and can terminate polymerization. It can also oxidize the Cu(I) activator to the inactive Cu(II) state, preventing the activation of new chains.

    • Solution: Ensure your system is rigorously deoxygenated. Use a minimum of three freeze-pump-thaw cycles for the polymerization mixture. Alternatively, sparging the solution with an inert gas (Argon or Nitrogen) for at least 30-60 minutes can be effective. Conducting the polymerization in a glovebox is the most robust solution.

  • Potential Cause 2: Inactive or Inappropriate Catalyst System. The choice of ligand is critical for solubilizing the copper salt and tuning its redox potential.[1] An unsuitable ligand for methacrylates or a degraded (oxidized) copper source will lead to poor activity.

    • Solution: Use a ligand known to be effective for methacrylate polymerization, such as N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or derivatives of bipyridine (e.g., dNbpy).[12] Ensure your Cu(I)Br or Cu(I)Cl is pure and has been stored under inert atmosphere to prevent oxidation.

  • Potential Cause 3: Impurities in Monomer or Solvent. Inhibitors present in the monomer (if not removed) or impurities in the solvent can quench radicals and halt polymerization.

    • Solution: Pass the DR1MA monomer and solvent through a column of basic alumina to remove any acidic impurities and inhibitors prior to use.

ATRP Troubleshooting Workflow

Start High PDI (>1.3) or Uncontrolled MW Check_Initiation Is Initiation Efficient? (Check GPC for low MW tail) Start->Check_Initiation First, check... Check_Deactivation Is Deactivation Too Slow? Check_Initiation->Check_Deactivation If initiation is OK... Sol_Initiator Solution: - Verify initiator purity/activity. - Ensure correct [M]0/[I]0 ratio. Check_Initiation->Sol_Initiator No Check_Side_Reactions Possible Side Reactions? Check_Deactivation->Check_Side_Reactions If deactivation seems fine... Sol_Deactivation Solution: - Increase [Cu(II)]0 concentration. - Choose a more appropriate ligand. - Lower temperature. Check_Deactivation->Sol_Deactivation Yes Sol_Side_Reactions Solution: - Lower temperature. - Limit conversion to <90%. - Purify monomer rigorously. Check_Side_Reactions->Sol_Side_Reactions Yes

Caption: Troubleshooting logic for high PDI in ATRP of DR1MA.

Problem: The resulting polymer has a high Polydispersity Index (PDI > 1.3).

  • Potential Cause 1: Slow or Inefficient Initiation. If the rate of initiation is slower than the rate of propagation, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.

    • Solution: Use a highly efficient initiator for methacrylates, such as ethyl α-bromoisobutyrate (EBiB). Ensure the initiator is pure and fully soluble in the reaction medium.

  • Potential Cause 2: Insufficient Deactivator [Cu(II)]. The control in ATRP is governed by the equilibrium between active (radical) and dormant (halide-capped) species.[13] An insufficient concentration of the deactivator, Cu(II), shifts the equilibrium towards the active species, increasing the probability of termination reactions that broaden the PDI.

    • Solution: Add a small amount of Cu(II)Br₂ (typically 5-10 mol% relative to Cu(I)Br) at the beginning of the reaction. This ensures a sufficient concentration of deactivator is present from the outset to maintain control.

  • Potential Cause 3: Ligand Selection. The ligand structure dictates the dynamics of the activation/deactivation equilibrium.[1] A ligand that forms a very stable Cu(I) complex but a less stable Cu(II) complex can lead to poor deactivation and loss of control.

    • Solution: For methacrylates, ligands like PMDETA or TPMA (tris(2-pyridylmethyl)amine) provide a good balance for the ATRP equilibrium.

Troubleshooting Guide: RAFT and Conventional FRP

Problem (RAFT): Polymerization is severely retarded or shows a long induction period.

  • Potential Cause: Inappropriate RAFT Agent. The efficiency of a RAFT agent is highly dependent on both the monomer and the initiating radical. A RAFT agent that is highly effective for styrenes may be unsuitable for methacrylates.

    • Solution: For methacrylates like DR1MA, trithiocarbonates or dithiobenzoates with appropriate activating groups are generally recommended. Consult the literature for RAFT agents specifically validated for methacrylate polymerization.[14] Ensure the chosen RAFT agent has a high chain transfer constant for your monomer system.

Problem (FRP): Molecular weight is highly variable and difficult to reproduce.

  • Potential Cause: Lack of a Controlling Agent. Without a CTA, the molecular weight in FRP is highly sensitive to fluctuations in initiator concentration, temperature, and monomer purity, leading to poor reproducibility.

    • Solution: Introduce a chain transfer agent (CTA). Thiols, such as 1-dodecanethiol (DDT), are highly effective and commonly used CTAs for methacrylate polymerizations.[][15] The molecular weight can be systematically controlled by varying the [CTA]/[Monomer] ratio.

Data Summary: Controlling Molecular Weight

The target molecular weight in controlled polymerizations is determined by the ratio of monomer to the controlling species (initiator in ATRP, RAFT agent in RAFT).

Polymerization MethodKey Ratio for MW ControlTheoretical Mₙ Equation*Typical PDI
ATRP [Monomer] / [Initiator](([M]₀/[I]₀) x Conversion x MWₘ) + MWᵢ1.1 - 1.3
RAFT [Monomer] / [RAFT Agent](([M]₀/[RAFT]₀) x Conversion x MWₘ) + MWₗ1.1 - 1.4
FRP with CTA [Monomer] / [CTA]Controlled empirically, not by a simple ratio.> 1.5

*Where Mₙ is the number-average molecular weight, [M]₀ and [I]₀/[RAFT]₀ are initial concentrations, MWₘ is the monomer molecular weight, and MWᵢ/MWₗ are the molecular weights of the initiator/RAFT agent fragments.

Experimental Protocols

Protocol 1: Controlled Synthesis of PDR1MA via ATRP

This protocol targets a PDR1MA with a degree of polymerization (DP) of 50.

Materials:

  • This compound (DR1MA) (382.4 g/mol )

  • Ethyl α-bromoisobutyrate (EBiB) (Initiator, 195.0 g/mol )

  • Copper(I) bromide (CuBr) (Catalyst, 143.45 g/mol )

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand, 173.3 g/mol )

  • Anisole (Solvent)

Procedure:

  • Reagent Calculation: For DP=50, the ratio [DR1MA]:[EBiB]:[CuBr]:[PMDETA] will be 50:1:1:1.

    • DR1MA: 1.912 g (5.0 mmol)

    • EBiB: 19.5 mg (0.1 mmol)

    • CuBr: 14.3 mg (0.1 mmol)

    • PMDETA: 17.3 mg (0.1 mmol)

    • Anisole: 5 mL

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add DR1MA (1.912 g) and CuBr (14.3 mg).

  • Deoxygenation: Seal the flask with a rubber septum, and perform three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Addition of Reagents: Under a positive pressure of argon, add anisole (5 mL), PMDETA (17.3 mg), and finally the initiator EBiB (19.5 mg) via syringe.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C. Allow the polymerization to proceed for 6-8 hours. The solution will become viscous.

  • Termination: To quench the reaction, cool the flask to room temperature and open it to air. Dilute the mixture with tetrahydrofuran (THF, ~10 mL).

  • Purification: Precipitate the polymer by slowly dripping the THF solution into a large excess of cold methanol (~200 mL) with vigorous stirring. The PDR1MA will precipitate as a colored solid.

  • Isolation: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C overnight.

  • Characterization: Analyze the molecular weight (Mₙ) and polydispersity (PDI) using Gel Permeation Chromatography (GPC).

General Polymerization Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reagents 1. Calculate & Weigh Reagents Setup 2. Add Solids to Schlenk Flask Reagents->Setup Degas 3. Deoxygenate System (Freeze-Pump-Thaw) Setup->Degas Add_Liquids 4. Add Solvent, Ligand, & Initiator (Inert Atm.) Degas->Add_Liquids Polymerize 5. Heat to Reaction Temp (e.g., 70 °C) Add_Liquids->Polymerize Quench 6. Terminate Reaction (Cool & Expose to Air) Polymerize->Quench Purify 7. Precipitate Polymer (e.g., in Methanol) Quench->Purify Dry 8. Filter & Dry Under Vacuum Purify->Dry Analyze 9. Characterize (GPC, NMR) Dry->Analyze

Caption: Standard workflow for controlled radical polymerization.

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Technical Support Center: Improving the Photostability of Disperse Red 1 Methacrylate (DR1M) Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Disperse Red 1 methacrylate (DR1M) and its polymers. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with the photostability of these materials. Here, you will find practical, evidence-based solutions in a direct question-and-answer format to help you troubleshoot experiments and enhance the durability of your DR1M-based systems.

Troubleshooting Guide: Common Photostability Issues

This section addresses specific problems encountered during the formulation, processing, and testing of DR1M polymers. Each entry details the problem, explores the underlying scientific causes, and provides actionable solutions.

Problem 1: Rapid Color Fading (Photobleaching) in DR1M Polymer Films Upon Light Exposure

Q: My DR1M-containing polymer film, based on a poly(methyl methacrylate) (PMMA) matrix, loses its characteristic red color much faster than expected during irradiation. What is causing this rapid photobleaching, and how can I mitigate it?

A: Rapid photobleaching of the DR1M chromophore in a polymer matrix is a common issue stemming from two primary photodegradation pathways: photo-oxidation and irreversible trans-cis isomerization .

  • Scientific Rationale: The core of the DR1M molecule is an azobenzene group (-N=N-), which is highly susceptible to photochemical reactions.

    • Photo-oxidation: In the presence of oxygen and UV-visible light, reactive oxygen species (ROS) can be generated. These highly reactive species, such as singlet oxygen, can attack the azo bond and the aromatic rings, leading to the irreversible cleavage and breakdown of the chromophore structure. [1][2]This is often the dominant mechanism for permanent color loss.

    • Trans-cis Isomerization: The stable trans isomer of the azo group can absorb a photon and convert to the less stable cis isomer. [3][4][5]While this process is often reversible thermally or with light of a different wavelength, repeated cycling can lead to fatigue and degradation. More importantly, the local polymer environment can hinder the relaxation back to the trans state, trapping it in the cis form or leading to alternative, degradative reactions. [4][6]Experiments show that degradation in an oxygen-rich atmosphere involves both photo-oxidation and isomerization, while in a nitrogen atmosphere, isomerization is the primary process. [1]

Solutions & Experimental Protocols:

Solution 1: Incorporate Light Stabilizers into the Polymer Formulation.

The most effective strategy is the addition of specialized chemical agents that protect the polymer and dye from photodegradation.

  • Hindered Amine Light Stabilizers (HALS): HALS are exceptionally effective radical scavengers. They do not absorb UV radiation but instead act to interrupt the degradation process by trapping free radicals that are formed during photo-oxidation. [7][8][9][10]This creates a regenerative protective cycle, offering long-lasting stability. [10] * Examples: Tinuvin 770 (monomeric), Chimassorb 944 (polymeric).

    • Typical Concentration: 0.1 - 2.0 wt% relative to the polymer mass.

  • UV Absorbers (UVAs): These molecules function by absorbing harmful UV radiation and dissipating it as harmless thermal energy before it can be absorbed by the DR1M chromophore. [11][12] * Classes: Benzophenones, Benzotriazoles. [11][13] * Examples: 2-hydroxy-4-methoxybenzophenone (BP-3), 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole (Tinuvin P). [13] * Typical Concentration: 0.5 - 2.0 wt%.

Solution 2: Control the Atmospheric Environment During Processing and Use.

Since photo-oxidation is a major degradation pathway, minimizing oxygen exposure is critical.

  • Protocol: Prepare and process your polymer films in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox). [1]When dissolving the polymer and DR1M for spin-coating or casting, bubble the solution with nitrogen for 1-2 hours to remove dissolved oxygen. [1]* Validation: To confirm the role of oxygen, prepare two identical samples. Process and test one in ambient air and the other in a nitrogen environment. A significantly slower fading rate in the nitrogen-purged sample validates that photo-oxidation is a key degradation mechanism.

Solution 3: Covalently Bond a UV-Absorbing Moiety to the Polymer Backbone.

For maximum longevity, migration of additives like UVAs can be an issue. [11]A more permanent solution is to copolymerize the primary monomer (e.g., MMA) with a methacrylate monomer that contains a UV-absorbing group.

  • Approach: Synthesize a copolymer using methyl methacrylate (MMA) and a UV-absorbing monomer like 2-(2'-Methacryloxy-5'-methylphenyl)benzotriazole or 4-Methacryloxy-2-hydroxybenzophenone. [14]This ensures the protective agent is permanently locked into the polymer matrix and cannot leach out.

Problem 2: Experimental Results for Photostability are Inconsistent and Not Reproducible.

Q: I am conducting photostability tests on my DR1M polymer films, but my results vary significantly between experiments, even when I think I'm using the same conditions. How can I ensure my testing protocol is robust and yields reproducible data?

A: Inconsistent results in photostability testing are often due to a lack of rigorous control over experimental variables. A self-validating protocol, as outlined by ICH Q1B guidelines for photostability testing, is essential. [15][16][17]

Solutions & Experimental Protocols:

Solution 1: Standardize the Light Source and Exposure.

The intensity and spectral output of your light source must be consistent.

  • Protocol:

    • Use a calibrated photostability chamber equipped with a light source that meets ICH Q1B standards, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps. [18][19] 2. Ensure a total illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/m². [16][17] 3. Use a radiometer/lux meter to regularly calibrate the light output inside the chamber to account for lamp aging.

    • Maintain a consistent distance and orientation between the lamp and the samples for every run.

Solution 2: Implement a "Dark Control" Sample.

To distinguish between photodegradation and thermal degradation, a dark control is mandatory. [15][18]

  • Protocol: For every sample you expose to light, prepare an identical "dark control" sample. Wrap this control sample completely in aluminum foil to block all light. Place it in the photostability chamber alongside the exposed sample. [18]* Analysis: Analyze the dark control and the exposed sample at the same time points. Any degradation observed in the dark control is due to thermal effects, while the difference in degradation between the exposed and dark samples is attributable to light. [15] Solution 3: Precisely Control Temperature and Humidity.

  • Rationale: The rate of many photochemical degradation reactions is temperature-dependent. [1]Humidity can also play a role, for example, by swelling the polymer matrix and increasing oxygen permeability.

  • Protocol: Use a photostability chamber with precise temperature and humidity controls. Specify and record these values for all experiments. A common condition is 25°C / 60% RH.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of photodegradation for Disperse Red 1?

A1: The photodegradation of Disperse Red 1 involves two main competing processes: reversible trans-cis photoisomerization and irreversible photo-oxidation. [1]Isomerization involves a change in the molecular geometry around the central azo (-N=N-) bond upon light absorption. [5]Photo-oxidation involves the chemical attack of the dye molecule by reactive oxygen species, leading to the permanent cleavage of the azo bond and destruction of the chromophore. [1]The dominant mechanism depends on the environment; in the presence of air, photo-oxidation is a significant contributor to permanent fading. [1] Q2: How does the polymer matrix itself affect the photostability of the DR1M chromophore?

A2: The polymer matrix plays a crucial role in the photostability of the embedded dye. [20][21]Key factors include:

  • Glass Transition Temperature (Tg): A polymer with a high Tg (i.e., in a glassy state at the operating temperature) restricts the molecular motion required for the trans to cis isomerization and subsequent relaxation. [21]This can sometimes enhance stability by hindering degradative structural changes.

  • Free Volume: The amount of empty space within the polymer matrix affects the mobility of the dye and the diffusion of oxygen. Lower free volume can slow degradation by physically constraining the dye and limiting oxygen access. [22]* Chemical Nature of the Polymer: The polymer's own photostability is critical. If the matrix degrades, it can produce free radicals that in turn attack the dye molecule. [20]Using a photostable matrix like PMMA is a good starting point.

Q3: Is it better to physically mix (dope) DR1 into a polymer or to covalently attach it as DR1M?

A3: Covalently attaching the dye to the polymer backbone by using this compound (DR1M) is generally superior for long-term stability and device performance.

  • Guest-Host (Doping): In a guest-host system, the dye is simply dissolved in the polymer matrix. Over time, the dye molecules can aggregate or migrate (leach) out of the film, leading to a loss of performance and stability. [11]* Side-Chain Polymer (Covalent): By polymerizing DR1M, the chromophore becomes a permanent part of the polymer chain. [23]This prevents aggregation and leaching, ensuring a uniform and stable distribution of the dye, which is critical for predictable and durable optical properties.

Q4: What is a simple, reliable method for quantifying the photostability of my DR1M polymer films?

A4: The most straightforward method is to monitor the change in the material's UV-Visible absorption spectrum over time during irradiation.

  • Methodology:

    • Fabricate a thin film of your DR1M polymer on a transparent substrate (e.g., glass or quartz).

    • Measure the initial UV-Vis absorption spectrum. The main absorption peak for DR1 in PMMA is around 490 nm. [1] 3. Expose the film to a controlled light source (see Troubleshooting Problem 2).

    • At set time intervals, remove the sample and re-measure its absorption spectrum.

    • Plot the normalized absorbance at the peak maximum (λ_max) as a function of exposure time. The rate of decay of this absorbance is a direct measure of the photostability. A slower decay rate indicates higher stability.

Visualizing Concepts and Workflows
Key Photodegradation Pathways

The following diagram illustrates the two primary routes by which DR1M degrades under light exposure.

cluster_0 Photodegradation of DR1M Azo Chromophore Trans Trans-DR1M (Stable) Photon Light Absorption (hν) Trans->Photon Oxygen Oxygen (O2) Trans->Oxygen Photo-oxidation Cis Cis-DR1M (Unstable) Photon->Cis Isomerization Cis->Trans Thermal Relaxation Degraded Bleached Products (Cleaved Azo Bond) Cis->Degraded Irreversible Degradation Oxygen->Degraded

Caption: Primary photodegradation routes for DR1M.

Workflow for a Standardized Photostability Test

This workflow provides a step-by-step process for conducting a reliable photostability experiment, incorporating essential controls.

cluster_workflow Standardized Photostability Testing Workflow A 1. Sample Preparation (e.g., Spin Coating Film) B 2. Create Two Identical Samples A->B C Sample A: Exposed to Light B->C D Sample B: Dark Control (Wrapped) B->D E 3. Place Both in Photostability Chamber (Controlled Temp/Humidity) C->E D->E F 4. Irradiate per ICH Q1B Guidelines E->F G 5. Measure UV-Vis Spectra at Timed Intervals F->G H 6. Data Analysis: Compare Degradation of A vs. B G->H I 7. Quantify Photostability (Decay Rate) H->I

Caption: Experimental workflow for robust photostability testing.

Comparative Data Summary

The following table summarizes common strategies for improving the photostability of DR1M polymers, providing a quick reference for experimental design.

Stabilization StrategyMechanism of ActionTypical Concentration (wt%)AdvantagesDisadvantages
UV Absorbers (UVA) Competitively absorb UV radiation and dissipate it as heat. [11]0.5 - 2.0Highly effective at preventing initiation of photodegradation.Can migrate out of the polymer over time; may not protect against visible-light degradation. [11]
Hindered Amine Light Stabilizers (HALS) Scavenge free radicals to terminate degradation chain reactions. [8][9]0.1 - 2.0Regenerative cycle provides very long-term protection; effective at low concentrations. [10]Do not prevent the initial photon absorption event.
Inert Atmosphere Processing Eliminates oxygen, thereby preventing the photo-oxidation pathway. [1]N/ADirectly addresses a primary degradation mechanism.May be impractical for large-scale production or for devices used in ambient air.
Copolymerization with UV-Absorbing Monomer Permanently incorporates the UVA into the polymer backbone. [14]5 - 20 (molar %)Prevents migration/leaching of the stabilizer; ensures uniform protection.Requires chemical synthesis and characterization of a new copolymer.

References

  • Böhm, N., et al. (n.d.). Spectroscopic Investigation of the Thermal Cis−Trans Isomerization of Disperse Red 1 in Hybrid Polymers. Macromolecules - ACS Publications. Retrieved from [Link]

  • (2021, October 22). Isomerization and reorientation of Disperse Red 1 in poly(ethyl methacrylate). The Journal of Chemical Physics | AIP Publishing. Retrieved from [Link]

  • (2025, August 7). How to Enhance UV Resistance in PMMA Products?. Retrieved from [Link]

  • HALS (Hindered Amine Light Stabilizer). (n.d.). Ba Special Chem & Color. Retrieved from [Link]

  • Photoswitches in Order: One-Pot Synthesis of Azobenzene Main-Chain and Segmented Copolymers. (n.d.). ACS Applied Polymer Materials. Retrieved from [Link]

  • HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer. (n.d.). Tintoll. Retrieved from [Link]

  • Hindered Amine Light Stabilizers (HALS). (n.d.). 3V Sigma USA. Retrieved from [Link]

  • The generic enhancement of photochromic dye switching speeds in a rigid polymer matrix. (n.d.). Cross Connect. Retrieved from [Link]

  • Macrocycle-based topological azo-polymers: facile synthesis and unusual photoresponsive properties. (n.d.). RSC Publishing. Retrieved from [Link]

  • Effect of temperature and atmospheric environment on the photodegradation of some Disperse Red 1–type polymers. (n.d.). Optica Publishing Group. Retrieved from [Link]

  • (2021, July 23). Reprocessable Photodeformable Azobenzene Polymers. PMC - NIH. Retrieved from [Link]

  • (2018, December 18). Azobenzene-Containing Polymers for Photoswitching Applications: Design, Synthesis and Characterization. MPG.PuRe. Retrieved from [Link]

  • Isomerization and reorientation of Disperse Red 1 in poly(ethyl methacrylate). (n.d.). AIP Publishing. Retrieved from [Link]

  • Hindered Amine Light Stabilizers (HALS). (n.d.). UFC Corporation. Retrieved from [Link]

  • Hindered Amine Light Stabilizers. (n.d.). Everlight Chemical. Retrieved from [Link]

  • (2021, April 9). Polymer Nanocomposites for Photocatalytic Degradation and Photoinduced Utilizations of Azo-Dyes. MDPI. Retrieved from [Link]

  • Design and synthesis of a novel azobenzene-containing polymer both in the main- and side-chain toward unique photocontrolled isomerization properties. (n.d.). Materials Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • (2025, December 28). High-Performance UV Absorber 416: Enhanced Protection for Polymers and Coatings. Retrieved from [Link]

  • UV Absorbers. (n.d.). Performance Additives. Retrieved from [Link]

  • (2025, August 7). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Retrieved from [Link]

  • (2025, August 5). Effect of polymer matrix on photo-stability of photo-luminescent dyes in multi-layer polymeric structures. Request PDF - ResearchGate. Retrieved from [Link]

  • (2009, November 19). Uv stabilizer for pmma. Google Patents.
  • (2025, August 10). Photo-stable Azo Dye Photoalignment Polymer Surface for In Plane Switching Liquid Crystal Displays. Request PDF - ResearchGate. Retrieved from [Link]

  • (1999, October 1). Photoinduced orientation of azo dye in various polymer matrices. University of Arizona. Retrieved from [Link]

  • (2024, January 23). Azo dye polyelectrolyte multilayer films reversibly re-soluble with visible light. Frontiers. Retrieved from [Link]

  • Thermalstability and Photostability of new Azo dye. (n.d.). Retrieved from [Link]

  • (2021, July 28). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]

  • Trans-cis isomerization of Disperse Red 1 (DR1). (n.d.). ResearchGate. Retrieved from [Link]

  • (2014, June 16). Polymer and azo-dye composite: a photo-alignment layer for liquid crystals. State Key Laboratory of Displays & Opto-Electronics. Retrieved from [Link]

  • (2018, August 23). The kinetics of the cis-to-trans thermal isomerization of disperse orange: A simple undergraduate experiment for the physical chemistry lab. Morressier. Retrieved from [Link]

  • (2023, July 19). Meet the expert: The Importance of Photostability Testing. Sampled. Retrieved from [Link]

  • (2022, August 10). Effect of Disperse Red 1 Azobenzene Dye Doping and Annealing on the Thermomechanical and Photomechanical Properties of PMMA Fibers. MDPI. Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]

  • Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. (n.d.). MDPI. Retrieved from [Link]

  • Photostability Testing & Photodegradation Studies. (n.d.). BA Sciences. Retrieved from [Link]

  • Chemical structure of Poly(Disperse Red 1 -methacrylate). (n.d.). ResearchGate. Retrieved from [Link]

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Technical Support Center: Synthesis of High Molecular Weight Poly(DR1M)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of high molecular weight poly(Disperse Red 1 methacrylate), or poly(DR1M). This document is designed for researchers, scientists, and professionals in drug development and materials science who are working with this functional azobenzene-containing polymer. Achieving high molecular weight is often critical for optimizing the material's mechanical, thermal, and optical properties.[1] However, the synthesis presents unique challenges due to the bulky and functional nature of the DR1M monomer.

This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common hurdles and achieve your desired polymer characteristics.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a diagnostic question-and-answer format.

Q1: Why is the molecular weight (Mn) of my poly(DR1M) consistently low and the polydispersity (Đ) high?

This is the most common challenge and typically points to a lack of control over the polymerization process. Conventional free radical polymerization often yields polymers with broad molecular weight distributions and limited chain lengths due to a high rate of termination reactions.

Possible Cause 1: Inadequate Polymerization Technique

  • Expertise & Causality: Conventional radical polymerization involves a rapid initiation followed by propagation and termination, with all chains growing simultaneously and terminating randomly. This makes it difficult to achieve high molecular weights with low dispersity.[2] To overcome this, you must employ a Reversible-Deactivation Radical Polymerization (RDRP) technique, such as RAFT or ATRP.[3][4] These methods establish a dynamic equilibrium between active (propagating) radicals and dormant species, allowing polymer chains to grow at a similar rate, which significantly reduces termination events and narrows the molecular weight distribution.[4]

  • Recommended Solution: Implement Controlled Radical Polymerization

    • Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This is a highly versatile method compatible with a wide range of monomers, including methacrylates.[3] It uses a thiocarbonylthio compound, known as a RAFT agent, to mediate the polymerization. The key advantage is the absence of metal catalysts, which prevents potential contamination of the final product.[3]

    • Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the polymer chains.[5][6] It offers excellent control but requires careful removal of the metal catalyst from the final polymer.

Possible Cause 2: Incorrect Ratio of Monomer to Initiator/RAFT Agent

  • Expertise & Causality: In a controlled polymerization, the number-average molecular weight (Mn) is theoretically determined by the ratio of the moles of consumed monomer to the moles of the initiator (for ATRP) or RAFT agent. A higher ratio of monomer to the controlling agent will result in longer polymer chains.[5] If your initiator or RAFT agent concentration is too high, you will generate a large number of short chains, leading to low molecular weight.[7]

  • Recommended Solution: Adjust Component Ratios

    • Carefully calculate and weigh your reagents. The target degree of polymerization (DP) is set by the [Monomer]₀ / [RAFT Agent]₀ or [Monomer]₀ / [Initiator]₀ ratio. For high molecular weight, this ratio must be high.

    • Consult the table below for suggested starting conditions for a RAFT polymerization.

Target Mn ( g/mol )Example [Monomer]:[RAFT Agent]:[Initiator] RatioExpected Dispersity (Đ)
25,000200 : 1 : 0.2< 1.3
50,000400 : 1 : 0.2< 1.4
100,000+800 : 1 : 0.1< 1.5
Table 1: Suggested starting molar ratios for RAFT polymerization of DR1M to target specific molecular weights.

Possible Cause 3: Premature Termination by Impurities (Especially Oxygen)

  • Expertise & Causality: Radical polymerizations, including RDRP, are highly sensitive to oxygen.[8] Molecular oxygen acts as a radical scavenger, reacting with propagating radicals to form unreactive peroxy species. This quenches the polymerization and prevents chains from reaching high molecular weights. Other impurities in the monomer or solvent can also act as chain transfer agents, terminating one chain and initiating a new, shorter one.

  • Recommended Solution: Rigorous Deoxygenation and Purification

    • Monomer Purification: Ensure your DR1M monomer is pure. Recrystallize it if necessary to remove inhibitors or other impurities.

    • Solvent Purity: Use high-purity, anhydrous solvents.

    • Deoxygenation: The reaction mixture must be thoroughly deoxygenated before initiation. The most common methods are:

      • Freeze-Pump-Thaw: This is the most effective method. It involves freezing the reaction mixture with liquid nitrogen, applying a vacuum to remove gases, thawing, and repeating the cycle 3-4 times.

      • Inert Gas Purging: Bubbling a stream of dry nitrogen or argon through the reaction mixture for at least 30-60 minutes can effectively remove dissolved oxygen.[3]

Troubleshooting Workflow: Low Molecular Weight & High Dispersity

The following diagram outlines a decision-making process for diagnosing issues with your polymerization.

G Problem Problem: Low MW & High Đ Check_Method Are you using a controlled method (RAFT/ATRP)? Problem->Check_Method Use_CRP Action: Implement RAFT or ATRP for better control. Check_Method->Use_CRP No Check_Ratio Is the [Monomer]:[Agent] ratio correct for your target MW? Check_Method->Check_Ratio Yes Use_CRP->Problem Re-evaluate Adjust_Ratio Action: Increase the ratio. See Table 1. Check_Ratio->Adjust_Ratio No Check_Purity Did you rigorously purify reagents and deoxygenate the system? Check_Ratio->Check_Purity Yes Adjust_Ratio->Problem Re-evaluate Purify Action: Recrystallize monomer. Use Freeze-Pump-Thaw. Check_Purity->Purify No Success Problem Resolved Check_Purity->Success Yes Purify->Problem Re-evaluate

Caption: Troubleshooting decision tree for low MW poly(DR1M).

Q2: My polymerization stops at low conversion or proceeds very slowly. What's wrong?

Possible Cause 1: Inefficient Initiation

  • Expertise & Causality: The initiator's role is to generate the initial radicals that begin the polymerization process. The rate of decomposition of the initiator must be appropriate for the reaction temperature. If the decomposition is too slow, the polymerization will be sluggish. If it's too fast, a large initial concentration of radicals can lead to termination. For RAFT, the initiator concentration is typically much lower than the RAFT agent concentration.

  • Recommended Solution:

    • Choose the Right Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are common choices for thermal polymerization.[3] Select an initiator with a suitable 10-hour half-life temperature for your desired reaction conditions.

    • Consider Photoinitiation: Photoinduced RDRP techniques can offer excellent temporal control and proceed at ambient temperatures, which can be advantageous for sensitive monomers.[8]

Possible Cause 2: Steric Hindrance

  • Expertise & Causality: The DR1M monomer has a large, bulky azobenzene side group. This steric bulk can hinder the approach of the monomer to the propagating chain end, slowing the rate of polymerization compared to smaller monomers like methyl methacrylate.

  • Recommended Solution:

    • Increase Reaction Time: Be prepared for longer reaction times (e.g., 12-48 hours) to reach high monomer conversion.

    • Optimize Temperature: Increasing the temperature can increase the propagation rate constant, but be cautious, as it can also increase the rate of side reactions or termination. A typical range for thermal RAFT is 60-80 °C.

Q3: How do I effectively purify my poly(DR1M) to remove unreacted monomer and catalyst?

Expertise & Causality: Proper purification is critical because residual impurities can significantly alter the polymer's optical and mechanical properties.[] Unreacted monomer can act as a plasticizer, lowering the glass transition temperature (Tg), while residual catalyst can interfere with optical measurements or promote degradation.

Recommended Solution: Reprecipitation

Reprecipitation is the most common and effective method for purifying polymers.[] It relies on the principle that the polymer is soluble in a "good" solvent but insoluble in a "poor" solvent (also called a non-solvent or precipitant), while small molecule impurities remain dissolved.

  • Step-by-Step Protocol:

    • Dissolution: Dissolve the crude polymer in a minimal amount of a good solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF)). The solution should be viscous but still easy to pour.

    • Precipitation: Slowly add the polymer solution dropwise into a large volume (at least 10x the volume of the polymer solution) of a vigorously stirring non-solvent. Common non-solvents for poly(DR1M) include methanol, ethanol, or hexane.

    • Isolation: The purified polymer will precipitate out of the solution. Collect the solid polymer by filtration or decantation.

    • Washing & Drying: Wash the collected polymer with fresh non-solvent to remove any remaining impurities. Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Repeat if Necessary: For very high purity, this process should be repeated 2-3 times.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a suitable RAFT agent for the polymerization of DR1M?

For methacrylates like DR1M, dithiobenzoates (e.g., 2-cyano-2-propyl dithiobenzoate, CPDB) or trithiocarbonates are excellent choices as they provide good control over the polymerization.[3] The choice of the R-group and Z-group on the RAFT agent influences its reactivity and should be selected based on the monomer.

Q2: What are the best analytical techniques to confirm the molecular weight and purity of my poly(DR1M)?

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the primary technique for determining number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn).[1][10] It separates polymer chains based on their hydrodynamic volume.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance can be used to confirm the structure of the polymer and to determine the number-average molecular weight by comparing the integral of the polymer backbone protons to the integral of a known end-group from the initiator or RAFT agent.[11] It is also excellent for confirming the removal of unreacted monomer after purification.

  • UV-Vis Spectroscopy: This can be used to confirm the presence of the DR1 chromophore in the polymer, with a characteristic absorption maximum (λmax) around 467 nm.

Part 3: Protocols & Experimental Workflows

Protocol 1: Example Synthesis of High MW Poly(DR1M) via RAFT Polymerization

This protocol targets a molecular weight of ~50,000 g/mol .

Materials:

  • This compound (DR1M) monomer (382.41 g/mol )[12]

  • 2-Cyano-2-propyl dithiobenzoate (CPDB) RAFT Agent (221.32 g/mol )

  • Azobisisobutyronitrile (AIBN) Initiator (164.21 g/mol )

  • Anhydrous Toluene (Solvent)

Procedure:

  • Reagent Calculation: For a target DP of 130 ([M]:[RAFT]:[I] = 130:1:0.2):

    • DR1M: 1.0 g (2.61 mmol)

    • CPDB: 4.44 mg (0.020 mmol)

    • AIBN: 0.66 mg (0.004 mmol)

    • Toluene: 5 mL

  • Setup: Add DR1M, CPDB, AIBN, and a magnetic stir bar to a Schlenk flask.

  • Dissolution & Deoxygenation: Add the toluene, seal the flask with a rubber septum, and stir to dissolve the solids. Perform three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with argon or nitrogen. Place the flask in a preheated oil bath at 70 °C and stir.

  • Monitoring: The reaction can be monitored by taking small aliquots at different time points (via a degassed syringe) and analyzing them by ¹H NMR (for conversion) and GPC (for molecular weight).

  • Termination: After the desired time (e.g., 24 hours) or conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Dilute the viscous solution with THF and precipitate the polymer into cold methanol as described in the purification section above. Dry the final red-orange polymer under vacuum.

General RAFT Polymerization Workflow

Caption: General workflow for RAFT polymerization of DR1M.

References
  • Vertex AI Search. (n.d.). Polymer Isolation and Purification.
  • MDPI. (n.d.). Effects of RAFT Agent on the Selective Approach of Molecularly Imprinted Polymers.
  • Sigma-Aldrich. (n.d.). Poly(this compound).
  • The Journal of Chemical Physics. (2021). Isomerization and reorientation of Disperse Red 1 in poly(ethyl methacrylate).
  • ResearchGate. (n.d.). Synthesis of ultra-high molecular weight polymers by controlled production of initiating radicals.
  • ACS Publications. (2000). Molecular Weight Characterization of Poly(N-isopropylacrylamide) Prepared by Living Free-Radical Polymerization.
  • NIH National Library of Medicine. (n.d.). Red Light-Driven, Oxygen-Tolerant RAFT Polymerization Enabled by Methylene Blue.
  • ACS Publications. (n.d.). The Synthesis of Densely Grafted Copolymers by Atom Transfer Radical Polymerization.
  • NIH National Library of Medicine. (n.d.). Ultra-high molecular weight polymer synthesis via aqueous dispersion polymerization.
  • ACS Publications. (1999). Atom Transfer Radical Polymerization of 2-Hydroxyethyl Methacrylate.
  • Carnegie Mellon University. (n.d.). Methacrylates - Matyjaszewski Polymer Group.
  • AZoM. (2015). Characterizing Polymers in Terms of Molecular Weight and Structure.
  • RSC Publishing. (n.d.). The challenges of controlling polymer synthesis at the molecular and macromolecular level.
  • ResearchGate. (n.d.). Ultra-High Molecular Weights via Aqueous Reversible-Deactivation Radical Polymerization.
  • MDPI. (2018). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications.
  • Sigma-Aldrich. (n.d.). This compound 95%.
  • TUS. (2011). Polymer molecular weight analysis by 1H NMR spectroscopy.
  • ResearchGate. (2016). Polymer Characterization: Polymer Molecular Weight Determination.

Sources

Technical Support Center: Preventing Aggregation of Disperse Red 1 Methacrylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Disperse Red 1 Methacrylate (DR1M). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the aggregation and premature polymerization of DR1M in solution. Our goal is to ensure the integrity and reproducibility of your experiments by addressing common challenges encountered in the laboratory.

Understanding this compound Aggregation

This compound is a functional dye with a reactive methacrylate group, making it ideal for creating photosensitive polymers. However, its molecular structure, characterized by a hydrophobic azo chromophore, can lead to aggregation in solution. This aggregation is a common precursor to premature polymerization, which can compromise experimental results by altering the material's optical properties and reactivity. This guide will walk you through identifying, troubleshooting, and preventing these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter with DR1M solutions, providing potential causes and actionable solutions.

Issue 1: My this compound solution appears cloudy or has visible particles.
  • Question: I've dissolved my DR1M powder, but the solution isn't clear. What's happening, and how can I fix it?

  • Answer: A cloudy appearance or visible particulates are classic signs of aggregation or premature polymerization.[1] This can be caused by several factors:

    • High Concentration: You might be exceeding the solubility limit of DR1M in your chosen solvent. The hydrophobic nature of the dye promotes self-association at higher concentrations.[1]

    • Inappropriate Solvent: The solvent may not be optimal for DR1M. While soluble in some organic solvents, its stability can vary significantly.

    • Low Temperature: Reduced temperatures can decrease the solubility of DR1M, leading to precipitation or aggregation.

    • Contamination: The presence of impurities or water can act as nucleation sites for aggregation.

    Solutions:

    • Solvent Selection & Concentration: Ensure you are using a suitable solvent. Tetrahydrofuran (THF) and Dimethyl Sulfoxide (DMSO) are generally good choices.[2] If the solution is cloudy, try diluting it.

    • Gentle Heating & Sonication: Gently warm the solution while stirring. Sonication can also be effective in breaking up small aggregates.[3]

    • Filtration: If aggregates persist, filter the solution through a 0.22 µm or 0.45 µm syringe filter compatible with your solvent to remove larger particles.

    • Fresh Solution Preparation: If the issue persists, it is best to prepare a fresh solution, paying close attention to the solvent quality and concentration.

Issue 2: The color of my DR1M solution has changed or the UV-Vis spectrum has shifted.
  • Question: I've noticed a change in the color of my DR1M solution, and the UV-Vis absorption maximum (λmax) has shifted. What does this indicate?

  • Answer: A color change, often accompanied by a blue-shift (hypsochromic shift) in the λmax, is a strong indicator of H-type aggregation, where the chromophores stack on top of each other.[2][4] For instance, unaggregated DR1M in polystyrene has a λmax at 480 nm, which can shift to 430 nm upon aggregation.[2]

    Solutions:

    • UV-Vis Spectroscopy Monitoring: Regularly monitor your solution's UV-Vis spectrum to detect the early signs of aggregation. A consistent λmax is a good indicator of a stable solution.

    • Dilution: Diluting the solution can often reverse aggregation and restore the expected λmax.

    • Solvent and Temperature Optimization: Re-evaluate your solvent and storage temperature. A more suitable solvent or slightly elevated temperature may be necessary to maintain the monomeric state.

Issue 3: My DR1M solution has become viscous or solidified.
  • Question: My DR1M solution has thickened or turned into a gel. Is this aggregation or something else?

  • Answer: A significant increase in viscosity or solidification indicates that premature polymerization has occurred.[5] This is an irreversible process and the material is likely unusable for most applications. The primary causes of premature polymerization are:

    • Inhibitor Depletion: The polymerization inhibitor, typically Monomethyl Ether of Hydroquinone (MEHQ), has been consumed.[5][6]

    • Exposure to UV Light: UV radiation can initiate free-radical polymerization.[5]

    • Elevated Temperatures: High temperatures accelerate both inhibitor depletion and the rate of polymerization.[5]

    • Absence of Oxygen: MEHQ requires the presence of dissolved oxygen to effectively scavenge free radicals.[5][7] Storing the solution under an inert atmosphere like nitrogen will render the inhibitor ineffective.

    • Contamination: Contaminants such as peroxides, strong acids or bases, and certain metals can catalyze polymerization.[5]

    Solutions:

    • Prevention is Key: Once polymerization has occurred, the material cannot be salvaged. The focus should be on preventing this from happening in the first place.

    • Proper Storage: Store DR1M solutions in a cool, dark place, and ensure the container is not completely sealed to allow for air exchange (oxygen is necessary for the inhibitor to work). Recommended storage temperatures are typically between 2-8°C.

    • Monitor Inhibitor Levels: If you are storing solutions for extended periods, it is advisable to monitor the inhibitor concentration.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for this compound?

    • A1: Dry tetrahydrofuran (THF) is a commonly used solvent for reactions involving DR1M, such as its synthesis via esterification.[2] Dimethyl sulfoxide (DMSO) is also a suitable solvent for preparing solutions.[3] The choice of solvent may depend on the specific application and desired concentration.

  • Q2: What is the role of the inhibitor in the DR1M product?

    • A2: DR1M, like other methacrylate monomers, is typically supplied with a small amount of an inhibitor, such as MEHQ, to prevent premature polymerization during storage.[6][7]

  • Q3: Why is oxygen important for storing DR1M solutions?

    • A3: The commonly used inhibitor, MEHQ, requires the presence of dissolved oxygen to function effectively as a radical scavenger.[5][7] Storing DR1M solutions under an inert atmosphere will prevent the inhibitor from working and can lead to premature polymerization.

  • Q4: How can I tell if my DR1M powder has gone bad?

    • A4: If the powder appears discolored or clumpy, it may be a sign of degradation or polymerization. If a solution made from the powder is cloudy or shows a shifted UV-Vis spectrum, the material may be compromised.

Experimental Protocols

Protocol 1: Visual Inspection for Aggregation
  • Preparation: Prepare the DR1M solution in a clear, clean glass vial or cuvette.

  • Observation: Hold the container against a well-lit, uniform background.

  • Assessment: Look for any signs of cloudiness, haziness, or visible particles. A stable solution should be clear and homogenous.

  • Sedimentation Check: Allow the solution to stand undisturbed for 30 minutes. Check for any sediment at the bottom of the container.

Protocol 2: Monitoring Aggregation with UV-Vis Spectroscopy
  • Baseline Spectrum: Immediately after preparing a fresh DR1M solution, record its UV-Vis absorption spectrum and note the λmax.

  • Periodic Scans: At regular intervals (e.g., daily or before each use), record the spectrum again under the same conditions (solvent, concentration, instrument parameters).

  • Analysis: Compare the spectra. A blue-shift in the λmax or a significant change in the shape of the absorption peak suggests the formation of aggregates.[2][4]

Protocol 3: Qualitative Test for Polymer Presence
  • Sample Preparation: Place a small amount of the DR1M solution in a test tube.

  • Solvent Addition: Add a solvent in which the monomer is soluble but the polymer is not (e.g., methanol for polymethacrylates).

  • Observation: If a precipitate forms, it indicates the presence of polymer.

Data Summary and Visualization

Table 1: Troubleshooting Summary
Observed Problem Potential Cause(s) Recommended Solution(s)
Cloudy solution/Visible particlesHigh concentration, Inappropriate solvent, Low temperature, ContaminationDilute solution, Change solvent (THF, DMSO), Gently warm/sonicate, Filter, Prepare fresh solution
Color change/Blue-shift in λmaxH-type aggregationMonitor with UV-Vis, Dilute solution, Optimize solvent and temperature
Increased viscosity/SolidificationPremature polymerization (inhibitor depletion, UV exposure, high temp, no O2)Prevention is key: Proper storage (cool, dark, air access), Monitor inhibitor levels
Diagram 1: Troubleshooting Workflow for DR1M Aggregation

DR1M_Troubleshooting start DR1M Solution Preparation observe Visual Inspection (Cloudy? Particles?) start->observe uv_vis UV-Vis Analysis (λmax Shift?) observe->uv_vis If clear troubleshoot_agg Troubleshoot Aggregation: - Dilute - Change Solvent - Warm/Sonicate - Filter observe->troubleshoot_agg If cloudy/ particles viscosity Viscosity Check (Thickened? Solid?) uv_vis->viscosity If λmax stable uv_vis->troubleshoot_agg If λmax shifted stable Solution is Stable Proceed with Experiment viscosity->stable If normal polymer Premature Polymerization: - Discard Material - Review Storage & Handling viscosity->polymer If viscous/ solid troubleshoot_agg->start Prepare Fresh if needed

Caption: A step-by-step workflow for identifying and addressing issues with DR1M solutions.

Diagram 2: Mechanism of MEHQ Inhibition

MEHQ_Inhibition cluster_initiation Initiation cluster_inhibition Inhibition Pathway R R• (Free Radical) O2 O₂ (Oxygen) R->O2 Reacts with Polymer Polymerization R->Polymer Chain Propagation ROO ROO• (Peroxy Radical) O2->ROO MEHQ MEHQ-H (Inhibitor) ROO->MEHQ Reacts with MEHQ_rad MEHQ• (Stable Radical) MEHQ->MEHQ_rad ROOH ROOH (Hydroperoxide) MEHQ->ROOH No_Polymer Polymerization Inhibited MEHQ_rad->No_Polymer

Caption: The role of oxygen and MEHQ in preventing free-radical polymerization.

References

  • Tural, B., et al. (2014). FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 594-605. Available from: [Link]

  • Karaman, M., et al. (2014). FT-IR, UV-vis, H-1 and C-13 NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: A combined experimental and theoretical analysis. ResearchGate. Available from: [Link]

  • Wang, Z., et al. (2019). Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. Molecules, 24(18), 3246. Available from: [Link]

  • Gan, L. H., et al. (1995). Synthesis of Dyed Monodisperse Poly(methyl methacrylate) Colloids for the Preparation of Submicron Periodic Structures. Macromolecules, 28(19), 6533–6538. Available from: [Link]

  • Applied Analytics. Measuring MeHQ (Polymerization Inhibitor). Available from: [Link]

  • D'Abbraccio, J., et al. (2022). Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. Molecules, 27(15), 4991. Available from: [Link]

  • Al-Shammari, M. (2014). The Effect of Inhibitor and Initiator Concentration on Degree of Conversion, Flexural Strength and Polymerization Shrinkage Stress. CORE. Available from: [Link]

  • Xie, S., et al. (1994). Microstructure of Copolymers Containing Disperse Red 1 and Methyl Methacrylate. DTIC. Available from: [Link]

  • Singh, A. P., & Kumar, A. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 527. Available from: [Link]

Sources

troubleshooting low yield in "Disperse Red 1 methacrylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the dedicated support center for the synthesis of Disperse Red 1 methacrylate. This guide is designed for our partners in research and development to navigate the common challenges associated with this procedure, particularly in achieving optimal yields. Below, you will find a curated collection of frequently asked questions and in-depth troubleshooting guides to ensure your synthesis is successful, repeatable, and efficient.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: Reported yields can vary significantly based on the purity of starting materials, reaction scale, and purification methods. While some literature procedures report high yields, a realistic target for a well-optimized reaction on a lab scale is typically in the range of 60-80%. Lower yields are common during initial attempts and can be improved through systematic troubleshooting.

Q2: My final product is a sticky, dark oil instead of a solid. What does this indicate?

A2: This is a common issue and can point to several possibilities. It may indicate the presence of unreacted starting material (Disperse Red 1), byproducts from side reactions, or residual solvent. It could also suggest that the product itself is not fully crystalline. Purification via column chromatography is crucial to isolate the desired product.[1]

Q3: The reaction mixture turned into a solid gel during the synthesis. What happened?

A3: This strongly suggests premature polymerization of the methacrylate monomer.[2][3] Methacrylates are prone to radical polymerization, which can be initiated by heat, light, or impurities. The inclusion of a radical inhibitor is a critical step to prevent this.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring this reaction.[4] By spotting the reaction mixture alongside your starting material (Disperse Red 1), you can visualize the consumption of the starting material and the formation of the product. The product, being more nonpolar, will have a higher Rf value than the starting material.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues that lead to low yields in the synthesis of this compound.

Issue 1: Low or No Conversion of Disperse Red 1

This is often observed on a TLC plate as a prominent spot corresponding to the starting material, even after a prolonged reaction time.

Potential Cause 1A: Inactive or Insufficient Acylating Agent

  • The "Why": Methacryloyl chloride is highly reactive and susceptible to hydrolysis if exposed to atmospheric moisture.[5] If it has degraded, it will not effectively acylate the hydroxyl group of Disperse Red 1.

  • Solution:

    • Always use freshly opened or distilled methacryloyl chloride.

    • Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

    • Ensure all glassware is rigorously dried before use.

    • Use a slight excess (1.1-1.5 equivalents) of methacryloyl chloride to ensure the reaction goes to completion.

Potential Cause 1B: Inefficient Acid Scavenger

  • The "Why": The reaction of methacryloyl chloride with an alcohol generates hydrochloric acid (HCl) as a byproduct.[1] This acid can protonate the tertiary amine base (like triethylamine), rendering it ineffective. If the HCl is not neutralized, it can also lead to side reactions.

  • Solution:

    • Use a slight excess of a tertiary amine base, such as triethylamine or pyridine.

    • Ensure the base is dry and of high purity.

    • Add the methacryloyl chloride to the solution of Disperse Red 1 and the base slowly, preferably at a reduced temperature (e.g., 0 °C), to control the exotherm and the rate of HCl generation.[1]

Potential Cause 1C: Sub-Optimal Reaction Temperature

  • The "Why": While the initial addition of methacryloyl chloride is often done at 0 °C to control reactivity, the reaction may require warming to room temperature to proceed to completion.

  • Solution: After the slow addition of methacryloyl chloride at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.[1] Monitor the progress by TLC.

Issue 2: Formation of Multiple Byproducts

This is typically observed on a TLC plate as multiple new spots in addition to the desired product spot.

Potential Cause 2A: Premature Polymerization

  • The "Why": Methacrylate monomers are highly susceptible to free-radical polymerization. This can be initiated by heat, light, or trace metal impurities.

  • Solution:

    • Add a radical inhibitor, such as butylated hydroxytoluene (BHT) or phenothiazine, to the reaction mixture in a small amount (e.g., a few hundred ppm).[2]

    • Conduct the reaction under dim light or in a flask wrapped in aluminum foil.

    • Avoid excessive heating during the reaction and workup.

Potential Cause 2B: Reaction at Other Nucleophilic Sites

  • The "Why": While the primary alcohol of Disperse Red 1 is the most nucleophilic site for acylation, other sites, such as the aniline nitrogen, could potentially react under certain conditions, leading to byproducts.

  • Solution:

    • Maintaining a low reaction temperature and using a non-nucleophilic base like triethylamine helps to favor the desired O-acylation over N-acylation.

    • Careful stoichiometric control of the reagents is also important.

Issue 3: Difficulty in Purification and Low Isolated Yield

This occurs when the reaction appears complete by TLC, but the final isolated yield after column chromatography is low.

Potential Cause 3A: Product Loss During Workup

  • The "Why": The workup procedure, which typically involves aqueous washes to remove the amine salt and excess base, can lead to the formation of emulsions or hydrolysis of the product if not performed carefully.

  • Solution:

    • Use a saturated solution of sodium bicarbonate for the aqueous wash to effectively quench any remaining methacryloyl chloride and neutralize the amine salt.[6]

    • If an emulsion forms, try adding a small amount of brine to help break it.

    • Minimize the contact time with aqueous solutions to reduce the risk of ester hydrolysis.

Potential Cause 3B: Challenges with Column Chromatography

  • The "Why": this compound can be somewhat sensitive. Prolonged exposure to silica gel can sometimes cause degradation. Also, if the polarity of the eluent is not optimized, it can lead to poor separation from starting materials or byproducts.

  • Solution:

    • Use a gradient elution system for column chromatography, starting with a nonpolar eluent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[1]

    • Run the column as quickly as possible without sacrificing separation efficiency (flash chromatography is recommended).

    • Monitor the fractions carefully by TLC to combine the pure product fractions.

Experimental Protocols and Data

Illustrative Synthesis Protocol
  • Dissolve Disperse Red 1 (1.0 eq) in a dry solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.[1]

  • Add a dry tertiary amine base (e.g., triethylamine, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Solvent Dry Tetrahydrofuran (THF)Aprotic and effectively dissolves the reactants.[1]
Base TriethylamineActs as an acid scavenger without being overly nucleophilic.[1]
Temperature 0 °C to Room TemperatureControls initial reactivity and allows the reaction to proceed to completion.[1]
Inhibitor Butylated Hydroxytoluene (BHT)Prevents premature polymerization of the methacrylate product.[2]

Visualizing the Process

Reaction Pathway

Synthesis cluster_reactants Reactants cluster_products Products DR1 Disperse Red 1 Product This compound DR1->Product MAC Methacryloyl Chloride MAC->Product Base Triethylamine (Base) HCl_Salt Triethylammonium Chloride Base->HCl_Salt Troubleshooting Start Low Yield Observed Check_TLC Analyze TLC Plate Start->Check_TLC High_SM High Starting Material? Check_TLC->High_SM Multiple_Spots Multiple Byproducts? Check_TLC->Multiple_Spots Clean_Reaction Clean Reaction, Low Isolated Yield? Check_TLC->Clean_Reaction Check_Reagents Check Reagent Quality (esp. Methacryloyl Chloride) High_SM->Check_Reagents Yes Check_Conditions Optimize Reaction Conditions (Temp, Time) High_SM->Check_Conditions Yes Add_Inhibitor Add Radical Inhibitor (e.g., BHT) Multiple_Spots->Add_Inhibitor Yes Control_Temp Maintain Low Temperature Multiple_Spots->Control_Temp Yes Optimize_Workup Optimize Aqueous Workup Clean_Reaction->Optimize_Workup Yes Optimize_Chroma Optimize Chromatography Clean_Reaction->Optimize_Chroma Yes

Caption: Troubleshooting Decision Tree for Low Yield

References

  • Benchchem. (n.d.). This compound.
  • Isomerization and reorientation of Disperse Red 1 in poly(ethyl methacryl
  • Synthesis of multifunctional copolymers of poly(methylphenylsilane) with (R)-N-(1-phenylethyl)methacrylamide, this compound and their optical and photoluminescence properties. (n.d.). Taylor & Francis Online.
  • Synthesis of Functional Photoactive Polysilane Copolymers with Disperse Yellow 7 Methacrylate and Study of their Optical, Photophysical and Thermal Properties. (2019).
  • Synthesis and Characterization of Multifunctional Chiral and Photoactive Organic-Inorganic Block Copolymers of Poly(methylphenylsilane) with (R)-N-(1-phenylethyl)methacrylamide, this compound and Their optical and Photophysical Properties. (2018). Preprints.org.
  • Synthesis of multifunctional copolymers of poly.... (n.d.). Figshare.
  • Methacryloyl Chloride: Key Reactions and Industrial Applic
  • Asher, S. A., et al. (1995). Synthesis of Dyed Monodisperse Poly(methyl methacrylate) Colloids for the Preparation of Submicron Periodic Light-Absorbing Arrays. Macromolecules, 28(19), 6533–6538.
  • Structure of the dye disperse red 1 (DR1) with the different radical.... (n.d.).
  • Synthesis of 5-Indanyl Methacrylate Using Methacryloyl Chloride and Its Characterisation Studies. (2016). International Journal of Pharmaceutical Sciences Review and Research.
  • Chemical structure of Poly(Disperse Red 1 -methacrylate). (n.d.).
  • Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol?. (2016).
  • New process for preparing (meth)acryloyl chloride. (n.d.).
  • Xie, S., Natansohn, A., & Rochon, P. (1994).
  • Poly(Disperse Red 1 methacryl
  • Any advice quenching methacryloyl chloride in a reaction mixture? Tried what I found online with little success. (2019). Reddit.
  • Effect of Disperse Red 1 Azobenzene Dye Doping and Annealing on the Thermomechanical and Photomechanical Properties of PMMA Fibers. (2022). MDPI.
  • Thin-Layer Chrom
  • Poly(Disperse Red 1 methacryl
  • Absorbance of poly (this compound). (n.d.).
  • Development of an Analytical System for the Forensic Comparison and Identification of Fiber Dyes on Casework-Sized Fibers. (2016). National Criminal Justice Reference Service.
  • Technical Support Center: Troubleshooting 2-Methyloctyl Methacryl
  • Help with Low Yield Synthesis. (2025). Reddit.
  • Figure 2. (a) Chemical structure of poly(Disperse Red 1 acrylate); (b).... (n.d.).
  • Poly(Disperse Red 1 methacryl

Sources

minimizing polydispersity in "Disperse Red 1 methacrylate" copolymers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Polydispersity

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Disperse Red 1 methacrylate (DR1M) copolymers. This guide is designed to provide in-depth, field-proven insights into controlling and minimizing polydispersity (Đ or PDI) during your polymerization experiments. Achieving a narrow molecular weight distribution is critical for ensuring batch-to-batch reproducibility and predictable material performance. This resource combines troubleshooting, FAQs, and detailed protocols to address the specific challenges you may encounter.

Part 1: Troubleshooting Guide for High Polydispersity (Đ > 1.3)

This section addresses common experimental failures that lead to broad molecular weight distributions, presented in a question-and-answer format.

Q1: My PDI is consistently high (>1.5) when copolymerizing DR1M using conventional free-radical polymerization. Why is this happening and what is the definitive solution?

Root Cause Analysis: Conventional free-radical polymerization (FRP) is an inherently uncontrolled process. The high polydispersity you are observing is a direct result of the polymerization mechanism. Radical chains are initiated continuously throughout the reaction, propagate at different rates, and are terminated irreversibly and randomly through coupling or disproportionation. This leads to a statistical distribution of chain lengths, making a PDI below 1.5 very difficult to achieve.

Recommended Solution: Adopt Controlled Radical Polymerization (CRP) To gain precise control over molecular weight and achieve low PDI, you must switch to a controlled or "living" radical polymerization (CRP) technique.[1] The two most robust and versatile methods for methacrylate monomers like DR1M are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods establish a dynamic equilibrium between a small number of active (propagating) radical chains and a large number of dormant chains, ensuring that all chains grow at a similar rate.[2]

Data Summary: Comparison of Polymerization Techniques

FeatureConventional Free-Radical (FRP)Atom Transfer Radical (ATRP)Reversible Addition-Fragmentation (RAFT)
Control Mechanism None (random termination)Reversible activation/deactivation via a metal catalyst (e.g., Cu)Reversible chain transfer via a thiocarbonylthio agent (RAFT agent)[3]
Typical PDI (Đ) > 1.5 - 2.01.1 - 1.3[4]< 1.1 - 1.3[5]
Key Components Monomer, InitiatorMonomer, Initiator, Metal Catalyst, LigandMonomer, Initiator, RAFT Agent[6][7]
Advantages Simple, inexpensiveGood for block copolymers, high end-group fidelityTolerant to many functional groups and solvents, metal-free[6][7]
Limitations No control over MW or PDICatalyst can be difficult to remove, sensitive to oxygenRAFT agent selection is crucial, potential for color from RAFT agent
Q2: I'm using RAFT polymerization for a DR1M-MMA copolymer, but my GPC trace shows a prominent high molecular weight shoulder, artificially broadening the PDI. What's wrong?

Root Cause Analysis: A high molecular weight shoulder in a RAFT polymerization is a classic sign of irreversible termination via radical-radical coupling.[8] While the RAFT equilibrium minimizes the concentration of active radicals, it doesn't eliminate it. As the monomer is consumed and the reaction proceeds to very high conversion (>90%), the viscosity of the medium increases, and the concentration of propagating radicals, though low, becomes significant relative to the remaining monomer. This increases the probability of two growing chains finding each other and coupling, effectively doubling the molecular weight and creating the shoulder you observe.

Recommended Solutions:

  • Limit Monomer Conversion: The most effective solution is to terminate the polymerization before it reaches completion. Aim for a monomer conversion of 70-85%. This ensures that there is sufficient monomer to maintain the RAFT equilibrium and suppress termination events. You can monitor conversion via ¹H NMR by tracking the disappearance of vinyl proton signals.

  • Optimize Initiator Concentration: Ensure your initiator concentration is low relative to your RAFT agent. A high initiator concentration generates a higher steady-state concentration of radicals, increasing the likelihood of termination. A [RAFT Agent]:[Initiator] ratio of 5:1 to 10:1 is a good starting point.[2]

Q3: My GPC trace shows a low molecular weight tail or a distinct shoulder, and the PDI is higher than expected (e.g., 1.3-1.4). How do I resolve this?

Root Cause Analysis: A low molecular weight shoulder or tailing in RAFT polymerization points to one of two primary issues: poor control from the RAFT agent or the generation of "dead" chains that do not participate in the RAFT process.

  • Inappropriate RAFT Agent: The success of RAFT is critically dependent on choosing a chain transfer agent (CTA) with appropriate reactivity for the monomer class.[2] Methacrylates are considered "more activated monomers" (MAMs). Using a RAFT agent designed for "less activated monomers" (LAMs), like xanthates, will result in poor control and a broad PDI.[2]

  • Excessive Initiation/Retardation: If the initiation rate is too high relative to the RAFT transfer rate, a population of short, "dead" chains can be formed at the beginning of the reaction before the RAFT equilibrium is established.[8] Conversely, some RAFT agent/monomer combinations can lead to rate retardation, where the intermediate radical is too stable, slowing down propagation and potentially allowing side reactions to occur.[9]

Recommended Solutions:

  • Select the Correct RAFT Agent: For methacrylates like DR1M and its comonomers (e.g., MMA), trithiocarbonates and certain dithiobenzoates are highly effective. These agents provide rapid and reversible transfer, leading to excellent control.[2][6]

  • Purify Your Monomers: Inhibitors present in commercial monomers must be removed (e.g., by passing through a column of basic alumina) as they can interfere with the initiation and control processes.

  • Adjust the [RAFT Agent]:[Initiator] Ratio: As mentioned previously, a ratio of at least 5:1 is recommended to minimize the population of initiator-derived chains.

Data Summary: Recommended RAFT Agents for Methacrylates (DR1M, MMA)

RAFT Agent TypeExample StructureSuitability for Methacrylates
Trithiocarbonates 2-Cyano-2-propyl dodecyl trithiocarbonateExcellent ; provides good control and narrow PDI.
Dithiobenzoates 2-Cyanoprop-2-yl dithiobenzoate (CPDB)Excellent ; highly active and offers superior control for methacrylates.[10]
Dithiocarbamates N-alkyl-N-aryldithiocarbamatesPoor ; better suited for less activated monomers like vinyl esters.[6]
Xanthates O-Ethyl S-(1-phenylethyl) xanthatePoor ; primarily used for less activated monomers (MADIX process).[3]
Part 2: Visualizing the Process

Understanding the underlying mechanism and troubleshooting logic is key to success.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Controlled Propagation I Initiator (I) I_rad Primary Radicals (I•) I->I_rad Δ or hν P_rad Propagating Chain (Pn•) I_rad->P_rad + Monomer (M) Intermediate Intermediate Radical P_rad->Intermediate + CTA cluster_raft cluster_raft CTA RAFT Agent (CTA) Dormant Dormant Chain (Pn-CTA) Intermediate->Dormant - R• (re-initiates) cluster_propagation cluster_propagation Dormant_2 Dormant Chain (Pn-CTA) P_rad_2 Propagating Chain (Pn•) Dormant_2->P_rad_2 Equilibrium Dormant_3 Dormant Chain (Pm-CTA) P_rad_2->Dormant_3 + m-n Monomers

Caption: The RAFT mechanism relies on a rapid equilibrium between active and dormant chains.

Troubleshooting_Workflow start High PDI (Đ > 1.3) in DR1M Copolymer gpc_shape Analyze GPC Trace Shape start->gpc_shape high_mw_shoulder High MW Shoulder? gpc_shape->high_mw_shoulder low_mw_tail Low MW Tailing? gpc_shape->low_mw_tail broad_monomodal Broad & Monomodal? gpc_shape->broad_monomodal cause_coupling Cause: Irreversible Termination (Radical Coupling) high_mw_shoulder->cause_coupling Yes cause_tailing Cause: 1. Incorrect RAFT agent. 2. High initiator-derived chains. low_mw_tail->cause_tailing Yes cause_broad Cause: 1. Poor reaction conditions. 2. Impurities (e.g., oxygen, inhibitor). broad_monomodal->cause_broad Yes solution_coupling Solution: 1. Stop reaction at <85% conversion. 2. Lower initiator concentration. cause_coupling->solution_coupling solution_tailing Solution: 1. Use Trithiocarbonate/Dithiobenzoate. 2. Increase [RAFT]:[Initiator] ratio (>5:1). cause_tailing->solution_tailing solution_broad Solution: 1. Optimize T & solvent. 2. Ensure rigorous degassing. 3. Purify monomers. cause_broad->solution_broad

Caption: A logical workflow for troubleshooting high polydispersity based on GPC results.

Part 3: Core Experimental Protocol

This section provides a trusted, step-by-step methodology for a typical experiment.

Protocol 1: RAFT Copolymerization of this compound (DR1M) and Methyl Methacrylate (MMA)

This protocol targets a copolymer with a specific molecular weight and low PDI.

Materials:

  • This compound (DR1M) (synthesized or purchased)

  • Methyl methacrylate (MMA), inhibitor removed

  • 2-Cyanoprop-2-yl dithiobenzoate (CPDB) (RAFT Agent)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

  • Methanol (for precipitation)

Procedure:

  • Target Calculation: Determine the required molar ratios of [Monomer]:[CTA]:[Initiator]. For example, to target a degree of polymerization (DP) of 100 with a [CTA]:[Initiator] ratio of 5:1, the ratio would be [DR1M+MMA]:[CPDB]:[AIBN] = 100:1:0.2.

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add DR1M, CPDB, and AIBN.

  • Solvent Addition & Degassing: Add the required volume of anhydrous DMF to achieve the desired monomer concentration (e.g., 2 M). Seal the flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.

  • Reaction Initiation: After the final thaw, backfill the flask with an inert atmosphere (Nitrogen or Argon) and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Monitoring: The reaction is typically allowed to proceed for a set time (e.g., 6-12 hours). To monitor progress, small aliquots can be withdrawn periodically via a degassed syringe for ¹H NMR (to check conversion) and GPC (to track MW and PDI evolution).

  • Termination: To stop the reaction, remove the flask from the oil bath and expose it to air while rapidly cooling it in an ice bath.

  • Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold methanol, while stirring vigorously.

  • Purification: Collect the precipitated polymer by filtration. To further purify, redissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate. Repeat this process 2-3 times to remove unreacted monomer and other small molecules.

  • Drying: Dry the final purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Characterize the final product using GPC (for Mn, Mw, and PDI), ¹H NMR (to confirm copolymer composition), and DSC (to determine glass transition temperature).

Part 4: Frequently Asked Questions (FAQs)
  • Q: What is considered a "good" PDI value for DR1M copolymers?

    • A: The target PDI depends on the final application. For high-precision applications like drug delivery nanoparticles or self-assembling block copolymers, a PDI of less than 1.2 is often required. For applications like functional coatings, a PDI between 1.2 and 1.4 may be perfectly acceptable. Values below 1.3 are generally indicative of a well-controlled polymerization.[5]

  • Q: Can I use ATRP for DR1M copolymers? What are the key considerations?

    • A: Yes, ATRP is an excellent method for polymerizing methacrylates. Key considerations include selecting an appropriate initiator (e.g., ethyl α-bromoisobutyrate), a catalyst/ligand system (e.g., Cu(I)Br/PMDETA), and ensuring the reaction is rigorously deoxygenated, as the Cu(I) catalyst is readily oxidized.[11] A significant challenge with ATRP is the complete removal of the colored copper catalyst from the final polymer, which often requires column chromatography or specialized filtration.

  • Q: How does the bulky, dye-containing DR1M monomer affect polymerization kinetics?

    • A: The steric bulk of the DR1M side chain may slightly decrease its propagation rate constant compared to a smaller monomer like MMA. However, as a methacrylate, its reactivity is well-suited for controlled radical techniques. When copolymerizing, it's important to consider the reactivity ratios of DR1M and its comonomer to avoid significant compositional drift along the polymer chains, which can also contribute to broadening the PDI.[12][13]

  • Q: My polymerization was incomplete, stopping at low conversion. What could be the cause?

    • A: This is often due to the presence of inhibitors or oxygen, which consume the primary radicals from the initiator. Ensure your monomers are purified to remove inhibitors and that your degassing procedure is thorough. Another possibility, particularly in RAFT, is excessive retardation, which can be addressed by changing the RAFT agent or reaction temperature.

References
  • Scalable, Green Chain Transfer Agent for Cationic RAFT Polymeriz
  • Synthesis of Dyed Monodisperse Poly(methyl methacrylate) Colloids for the Preparation of Submicron Periodic. University of Pittsburgh.
  • RAFT Agents Effective in Controlled Radical Polymeriz
  • RAFT Agents for Controlled Radical Polymeriz
  • Chemical structure of Poly(Disperse Red 1-methacrylate).
  • Dispersity Control in Atom Transfer Radical Polymerizations through Addition of Phenyl Hydrazine. Polymer Chemistry.
  • RAFT Mediated Polymerization of Methyl Methacrylate Initiated by Bergman Cyclization: Access to High Molecular Weight Narrow Polydispersity Polymers. PubMed.
  • Initiator Systems Effect on Particle Coagulation and Particle Size Distribution in One-Step Emulsion Polymeriz
  • Red Light-Driven, Oxygen-Tolerant RAFT Polymeriz
  • Reversible addition−fragmentation chain-transfer polymeriz
  • New chain transfer agents for reversible addition-fragmentation chain transfer (RAFT) polymerisation in aqueous solution.
  • Effect of initiator amount on polymer particle size.
  • Controlled Radical Polymeriz
  • Microstructure of Copolymers Containing Disperse Red 1 and Methyl Methacryl
  • Poly(Disperse Red 1 methacryl
  • Overcoming monomer limitations in RAFT polymerization using photoredox c
  • Thermal aspects of the kinetics of dimethacrylate photopolymeriz
  • Controlled/“Living” Radical Polymerization of Glycidyl Methacrylate at Ambient Temperature.
  • Tailoring Polymer Dispersity by RAFT Polymerization: A Versatile Approach.
  • Diminishing the catalyst concentration in the Cu(0)‐ RDRP and ATRP synthesis of well‐defined low‐molecular weight poly(glycidyl methacrylate).
  • Photoinitiated
  • Ab initio RAFT emulsion polymerization mediated by small cationic RAFT agents to form polymers with low molar mass dispersity. RSC Publishing.
  • Dispersity Effects in Polymer Self-Assemblies: A M
  • Tips for optimizing a RAFT polymeriz
  • Effects of compositional polydispersity on gradient copolymer melts. PubMed.
  • RAFT dispersion polymerization in non-polar solvents: facile production of block copolymer spheres, worms and. White Rose Research Online.
  • Solvent effects in radical copolymerization. I. Acrylamide.
  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applic
  • This compound | High-Purity Dye Monomer. Benchchem.
  • Effect of Initiator Type and Concentration on Polymerization Rate and Molecular Weight in the Bimolecular Nitroxide-Mediated Radical Polymerization of Styrene.
  • RAFT polymerization - specific polymers. PolymerExpert.
  • How Does Polymer Synthesis Affect The Polydispersity Index?. YouTube.
  • Rate retardation trends in RAFT – an emerging monomer classification tool?. Polymer Chemistry (RSC Publishing).
  • Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers. PMC - PubMed Central.
  • Recent progress on polydispersity effects on block copolymer phase behavior.
  • Graphical Abstracts. Division of Polymer Chemistry (POLY).

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Validation & Comparative

A Researcher's Guide to the Structural Validation of Disperse Red 1 Methacrylate: A ¹H NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of functional materials, particularly in the development of photoresponsive polymers and advanced optical devices, the monomer Disperse Red 1 methacrylate (DR1M) is a cornerstone compound.[1][2] It ingeniously combines the photo-switchable azobenzene chromophore of Disperse Red 1 with a polymerizable methacrylate group, allowing for the covalent integration of dye functionality into polymer backbones.[1][3] However, the transition from starting materials to this crucial monomer is a synthetic step that demands rigorous validation. The integrity of the final polymer and its intended function hinges entirely on the successful and unambiguous formation of the DR1M structure.

This guide provides an in-depth, technically-grounded comparison of analytical methods for validating the structure of this compound, with a primary focus on the unparalleled power of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will move beyond a simple procedural list to explain the causality behind experimental choices, establishing a self-validating framework for researchers, scientists, and drug development professionals.

The Synthetic Context: Why Validation is Non-Negotiable

The synthesis of this compound is typically achieved through the esterification of Disperse Red 1's terminal hydroxyl group with methacryloyl chloride, often in the presence of a base like triethylamine to scavenge the HCl byproduct.[1][3] Given this pathway, the crude product is not merely a question of "present" or "absent." It is a potential mixture containing the desired product, unreacted Disperse Red 1, residual methacryloyl chloride (or its hydrolysis product, methacrylic acid), and other side products. Relying on color alone is insufficient; a robust analytical method is required to confirm the covalent linkage and the purity of the monomer before its use in polymerization, where impurities could terminate chains or alter material properties.

¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation

Proton NMR spectroscopy stands as the most definitive and informative method for the routine structural verification of organic molecules like DR1M.[4][5] Its power lies in providing a detailed electronic and topological map of the molecule by probing the environment of every proton. A standard ¹H NMR analysis provides four key pieces of information:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Protons near electronegative atoms or groups (like C=O, -O-, -NO₂) are "deshielded" and appear at higher chemical shifts (downfield).

  • Integration: The area under each signal is proportional to the number of protons it represents, providing a quantitative ratio of the different types of protons in the molecule.[6]

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a triplet, quartet) reveals the number of protons on adjacent carbons, according to the n+1 rule.[7]

  • Number of Signals: The total number of distinct signals corresponds to the number of chemically non-equivalent sets of protons in the molecule.[6]

Visualizing the DR1M Structure for NMR Analysis

To interpret the spectrum, we must first understand the molecule's structure and identify its unique proton environments.

Caption: Workflow for the structural validation of this compound using ¹H NMR.

Comparison with Alternative Analytical Techniques

While ¹H NMR is the primary tool, a multi-faceted approach using other techniques can provide complementary information, enhancing the trustworthiness of the validation. [8][9]

Technique Information Provided Advantages Disadvantages vs. ¹H NMR
¹H NMR Detailed proton environment, connectivity, and stoichiometry. [10][11] Provides a complete structural picture in one experiment. Highly reproducible. Requires sample solubility. Can be complex for very large molecules.
¹³C NMR Number and type of carbon environments (C=O, C=C, CH₃, etc.). Complements ¹H NMR by showing the carbon skeleton. Good for confirming the presence of quaternary carbons. Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Provides less connectivity information directly.
FTIR Spectroscopy Presence of functional groups (C=O, N=N, NO₂, C-O). Fast, requires minimal sample. Excellent for confirming the appearance of the ester C=O stretch (~1715-1730 cm⁻¹) and disappearance of the alcohol O-H stretch from Disperse Red 1. Provides no detailed connectivity information. Many signals can overlap in the "fingerprint region." [9]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns. Confirms the molecular formula with high accuracy (HRMS). Fragmentation can support the proposed structure. Does not distinguish between isomers. Provides no information on the specific location of covalent bonds.

| UV-Vis Spectroscopy | Electronic transitions of the chromophore. | Confirms the integrity of the azobenzene chromophore. A slight blue shift is often observed upon acylation of the terminal OH group. [3]| Provides no information about the methacrylate portion or the overall molecular connectivity. |

Decision Framework for Analytical Validation

Choosing the right tool depends on the specific question being asked at each stage of the research.

G Start Need to Validate DR1M Structure Q1 Primary Goal: Full Structural Confirmation? Start->Q1 NMR Use ¹H NMR (and ¹³C NMR) Q1->NMR Yes Q2 Quick Check: Did the reaction work at all? Q1->Q2 No Q3 Confirm Molecular Formula? NMR->Q3 FTIR Use FTIR Spectroscopy Q2->FTIR Yes Q2->Q3 No FTIR->Q3 MS Use Mass Spectrometry (HRMS) Q3->MS Yes Final Fully Validated Structure Q3->Final No MS->Final

Caption: Decision-making flowchart for selecting analytical validation methods for DR1M.

Conclusion

The structural validation of this compound is a critical checkpoint in the synthesis of advanced functional polymers. While techniques like FTIR and Mass Spectrometry offer valuable, specific insights, ¹H NMR spectroscopy provides the most comprehensive and definitive data for unambiguous structural confirmation in a single experiment. By systematically analyzing the chemical shifts, integrations, and multiplicities, a researcher can confidently verify the formation of the crucial ester linkage, confirm the integrity of the methacrylate and azobenzene moieties, and assess the purity of the monomer. This guide provides the foundational principles and a practical framework to employ ¹H NMR not just as a measurement, but as a self-validating system, ensuring the scientific integrity of subsequent research and development.

References

  • ResearchGate. Chemical structure of Poly(Disperse Red 1 -methacrylate). [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 5044442. [Link]

  • Golotvin, S., Vodopianov, E., & Williams, A. (2006). Automated structure verification based on 1H NMR prediction. Magnetic Resonance in Chemistry, 44(6), 582-591. [Link]

  • TheElkchemist. (2023). NMR Spectroscopy | Interpreting Spectra | Ester. YouTube. [Link]

  • Lee, S., & Asher, S. A. (1995). Synthesis of Dyed Monodisperse Poly(methyl methacrylate) Colloids for the Preparation of Submicron Periodic Structures. Macromolecules, 28(19), 6533–6538. [Link]

  • Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Royal Society of Chemistry. [Link]

  • Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Royal Society of Chemistry. [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

  • Golotvin, S., Vodopianov, E., & Williams, A. (2006). Automated structure verification based on 1H NMR prediction. Semantic Scholar. [Link]

  • University of Puget Sound. Spectroscopy Tutorial: Esters. [Link]

  • Quora. What are some alternatives to NMR spectroscopy to study protein structures?. [Link]

  • ResearchGate. (a) Chemical structure of Poly (this compound) (PDR1) and.... [Link]

  • Chemistry LibreTexts. (2023). 5.10: Interpreting Proton NMR Spectra. [Link]

  • Tuma, J., Lyutakov, O., & Huttel, I. (2013). Reversible patterning of poly(methylmethacrylate) doped with disperse Red 1 by laser scanning. Journal of Applied Physics. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemistry Stack Exchange. (2022). Why does the 1H NMR spectrum of methacryloyl chloride show two singlets instead of two doublets for vinyl protons?. [Link]

  • ResearchGate. (2024). Towards automatically verifying chemical structures: the powerful combination of ¹H NMR and IR spectroscopy. [Link]

  • ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]

  • The Royal Society of Chemistry. Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

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A Comparative Guide for Researchers: Disperse Red 1 Methacrylate vs. Disperse Red 13

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of functional organic molecules, azo dyes stand out for their rich photochemistry and versatile applications, from textile dyeing to advanced optical materials. Among these, Disperse Red 1 and its derivatives are workhorses in research and development. This guide provides an in-depth, objective comparison of two closely related yet distinct compounds: Disperse Red 1 methacrylate (DR1M) and Disperse Red 13 (DR13). This analysis is tailored for researchers, scientists, and professionals in drug development and materials science who require a nuanced understanding of these chromophores for their specific applications.

At a Glance: A Comparative Overview

At their core, both DR1M and DR13 are azo dyes characterized by a diazene bridge (-N=N-) connecting two aromatic rings. This core structure is responsible for their vibrant red color and their interesting photophysical properties, such as photoisomerization. However, key structural modifications differentiate their performance and suitability for various applications. DR1M is a functionalized version of Disperse Red 1, featuring a methacrylate group that allows it to be covalently incorporated into polymer chains.[1] In contrast, DR13 is a distinct chemical entity, often used as a standalone dye or as a dopant in polymer matrices.[2]

Below is a summary of their fundamental properties:

PropertyThis compound (DR1M)Disperse Red 13 (DR13)
Chemical Structure See Figure 1See Figure 2
Molecular Formula C₂₀H₂₂N₄O₄[3]C₁₆H₁₇ClN₄O₃[4]
Molecular Weight 382.41 g/mol [5]348.78 g/mol [4]
CAS Number 103553-48-6[5]3180-81-2[4]
Appearance Solid[5]Dark red powder[4]
Melting Point 78-83 °C[5]122-129 °C[6]
Maximum Absorption (λmax) ~493 nm[5]~503 nm
Key Feature Polymerizable via methacrylate group[1]Non-polymerizable, used as a disperse dye[6]

Chemical Structures and Their Implications

The distinct functionalities of DR1M and DR13 give rise to their different application profiles.

This compound (DR1M)

Caption: Chemical structure of this compound (DR1M).

The key feature of DR1M is the methacrylate group, which is a reactive functional group that can undergo free-radical polymerization.[1] This allows for the covalent attachment of the Disperse Red 1 chromophore to a polymer backbone. This is highly advantageous in applications where leaching of the dye is a concern, such as in solid-state optical devices or biocompatible materials. The covalent linkage ensures the long-term stability and integrity of the functional material.[7]

Disperse Red 13 (DR13)

Caption: Chemical structure of Disperse Red 13 (DR13).

Disperse Red 13, on the other hand, lacks a polymerizable group. It is typically used as a disperse dye, meaning it is finely ground and dispersed in a medium to color materials like polyester, acetate, and other synthetic fibers.[4][6] In research settings, it is often used as a guest molecule doped into a host polymer matrix, such as poly(methyl methacrylate) (PMMA), to impart photoresponsive properties.[2][8] The chlorine atom on one of the aromatic rings of DR13 influences its electronic properties and solubility compared to the parent Disperse Red 1 molecule.

Synthesis and Preparation

The synthesis of both molecules relies on the foundational principles of azo dye chemistry, specifically the diazo coupling reaction.

This compound (DR1M) is synthesized in a two-step process. First, the Disperse Red 1 chromophore is prepared through the diazotization of p-nitroaniline, followed by a coupling reaction with N-ethyl-N-(2-hydroxyethyl)aniline.[1] The resulting Disperse Red 1, which has a terminal hydroxyl group, is then esterified with methacryloyl chloride in the presence of a base to yield the final DR1M monomer.[1]

Disperse Red 13 (DR13) is synthesized via a similar diazo coupling reaction. The process involves the diazotization of 2-chloro-4-nitrobenzenamine, which is then coupled with N-ethyl-N-hydroxyethylaniline.[4] The presence of the chloro-substituent on the diazonium salt precursor is the key difference in its synthesis compared to Disperse Red 1.

Comparative Performance Analysis

Solubility

A study directly comparing the solubility of Disperse Red 1 (the parent chromophore of DR1M) and Disperse Red 13 in supercritical carbon dioxide revealed that DR13 has a significantly higher solubility.[9] The presence of the chlorine group in DR13 is credited for this 3- to 5-fold increase in solubility.[9] While this data is for the parent DR1, it is reasonable to infer that the methacrylate group in DR1M would not drastically alter this fundamental solubility difference in non-polar environments.

Thermal Stability

While a direct comparative study is lacking, general principles and available data suggest that both dyes exhibit moderate thermal stability. Azo dyes, in general, can undergo thermal degradation at elevated temperatures. For DR1M, when incorporated into a polymer matrix, the thermal stability of the composite material is often influenced by the polymer itself.[7] For DR13, its melting point of 122-129 °C provides an indication of its thermal behavior as a pure compound.[6] For rigorous comparison, it is essential to perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on both compounds under the same conditions.

Photostability

The photostability of azo dyes is a critical parameter, as they are designed to interact with light. The azo bond can be susceptible to photodegradation, leading to a loss of color and functionality. The specific substituents on the aromatic rings can influence the rate of degradation. While comprehensive comparative data is not available, the general mechanism of photodegradation involves the generation of reactive oxygen species that attack the chromophore.[10] The covalent incorporation of DR1M into a polymer matrix can potentially enhance its photostability by restricting molecular motion and providing a protective environment.

Experimental Protocols for Comparative Characterization

To enable researchers to conduct their own direct comparisons, the following are detailed, step-by-step methodologies for key characterization techniques.

Protocol 1: UV-Visible Spectroscopy

This protocol is for determining the maximum absorption wavelength (λmax) and molar absorptivity of the dyes in a given solvent.

Materials:

  • This compound (DR1M)

  • Disperse Red 13 (DR13)

  • Spectrophotometric grade solvent (e.g., chloroform, THF, or acetonitrile)

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of the dye and dissolve it in the chosen solvent in a 10 mL volumetric flask to create a stock solution of known concentration.

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of solutions with decreasing concentrations.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 300-700 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the instrument.[11]

  • Sample Measurement: Measure the absorbance spectra of each of the diluted dye solutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • Determine the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εbc).

Protocol 2: Thermogravimetric Analysis (TGA)

This protocol is for assessing the thermal stability of the dyes.[5][12]

Materials:

  • DR1M and DR13 samples

  • TGA instrument with a sensitive microbalance

  • TGA sample pans (e.g., aluminum or platinum)

  • Inert gas (e.g., nitrogen)

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of the dye sample into a TGA pan.

  • TGA Run:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • Note the temperature at which 5% and 50% weight loss occurs.

Protocol 3: Differential Scanning Calorimetry (DSC)

This protocol is for determining the melting point and other thermal transitions of the dyes.

Materials:

  • DR1M and DR13 samples

  • DSC instrument

  • DSC sample pans (e.g., aluminum)

  • Inert gas (e.g., nitrogen)

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards.

  • Sample Preparation: Accurately weigh 2-5 mg of the dye sample into a DSC pan and seal it.

  • DSC Run:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected melting point.

    • Cool the sample back to room temperature at a controlled rate.

    • Perform a second heating cycle to observe the thermal behavior of the previously melted and recrystallized sample.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the melting temperature (the peak of the endothermic melting transition).

    • Observe any other thermal events, such as glass transitions or crystallization exotherms.

Workflow and Visualization

A logical workflow for a comparative study is essential for generating reliable and reproducible data.

Comparative_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Synthesis_DR1M Synthesize DR1M Purification Purify both dyes Synthesis_DR1M->Purification Synthesis_DR13 Synthesize DR13 Synthesis_DR13->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC Differential Scanning Calorimetry (DSC) Purification->DSC Solubility Solubility Tests Purification->Solubility Data_Analysis Analyze spectra and thermograms UV_Vis->Data_Analysis TGA->Data_Analysis DSC->Data_Analysis Solubility->Data_Analysis Comparison Compare λmax, thermal stability, and solubility Data_Analysis->Comparison Report Generate comparative report Comparison->Report

Caption: A generalized experimental workflow for the comparative analysis of DR1M and DR13.

Conclusion and Recommendations

The choice between this compound and Disperse Red 13 is fundamentally driven by the intended application.

Choose this compound (DR1M) when:

  • Covalent incorporation into a polymer matrix is required to prevent leaching.

  • Long-term stability of the functional material is a primary concern.

  • Applications include solid-state optical devices, photoresponsive polymers, and functional coatings.

Choose Disperse Red 13 (DR13) when:

  • Use as a traditional disperse dye for coloring synthetic fabrics is intended.

  • Doping a host polymer matrix with a photoresponsive guest molecule is the goal.

  • Higher solubility in certain non-polar media, such as supercritical CO₂, is advantageous.

For researchers embarking on projects involving these dyes, it is highly recommended to perform direct, side-by-side characterization using the protocols outlined in this guide. This will provide the most accurate and relevant data for your specific experimental conditions and materials.

References

  • Shibaike, M., et al. (2006). Synthesis and Physical Properties of Poly (Disperse Red 1 acrylate-co-butyl methacrylate). Journal of the Japan Society of Colour Material, 79(11), 503-508. [Link]

  • World dye variety. (2012). Disperse Red 13. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. (2013). Method for preparing disperse red.
  • Shibaike, M., et al. (2006). Synthesis and Physical Properties of Poly (Disperse Red 1 acrylate-co-butyl methacrylate). ResearchGate. [Link]

  • Google Patents. (2015).
  • CORE. (2005). Thermal analysis of a polymorphic azo dye derived from 2-amino-5 nitrothiazole. [Link]

  • Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

  • ResearchGate. (2014). Chemical structure of Poly(Disperse Red 1 -methacrylate). [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

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  • ResearchGate. (2011). ASTM+E2550-TGA.pdf. [Link]

  • ResearchGate. (2007). Solubilities of C.I. Disperse Red 1 and C.I. Disperse Red 13 in supercritical carbon dioxide. [Link]

  • George Weil. (2015). Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics. [Link]

  • IHS Markit. (1998). ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

  • Google Patents. (2013).
  • ResearchGate. (2014). UV-vis spectra of six disperse dyes. [Link]

  • ResearchGate. (2023). DSC thermograms at a heating rate of 10 °C/min of compounds (a) 1 and... [Link]

  • International Journal of Engineering and Technology. (2017). Thermalstability and Photostability of new Azo dye. [Link]

  • Defense Technical Information Center. (1994). Microstructure of Copolymers Containing Disperse Red 1 and Methyl Methacrylate. [Link]

  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • University of Central Florida. Determination of Dye Concentration Using a UV-Vis Spectrophotometer. [Link]

  • ResearchGate. (2000). A Study on Langmuir Monolayers of Methacrylate Homo- and Copolymers Derivatized with Disperse Red Dyes. [Link]

  • Valencia College. (2020). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. [Link]

  • National Institutes of Health. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. [Link]

  • MDPI. (2022). Effect of Disperse Red 1 Azobenzene Dye Doping and Annealing on the Thermomechanical and Photomechanical Properties of PMMA Fibers. [Link]

  • ResearchGate. (2016). Optical properties of disperse dyes doped poly(methyl methacrylate). [Link]

  • AIP Publishing. (2021). Isomerization and reorientation of Disperse Red 1 in poly(ethyl methacrylate). [Link]

  • MDPI. (2018). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. [Link]

  • ResearchGate. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. [Link]

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A Comparative Performance Analysis of Disperse Red 1 Methacrylate in Polymer Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and chromophore development, the selection of an appropriate azo dye for incorporation into polymer systems is a critical decision governed by a multitude of performance factors. This guide provides an in-depth comparative analysis of Disperse Red 1 methacrylate (DR1M), a widely utilized functionalized azo dye, against other notable azo dyes. By examining key performance indicators such as photostability, thermal stability, and non-leaching characteristics, supported by experimental data and standardized protocols, this document aims to equip researchers with the necessary insights to make informed decisions for their specific applications.

This compound is an organic compound that combines the Disperse Red 1 chromophore with a reactive methacrylate group. This design allows for the covalent integration of the azo dye into polymer backbones, most commonly through free-radical polymerization. This covalent linkage is paramount for creating functional materials where the dye's properties are permanent and resistant to leaching.[1]

Comparative Performance Analysis

The efficacy of an azo dye within a polymer matrix is a function of its intrinsic chemical structure and its interaction with the host polymer. Covalently incorporating the dye, as is the case with DR1M, is a superior strategy to simple doping for achieving long-term stability and preventing migration of the chromophore out of the polymer matrix.[2]

Photostability: Resistance to Light-Induced Fading

Photostability, or lightfastness, is a crucial attribute for materials intended for optical applications or those exposed to ambient light. The photodegradation of azo dyes is a complex process initiated by light absorption, which can lead to the generation of reactive oxygen species that attack the chromophore, causing color fading.[3] The structure of the azo dye, particularly the nature of its substituents, plays a significant role in its photostability. Azo dyes with increased conjugation, such as diazo and naphthazo structures, tend to be more photostable than simpler azobenzene derivatives.[4]

While comprehensive, directly comparable quantitative data for the photostability of DR1M versus a wide array of other functionalized azo dyes in the same polymer matrix is not abundant in publicly available literature, we can synthesize findings from various studies to draw meaningful comparisons. For instance, studies on azo dyes in nylon models have shown that certain electron-withdrawing substituents can enhance 'oxidative' photostability.[4]

Dye SystemPolymer MatrixPhotostability MetricObservationSource
Disperse Red 1 (doped)PMMADichroism RelaxationExhibits photo-induced anisotropy; relaxation dynamics are influenced by the polymer host.[5]
Disperse Red 13 (doped)PMMADichroism RelaxationShows different dichroism buildup and relaxation compared to DR1, indicating variance in light-induced molecular orientation stability.[5]
Disperse Orange 11 (doped)PMMADichroism RelaxationPhotoisomerization and phototautomerization reactions are key to its behavior under illumination.[5]
Generic Azo DyesNylon ModelQuantum Yield of FadingFading is strongly wavelength-dependent, with radiation in the 300-400 nm range being most detrimental.[4][4]

The covalent attachment of DR1M into a polymer backbone, such as in poly(this compound), is expected to enhance its photostability compared to doped systems by restricting molecular motions that can contribute to degradation pathways.

Thermal Stability: Performance at Elevated Temperatures

The thermal stability of a dye-polymer system is critical for applications involving high processing temperatures or operation in thermally demanding environments. The incorporation of azo dyes can influence the thermal degradation profile of the host polymer.

Thermogravimetric analysis (TGA) is a standard method to assess thermal stability. For instance, copolymers of methyl methacrylate containing azo-dye moieties have shown good thermal stabilities, with decomposition temperatures varying based on the copolymer composition.[1] Studies on post-consumer polyester fabrics dyed with C.I. Disperse Red 167 (an azo dye) showed an increase in the activation energy of thermal degradation compared to undyed fabric, suggesting that the azo dye can enhance thermal stability.[2][6] The N=N bond in azo dyes may act as a free radical scavenger, inhibiting deep pyrolysis.[6]

MaterialDecomposition Onset (TGA)Key FindingSource
Poly(this compound)>300 °CHigh thermal stability suitable for many polymer processing applications.
Azo-containing oxazoline-MMA copolymersup to 302 °CGood thermal stability, influenced by the azo-moiety content.[1]
Red PET (dyed with C.I. Disperse Red 167)Higher activation energy than white PETThe azo dye appears to improve the thermal stability of the polyester.[2][6]
Non-Leaching Characteristics: The Advantage of Covalent Bonding

A significant advantage of this compound over non-functionalized disperse dyes is its ability to be covalently bound within a polymer matrix. This drastically reduces the potential for the dye to leach out of the material over time, which is a critical requirement for applications in biomedical devices, food packaging, and environmentally exposed products.

Experiments have demonstrated that when DR1M is polymerized into PMMA colloids, the dye is not easily extracted with organic solvents, in stark contrast to physically entrapped Disperse Red 1, which is readily leached.[2] This covalent attachment ensures the permanence of the dye's properties and prevents contamination of the surrounding environment.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of Poly(methyl methacrylate-co-Disperse Red 1 methacrylate)

This protocol describes the free-radical polymerization of MMA with DR1M to create a copolymer with covalently bound chromophores.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (DR1M)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • In a Schlenk flask, dissolve the desired molar ratio of MMA and DR1M in anhydrous THF.

  • Add AIBN (typically 0.1-1 mol% with respect to total monomers).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Place the flask in a preheated oil bath at 60-70 °C and stir for the desired reaction time (e.g., 12-24 hours).

  • To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove unreacted monomers and initiator.

  • Dry the final copolymer product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Causality: The use of an inert atmosphere and degassed solvent is crucial to prevent oxygen from inhibiting the free-radical polymerization. Precipitation into a non-solvent like methanol effectively separates the high molecular weight polymer from low molecular weight impurities.

Protocol 2: Evaluation of Photostability (Accelerated Weathering)

This protocol outlines a method for comparing the photostability of different dye-polymer films.

Materials:

  • Polymer films of interest (e.g., PMMA-co-DR1M vs. PMMA doped with another azo dye) cast on a transparent substrate (e.g., glass or quartz).

  • Accelerated weathering chamber with a controlled light source (e.g., Xenon arc lamp simulating sunlight), temperature, and humidity.

  • UV-Vis spectrophotometer.

Procedure:

  • Measure the initial UV-Vis absorption spectrum of each polymer film. The absorbance maximum (λmax) of the azo dye is the primary parameter to monitor.

  • Place the samples in the accelerated weathering chamber.

  • Expose the films to a defined light intensity, temperature, and humidity for a set period.

  • At regular intervals, remove the samples and measure their UV-Vis absorption spectra.

  • Calculate the percentage of dye degradation over time by monitoring the decrease in absorbance at λmax.

  • Plot the percentage of remaining dye as a function of exposure time to compare the fading rates of different samples.

Self-Validation: The inclusion of a control sample (e.g., undyed polymer) helps to isolate the effect of the dye on the overall polymer degradation. Consistent and repeatable measurements at each time point are essential for reliable data.

Visualizations

Chemical Structures

G cluster_DR1M This compound (DR1M) cluster_DR13 Disperse Red 13 cluster_DO25 Disperse Orange 25 DR1M DR1M DR13 DR13 DO25 DO25

Caption: Chemical structures of this compound and other common azo dyes.

Experimental Workflow: Polymer Synthesis and Characterization

workflow cluster_synthesis Copolymer Synthesis cluster_characterization Performance Characterization monomers Monomers (MMA + DR1M) polymerization Free-Radical Polymerization monomers->polymerization initiator Initiator (AIBN) initiator->polymerization solvent Solvent (THF) solvent->polymerization precipitation Precipitation in Methanol polymerization->precipitation drying Vacuum Drying precipitation->drying copolymer Final Copolymer drying->copolymer photostability Photostability (Accelerated Weathering) copolymer->photostability thermal_stability Thermal Stability (TGA/DSC) copolymer->thermal_stability leaching_test Leaching Resistance (Solvent Extraction) copolymer->leaching_test

Caption: Workflow for synthesis and performance characterization of azo dye copolymers.

Conclusion

This compound stands out as a robust choice for the permanent functionalization of polymers with azo chromophores. Its key advantage lies in the methacrylate group, which enables covalent incorporation into polymer backbones, thereby offering superior resistance to leaching compared to physically dispersed dyes. While direct, comprehensive comparative studies against a wide range of other functionalized azo dyes are somewhat limited, the available evidence suggests that DR1M provides good thermal and photostability, particularly when integrated into a stable polymer matrix like PMMA. The choice of a specific azo dye will ultimately be dictated by the target application's specific requirements for color, stability, and other physicochemical properties. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to conduct their own evaluations and select the optimal chromophore for their innovative materials.

References

  • MDPI. (2022, August 10). Effect of Disperse Red 1 Azobenzene Dye Doping and Annealing on the Thermomechanical and Photomechanical Properties of PMMA Fibers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effect of Azo Dyes on the Thermal Degradation of Post-consumer Polyester Fabrics. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of Dynamic Dichroism Properties of Disperse Orange 11 Molecules and ‎Azo-Molecules Doped in Poly(Methyl Methacrylate) Thin Films: A Comparison. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Retrieved from [Link]

  • University of Pittsburgh. (1995). Synthesis of Dyed Monodisperse Poly(methyl methacrylate) Colloids for the Preparation of Submicron Periodic. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2022, August 4). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]

  • Frontiers. (2024, January 23). Azo dye polyelectrolyte multilayer films reversibly re-soluble with visible light. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface relief grating recording in azo polymer films. Retrieved from [Link]

  • ResearchGate. (2020, December 2). Thermal degradation of azobenzene dyes. Retrieved from [Link]

  • International Journal of Engineering and Technical Research. (n.d.). Thermalstability and Photostability of new Azo dye. Retrieved from [Link]

  • MATEC Web of Conferences. (2016). Effect of Azo Dyes on the Thermal Degradation of Post-consumer Polyester Fabrics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chitosan-azo dye bioplastics that are reversibly resoluble and recoverable under visible light irradiation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorbance of poly (this compound). Retrieved from [Link]

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A Senior Application Scientist's Guide to the AFM Characterization of Poly(DR1MA-co-MMA) Thin Films

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and characterization of poly(Disperse Red 1 methacrylate-co-methyl methacrylate), or poly(DR1MA-co-MMA), thin films using Atomic Force Microscopy (AFM). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the surface properties and photoresponsive behavior of this important copolymer. By synthesizing established AFM methodologies with insights from studies on similar photoresponsive polymers, this document offers a comprehensive framework for analysis.

The inclusion of the photochromic Disperse Red 1 (DR1) moiety into a poly(methyl methacrylate) (PMMA) backbone imparts fascinating light-responsive characteristics to the material. The trans-cis isomerization of the azobenzene group in DR1 upon exposure to specific wavelengths of light can induce significant changes in the polymer's local and bulk properties. AFM is an indispensable tool for probing these changes at the nanoscale, providing high-resolution topographical, mechanical, and viscoelastic data. This guide will explore how to leverage AFM to its full potential for the characterization of these smart polymer thin films.

The Principle of AFM for Polymer Thin Film Characterization

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface of polymer films with nanoscale resolution.[1] Unlike electron microscopy, AFM does not require a conductive coating on insulating polymer samples, thus preserving the native surface structure.[2] The technique relies on scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. The interactions between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected off the back of the cantilever onto a photodiode.[3]

For copolymer systems like poly(DR1MA-co-MMA), AFM can provide a wealth of information:

  • Topography and Morphology: High-resolution 3D images of the film surface reveal features such as roughness, domains, and defects.[4]

  • Phase Imaging: This mode is particularly useful for heterogeneous polymer systems as it is sensitive to variations in material properties like adhesion and viscoelasticity, allowing for the differentiation of components in a blend or copolymer.[2]

  • Mechanical Properties: Techniques such as force spectroscopy and nanoindentation can be employed to quantitatively measure local mechanical properties like elastic modulus, hardness, and adhesion.[5][6]

Experimental Protocol: AFM Analysis of Poly(DR1MA-co-MMA) Thin Films

The following protocol outlines a comprehensive approach to the AFM characterization of poly(DR1MA-co-MMA) thin films. The causality behind each step is explained to ensure a robust and self-validating experimental design.

Part 1: Thin Film Preparation

The quality of the AFM data is critically dependent on the quality of the thin film. Spin coating is a common and effective method for producing uniform polymer thin films.[7]

Step-by-Step Methodology:

  • Substrate Preparation: Begin with pristine substrates, such as freshly cleaved mica or silicon wafers. The choice of substrate can influence film morphology. Mica is atomically flat and hydrophilic, providing a good surface for many polymers. Silicon wafers with a native oxide layer are also commonly used.

  • Polymer Solution: Dissolve the poly(DR1MA-co-MMA) copolymer in a suitable solvent (e.g., toluene, chloroform, or tetrahydrofuran) at a known concentration. The concentration will influence the final film thickness.

  • Spin Coating: Deposit the polymer solution onto the center of the substrate. Spin the substrate at a controlled speed (e.g., 2000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness is a function of the solution concentration, solvent volatility, and spin speed.

  • Annealing: To remove residual solvent and allow the polymer chains to relax into a more thermodynamically stable state, anneal the films. The annealing temperature should be above the glass transition temperature (Tg) of the copolymer but below its degradation temperature. For PMMA-based copolymers, annealing is often performed in a vacuum oven.

G cluster_prep Thin Film Preparation P1 Substrate Cleaning P2 Polymer Dissolution P1->P2 P3 Spin Coating P2->P3 P4 Annealing P3->P4

Part 2: AFM Imaging and Analysis

This part of the protocol focuses on acquiring high-quality AFM data and extracting meaningful quantitative information.

Step-by-Step Methodology:

  • Instrument Setup: Mount the sample on the AFM stage. Use a high-quality silicon cantilever suitable for tapping mode imaging in air. The choice of cantilever spring constant and tip radius is crucial for obtaining high-resolution images without damaging the soft polymer surface.

  • Tapping Mode Imaging: Tapping mode (or intermittent contact mode) is generally preferred for soft polymer samples as it minimizes lateral forces that can damage the surface.[4]

    • Topography: Acquire topography images to visualize the surface morphology.

    • Phase Imaging: Simultaneously acquire phase images to map variations in material properties. Phase contrast can reveal the distribution of DR1MA and MMA domains if microphase separation occurs.

  • Image Analysis:

    • Roughness Analysis: Calculate the root-mean-square (RMS) roughness from the topography images. This provides a quantitative measure of the surface smoothness.

    • Feature Analysis: If distinct domains are present, use image analysis software to quantify their size, shape, and distribution.

  • Force Spectroscopy (Nanoindentation): To measure mechanical properties:

    • Acquire force-distance curves at multiple points on the sample surface.

    • Fit the retraction portion of the force curve to a suitable model (e.g., the Derjaguin-Muller-Toporov (DMT) or Johnson-Kendall-Roberts (JKR) model) to extract the elastic modulus and adhesion force.[8]

G cluster_afm AFM Characterization A1 Instrument Setup A2 Tapping Mode Imaging (Topography & Phase) A1->A2 A3 Image Analysis (Roughness, Domains) A2->A3 A4 Force Spectroscopy (Modulus, Adhesion) A2->A4

Comparative Analysis: Poly(DR1MA-co-MMA) vs. Alternative Polymers

The properties of poly(DR1MA-co-MMA) thin films can be benchmarked against other relevant polymers. Here, we provide a comparative overview based on expected trends from the literature.

Influence of Copolymer Composition

The ratio of DR1MA to MMA in the copolymer is expected to have a significant impact on the thin film's properties.

PropertyLow DR1MA ContentHigh DR1MA ContentRationale
Surface Roughness (RMS) LowerHigherIncreased steric hindrance and potential for aggregation of the bulky DR1MA units may lead to a rougher surface.
Elastic Modulus HigherLowerThe flexible side chains of DR1MA may act as a plasticizer, reducing the overall stiffness of the film compared to pure PMMA.
Adhesion LowerHigherThe polar nature of the azobenzene group in DR1MA is likely to increase the surface energy and adhesion.[9]
Photo-induced Topography Change Less PronouncedMore PronouncedA higher concentration of photo-isomerizable DR1MA units will lead to a greater macroscopic change in surface topography upon light irradiation.[10]
Comparison with Homopolymers and Blends
MaterialKey CharacteristicsAdvantagesLimitations
Poly(DR1MA-co-MMA) Covalently linked photoresponsive and matrix components.Homogeneous distribution of chromophores, stable morphology.Synthesis can be complex; properties are a weighted average of the components.
PMMA Optically transparent, good mechanical properties, well-understood.High modulus, smooth films.Not photoresponsive.[7]
DR1/PMMA Blend Simple to prepare by mixing the two components.Easy to vary the chromophore concentration.Prone to phase separation and chromophore aggregation, leading to instability.[11]

In-Depth Discussion: Causality and Interpretation

The observed AFM data should be interpreted within the broader context of polymer science. For instance, an increase in surface roughness with higher DR1MA content can be attributed to the bulky azobenzene side groups disrupting the packing of the polymer chains. Similarly, changes in mechanical properties are directly related to the molecular structure of the copolymer.

The photoresponsive nature of poly(DR1MA-co-MMA) is its most defining feature. Upon irradiation with UV or visible light, the trans-to-cis isomerization of the azobenzene moiety induces a change in the dipole moment and molecular geometry. This can lead to macroscopic effects such as changes in surface polarity and even mass migration, resulting in the formation of surface relief gratings.[2][12] AFM is uniquely suited to visualize and quantify these light-induced changes in topography and mechanical properties in real-time or through before-and-after imaging.

Conclusion

AFM is an invaluable tool for the comprehensive characterization of poly(DR1MA-co-MMA) thin films. By combining topographical imaging, phase analysis, and quantitative mechanical measurements, researchers can gain a deep understanding of the structure-property relationships in these fascinating photoresponsive materials. The protocols and comparative data presented in this guide provide a solid foundation for designing and executing robust AFM studies, ultimately enabling the rational design of novel smart materials for a wide range of applications.

References

  • Unraveling the surface properties of PMMA/azobenzene blends as coating films with photoreversible surface polarity. RSC Publishing.

  • Unraveling the surface properties of PMMA/azobenzene blends as coating films with photoreversible surface polarity. PMC - NIH.

  • Surface pattern based on an azobenzene-containing copolymer thin film and its light-driven morphology modulation. Academax.

  • Hydrophobic methacrylic copolymers containing azobenzene moieties. Request PDF.

  • Surface pattern based on an azobenzene-containing copolymer thin film and its light-driven morphology modulation. JZUS - Journal of Zhejiang University SCIENCE.

  • Surface mechanical properties of thin polymer films investigated by AFM in pulsed force mode. PubMed.

  • AFM Characterization of Thin Films: High-Resolution Topography and Functional Properties. Spectra Research Corporation.

  • Atomic force microscopy imaging of novel type of polymeric colloidal nanostructures. europepmc.org.

  • AFM Nanotribomechanical Characterization of Thin Films for MEMS Applications. MDPI.

  • Experimental methods in chemical engineering: Atomic force microscopy − AFM. ResearchGate.

  • Evolution of Surface Morphology of Spin-Coated Poly(Methyl Methacrylate) Thin Films. .

  • Surface Mechanical Properties of Thin Polymer Films Investigated by AFM in Pulsed Force Mode. ResearchGate.

  • a) Chemical structure of a photoresponsive polymer and b) photodimerization (for crosslinking) of cinnamoyl groups under UV (270 nm) exposure. ResearchGate.

  • Measuring the Mechanical Properties of a Thin Polymeric Film by AFM. NIST.

  • Photoresponsive Surface Wrinkle Morphologies in Liquid Crystalline Polymer Films. ResearchGate.

  • Atomic Force Microscopy (AFM) on Biopolymers and Hydrogels for Biotechnological Applications—Possibilities and Limits. PMC - NIH.

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A Comparative Analysis of Thermal vs. Photo-Induced Isomerization in DR1M: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Disperse Red 1 Methacrylamide (DR1M) stands as a cornerstone chromophore in the development of photoresponsive materials. Its ability to undergo reversible isomerization between two distinct molecular states, trans and cis, underpins its utility in applications ranging from optical data storage to light-actuated systems and drug delivery.[1][2][3][4] The transition between these isomers can be triggered by two primary stimuli: heat and light. Understanding the nuances, efficiencies, and mechanistic pathways of both thermal and photo-induced isomerization is critical for the rational design and optimization of DR1M-based technologies.

This guide provides a comparative study of these two isomerization methodologies, offering experimental protocols, quantitative comparisons, and an exploration of the underlying molecular dynamics to aid researchers, scientists, and drug development professionals in their work with this versatile photochromic polymer.

The Fundamentals of DR1M Isomerization

The core of DR1M's functionality lies within its azobenzene moiety. This group can exist in two geometric forms: the thermodynamically stable, elongated trans isomer and the less stable, bent cis isomer.[1][5] The transition from the trans to the cis form involves a significant change in molecular geometry, reducing the distance between the 4 and 4' carbon atoms of the phenyl rings from approximately 9.0 Å to 5.5 Å.[5] This molecular motion is the basis for the macroscopic changes observed in DR1M-containing materials.

Photo-isomerization is typically initiated by irradiating the trans isomer with light of a specific wavelength, usually in the UV-A or blue-green region of the spectrum (around 320-500 nm), corresponding to its π-π* and n-π* electronic transitions.[5][6] This excitation promotes the molecule to an excited state where the energy barrier for isomerization is significantly lowered. The reverse cis-to-trans isomerization can also be induced by light, typically at a different wavelength (e.g., >400 nm), or it can occur thermally.[5][7]

Thermal isomerization , on the other hand, is the spontaneous relaxation of the higher-energy cis isomer back to the more stable trans form.[1][7] This process does not require light and is driven by the system's tendency to minimize its Gibbs free energy. The rate of this relaxation is highly dependent on temperature and the local environment of the DR1M molecule.

The two primary mechanistic pathways proposed for azobenzene isomerization are a rotation around the N=N double bond and an in-plane inversion at one of the nitrogen atoms.[5][8][9] Current evidence suggests that photo-induced isomerization predominantly follows a rotational pathway, while thermal back-isomerization may favor an inversion mechanism, particularly for push-pull substituted azobenzenes like DR1.[5][6]

Comparative Analysis: Thermal vs. Photo-Induced Isomerization

ParameterPhoto-Induced Isomerization (trans → cis)Thermal Isomerization (cis → trans)
Trigger Absorption of photons (e.g., 488 nm laser)Thermal energy (ambient or elevated temperature)
Control High spatial and temporal controlLimited to temperature control of the bulk material
Speed Very fast (picoseconds to femtoseconds)[6]Slower (milliseconds to days, solvent dependent)[5][6]
Reversibility Can be photo-reversible (cis → trans)Unidirectional towards the stable trans isomer
Quantum Yield Typically < 1, dependent on wavelength and environmentNot applicable
Energy Barrier Overcome by electronic excitationGoverned by the ground-state activation energy
Selectivity Wavelength-dependentNon-selective, affects all cis isomers

Experimental Protocols

Protocol 1: Characterizing Photo-Induced Isomerization of DR1M in Solution

This protocol outlines the steps to quantify the photo-isomerization of DR1M from its trans to cis form in a solvent like Toluene using UV-Vis spectroscopy.

Objective: To determine the photostationary state (PSS) and the kinetics of trans → cis isomerization under continuous irradiation.

Materials & Equipment:

  • DR1M

  • Toluene (spectroscopic grade)

  • Quartz cuvette (1 cm path length)

  • UV-Vis Spectrophotometer

  • Collimated light source (e.g., 488 nm laser diode or filtered lamp)

  • Stirring plate and small magnetic stir bar

  • Optical power meter

Procedure:

  • Sample Preparation: Prepare a dilute solution of DR1M in Toluene (e.g., 10⁻⁵ M). The concentration should be adjusted to have a maximum absorbance of the trans isomer's main absorption peak (around 480-490 nm) between 0.8 and 1.2 AU.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the DR1M solution before irradiation. This represents the 100% trans isomer state.

  • Irradiation: Place the cuvette in the spectrophotometer's sample holder. Irradiate the sample with the 488 nm light source through the side of the cuvette. Ensure the solution is gently stirred to maintain homogeneity.

  • Kinetic Monitoring: Record the absorption spectrum at regular intervals (e.g., every 10 seconds) during irradiation. The primary absorption peak of the trans isomer will decrease, while the spectrum changes, reflecting the formation of the cis isomer.

  • Photostationary State (PSS): Continue irradiation until no further changes in the absorption spectrum are observed. This indicates that the PSS has been reached, a dynamic equilibrium where the rate of trans → cis isomerization equals the rate of cis → trans isomerization under the given light conditions.

  • Data Analysis: Plot the absorbance at the λ_max of the trans isomer as a function of time to visualize the isomerization kinetics. The PSS spectrum can be used to calculate the relative concentrations of trans and cis isomers at equilibrium.

Protocol 2: Characterizing Thermal Back-Isomerization of DR1M

This protocol details the measurement of the thermal relaxation rate of the cis isomer back to the trans form.

Objective: To determine the thermal half-life (t₁/₂) of the cis-DR1M isomer.

Materials & Equipment:

  • DR1M solution enriched in the cis isomer (from Protocol 1)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Stopwatch

Procedure:

  • Enrichment of cis Isomer: Irradiate a solution of DR1M as described in Protocol 1 until the PSS is reached, maximizing the concentration of the cis isomer.

  • Initiate Thermal Relaxation: Turn off the irradiation source completely. Immediately start recording UV-Vis spectra at set time intervals. The intervals should be chosen based on the expected relaxation speed (e.g., every 30 seconds for faster relaxations, every 5-10 minutes for slower ones).

  • Temperature Control: Maintain the sample at a constant, known temperature using the temperature-controlled cuvette holder. The experiment can be repeated at different temperatures to determine the activation energy of the process.

  • Monitoring: Continue recording spectra until the initial spectrum (100% trans) is fully recovered, or for a period of at least 3-5 times the estimated half-life.

  • Data Analysis:

    • Let A₀ be the absorbance at λ_max at the beginning of the thermal relaxation (t=0).

    • Let A∞ be the final absorbance at λ_max after full relaxation.

    • Let A(t) be the absorbance at λ_max at time t.

    • Plot ln[(A∞ - A(t)) / (A∞ - A₀)] versus time. The slope of this plot will be -k, where k is the first-order rate constant for the thermal isomerization.

    • The half-life can then be calculated as t₁/₂ = ln(2) / k.

Visualizing the Workflows

G cluster_photo Photo-Isomerization Workflow p1 Prepare DR1M Solution p2 Record Initial (100% trans) Spectrum p1->p2 p3 Irradiate with 488 nm Light p2->p3 p4 Monitor Spectral Changes Over Time p3->p4 p5 Reach Photostationary State (PSS) p4->p5 G cluster_thermal Thermal Isomerization Workflow t1 Generate cis-rich DR1M Solution (via PSS) t2 Stop Irradiation (t=0) t1->t2 t3 Record Spectra at Regular Intervals in Dark t2->t3 t4 Monitor Absorbance Increase at trans λ_max t3->t4 t5 Calculate Rate Constant (k) and Half-Life t4->t5

Caption: Workflow for Thermal Back-Isomerization.

Mechanistic Considerations and Environmental Effects

The kinetics of both photo-induced and thermal isomerization are profoundly influenced by the local environment of the DR1M molecule. In a polymer matrix, for instance, the free volume available for the chromophore to change its shape is restricted. [10]This confinement can hinder the isomerization process, leading to slower rates and lower quantum yields compared to those in solution. [10][11]The rigidity of the polymer backbone and the nature of the polymer-chromophore linkage are critical factors. Covalently attaching the DR1M unit into a polymer chain, as the methacrylamide group allows, can enhance the stability of the molecular orientation compared to simply doping a polymer with a DR1 dye. [2] For thermal isomerization, the polarity of the surrounding medium can also play a significant role. Solvents that can stabilize the transition state may accelerate the rate of thermal relaxation. For instance, the thermal isomerization of Disperse Red 1 is significantly faster in polar solvents like acetonitrile and ethylene glycol compared to non-polar toluene. [6][7]

Conclusion

The choice between thermal and photo-induced isomerization of DR1M is entirely application-dependent. Photo-isomerization offers unparalleled control over space and time, making it ideal for high-resolution optical patterning and rapid switching applications. [3][4]Its primary limitation is the quantum yield, which dictates the efficiency of the process. Thermal isomerization, while lacking spatiotemporal control, is a crucial mechanism for the self-erasing or thermal resetting of DR1M-based systems. The rate of this process dictates the long-term stability of the cis state, a critical parameter for applications like data storage where information retention is paramount. A thorough characterization of both processes, using the protocols outlined in this guide, is essential for any researcher aiming to harness the full potential of DR1M in advanced photoresponsive materials.

References

  • Cembran, A., Bernardi, F., et al. (2004). On the Mechanism of the cis-trans Isomerization in the Lowest Electronic States of Azobenzene: S0, S1, and T1. Journal of the American Chemical Society. Available at: [Link]

  • Ikegami, T., Kurita, N., et al. (n.d.). Mechanism of Cis-to-Trans Isomerization of Azobenzene: Direct MD Study. The Journal of Physical Chemistry A. Available at: [Link]

  • Garcı́a-Amorós, J., & Velasco, D. (2012). Control over molecular motion using the cis–trans photoisomerization of the azo group. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ghosh, H. N., et al. (2020). The photochemical trans → cis and thermal cis → trans isomerization pathways of azobenzo-13-crown ether: A computational study on a strained cyclic azobenzene system. The Journal of Chemical Physics. Available at: [Link]

  • Cembran, A., Bernardi, F., et al. (2004). On the mechanism of the cis-trans isomerization in the lowest electronic states of azobenzene: S0, S1, and T1. Semantic Scholar. Available at: [Link]

  • Irie, M., & Seki, T. (2012). Isomerization and reorientation of Disperse Red 1 in poly(ethyl methacrylate). ResearchGate. Available at: [Link]

  • Wegewijs, B., et al. (2006). Photoisomerization of disperse red 1 studied with transient absorption spectroscopy and quantum chemical calculations. PubMed. Available at: [Link]

  • Habib, A., et al. (2022). Effect of Disperse Red 1 Azobenzene Dye Doping and Annealing on the Thermomechanical and Photomechanical Properties of PMMA Fibers. MDPI. Available at: [Link]

  • Wegewijs, B., et al. (2006). Photoisomerization of Disperse Red 1 Studied with Transient Absorption Spectroscopy and Quantum Chemical Calculations. ResearchGate. Available at: [Link]

  • Orlik, G., et al. (n.d.). The isomerization of DR1. ResearchGate. Available at: [Link]

  • Ercole, F., Davis, T. P., & Evans, R. A. (2010). Photo-responsive systems and biomaterials: Photochromic polymers, light-triggered self-assembly, surface modification, fluorescence modulation and beyond. ResearchGate. Available at: [Link]

  • Press, F., et al. (n.d.). Photoisomerization of disperse red one in films of poly(methyl-methacrylate) at high pressure. ResearchGate. Available at: [Link]

  • Wang, R., et al. (2023). Recent Development of Photochromic Polymer Systems: Mechanism, Materials, and Applications. Polymers. Available at: [Link]

  • Wang, R., et al. (2023). Recent Development of Photochromic Polymer Systems: Mechanism, Materials, and Applications. ResearchGate. Available at: [Link]

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A Comparative Guide to High-Purity Analysis of Disperse Red 1 Methacrylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the purity of functional monomers like Disperse Red 1 methacrylate (DR1M) is a critical parameter that dictates the performance, reproducibility, and safety of the final product. This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of DR1M, juxtaposed with alternative analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower you in selecting the most fitting method for your quality control and research needs.

The Critical Role of Purity in this compound Applications

This compound is a specialized chromophore-containing monomer, ingeniously designed to integrate the vibrant red azo dye, Disperse Red 1, with a polymerizable methacrylate group.[1] This unique structure allows for its covalent incorporation into polymer backbones, creating materials with tailored optical and functional properties. The synthesis typically involves a two-step process: the formation of the Disperse Red 1 dye via a diazo coupling reaction, followed by its esterification with methacryloyl chloride.[1]

The purity of the final DR1M product is paramount. The presence of impurities, such as unreacted Disperse Red 1, methacrylic acid, or other side-products from the synthesis, can significantly impact the polymerization process, the optical properties of the resulting polymer, and its toxicological profile. Therefore, a robust, validated analytical method to accurately quantify the purity of DR1M is not just a quality control measure but a fundamental necessity for reliable research and development.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC, particularly in the reversed-phase mode, stands as the most powerful and widely adopted technique for assessing the purity of azo dyes and their derivatives due to its high resolution, sensitivity, and quantitative accuracy.[2][3]

The Rationale Behind the HPLC Method Design

The selection of HPLC parameters is a deliberate process, grounded in the physicochemical properties of this compound and its potential impurities.

  • Stationary Phase Selection: The C18 Column Advantage: A reversed-phase C18 (octadecylsilyl) column is the workhorse for the analysis of a vast array of organic compounds, including azo dyes.[4] The C18 stationary phase is nonpolar, and its long alkyl chains provide a high degree of hydrophobicity. This characteristic is ideal for retaining the relatively nonpolar this compound molecule through van der Waals forces, allowing for its effective separation from more polar or less retained impurities.[4]

  • Mobile Phase Composition and Gradient Elution: A typical mobile phase for the analysis of DR1M consists of a mixture of an organic solvent, such as acetonitrile (MeCN), and water.[5] The addition of an acid, like phosphoric or formic acid, helps to suppress the ionization of any acidic or basic functional groups in the analyte and impurities, leading to sharper, more symmetrical peaks.

    A gradient elution is often preferred over an isocratic (constant mobile phase composition) method.[6] This is because a gradient, where the proportion of the organic solvent is increased over time, is highly effective for separating complex mixtures containing compounds with a wide range of polarities.[6] In the context of DR1M analysis, a gradient can effectively separate the main DR1M peak from both early-eluting polar impurities (like residual acids) and late-eluting, more nonpolar impurities (like the parent Disperse Red 1 dye).[6]

  • Detection: A Diode Array Detector (DAD) or a UV-Vis detector is the most common choice for analyzing azo dyes. These detectors can monitor the absorbance at the wavelength of maximum absorbance (λmax) of this compound (around 493 nm), providing high sensitivity and selectivity. A DAD offers the additional advantage of acquiring the full UV-Vis spectrum of each peak, which can aid in peak identification and purity assessment.

Experimental Protocol: A Validated HPLC Method for this compound Purity

This protocol is a representative method that must be validated according to guidelines from authoritative bodies like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.) to ensure its suitability for its intended purpose.[5][7]

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a DAD or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagent: Phosphoric acid or formic acid.

  • Standard: A certified reference standard of this compound.

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 493 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to cover the desired linear range (e.g., 1-50 µg/mL).

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 100 mL of acetonitrile, and filter through a 0.45 µm syringe filter before injection.

4. System Suitability and Validation: Before sample analysis, the system's performance must be verified through system suitability tests as outlined in pharmacopeias like USP General Chapter <621> Chromatography.[5][8] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Weigh DR1M Reference Standard Sample Weigh DR1M Test Sample Dissolve_Std Dissolve in Acetonitrile (Stock Solution) Dissolve_Sample Dissolve in Acetonitrile Dilute Prepare Working Standards Autosampler Autosampler Injection (10 µL) Dilute->Autosampler Filter Filter Sample (0.45 µm) Filter->Autosampler Pump Gradient Pump (ACN/H2O) Column C18 Column (30°C) Detector DAD/UV-Vis Detector (493 nm) Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity vs. Reference Standard Report Final Report

Caption: HPLC workflow for this compound purity analysis.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is the preferred method, other techniques can be employed, each with its own set of advantages and limitations.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique often used for qualitative analysis, such as identifying impurities and monitoring the progress of a reaction.[2] For azo dyes, TLC can quickly provide a visual assessment of purity by separating the main colored spot from any colored impurities.

  • Methodology: A dissolved sample is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a chamber with a developing solvent (mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the sample based on their differential affinity for the stationary and mobile phases.

  • Pros: Fast, inexpensive, and requires minimal instrumentation.

  • Cons: Primarily qualitative, with lower resolution and sensitivity compared to HPLC. Quantification is less precise.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that can be used to determine the purity of highly pure, crystalline organic compounds.[9] The principle is based on the phenomenon of melting point depression; impurities broaden the melting range of a substance.[9]

  • Methodology: A small amount of the sample is heated at a constant rate, and the heat flow required to do so is compared to that of an empty reference pan. The resulting thermogram shows a melting endotherm, the shape of which can be used to calculate the mole percent of impurities using the van't Hoff equation.

  • Pros: Provides a measure of absolute purity without the need for a specific impurity standard. It is a primary analytical method.

  • Cons: Only applicable to crystalline substances that exhibit a sharp melting point and do not decompose upon melting.[10] The accuracy decreases for samples with purity less than 98-99%.[9] this compound has a reported melting point range of 78-83 °C, but thermal stability during melting must be confirmed.

Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, TLC, and DSC for the purity analysis of a compound like this compound. The values are illustrative and based on data for similar organic molecules.

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Differential Scanning Calorimetry (DSC)
Primary Use Quantitative Purity & Impurity ProfilingQualitative Screening, Reaction MonitoringAbsolute Purity of High-Purity Crystalline Solids
Resolution Very HighLow to ModerateNot Applicable (measures a bulk property)
Sensitivity High (ng to pg level)Moderate (µg to ng level)Low (typically for >98% pure samples)
Quantification Highly Accurate & Precise (RSD < 2%)Semi-quantitative at bestAccurate for high-purity samples
Analysis Time 15-30 minutes per sample30-60 minutes for multiple samples30-60 minutes per sample
Throughput High (with autosampler)HighLow to Moderate
Cost High (instrumentation)LowModerate (instrumentation)
Key Limitation Requires reference standards for impuritiesLow resolution and sensitivityNot suitable for amorphous or thermally unstable compounds

Conclusion: Selecting the Right Tool for the Job

For the comprehensive and accurate determination of this compound purity, High-Performance Liquid Chromatography with UV-Vis or DAD detection is the unequivocally superior method. Its high resolution allows for the separation and quantification of the main component from critical process-related impurities, which is essential for ensuring product quality and consistency. The method is highly sensitive, precise, and can be rigorously validated to meet stringent regulatory requirements.

Thin-Layer Chromatography serves as an excellent complementary technique for rapid, low-cost qualitative screening, for instance, in monitoring the progress of the synthesis or for a quick identity check. Differential Scanning Calorimetry , while a powerful tool for determining the absolute purity of certain compounds, has significant limitations for a molecule like this compound, especially if there is any thermal instability near its melting point.

Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis. For routine quality control, in-depth impurity profiling, and release testing, a validated HPLC method is the authoritative and most reliable choice.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
  • Development of Thin Layer and High Performance Liquid Chromatographic Methods for The Analysis of Colourings Substances Used in the Printing Inks. (URL: [Link])

  • Analyses of two azo dyes by high-performance liquid chromatography. Journal of Chromatographic Science. (URL: [Link])

  • Understanding the Latest Revisions to USP <621>. Agilent. (URL: [Link])

  • European Pharmacopoeia. 2.2.29.
  • European Pharmacopoeia. 2.2.46.
  • What are C18 HPLC columns?. GL Sciences. (URL: [Link])

  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. (URL: [Link])

  • Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Agilent. (URL: [Link])

  • Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. (URL: [Link])

  • Purity Determination and DSC Tzero Technology. TA Instruments. (URL: [Link])

  • Separation of Melting and Decomposition using High Heating Rates. Mettler Toledo. (URL: [Link])

  • Understanding Gradient HPLC. LCGC International. (URL: [Link])

  • HPLC Column for identification of Azo dye degradation products?. ResearchGate. (URL: [Link])

  • Understanding the C18 Columns: Activation, Maintenance, and Usage Tips. (URL: [Link])

  • The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. (URL: [Link])

  • Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. (URL: [Link])

  • HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. An-Najah National University. (URL: [Link])

  • Microstructure of Copolymers Containing Disperse Red 1 and Methyl Methacrylate. DTIC. (URL: [Link])

  • Macromolecules 1995, 28, 6533-6538 - Synthesis of Dyed Monodisperse Poly(methyl methacrylate) Colloids for the Preparation of Submicron Periodic. University of Pittsburgh. (URL: [Link])

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A Senior Application Scientist's Guide to Confirming Covalent Attachment of DR1M in Copolymers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in materials science and drug development, the synthesis of functional copolymers is a cornerstone of innovation. Incorporating moieties like Disperse Red 1 methacrylate (DR1M) can imbue polymers with unique optical or responsive properties. However, the critical—and often overlooked—challenge is to rigorously prove that the functional monomer is not merely physically mixed with the polymer, but is truly a covalently integrated part of the copolymer backbone. A simple physical blend can exhibit transient properties, but only covalent attachment ensures the stability and performance required for advanced applications.

This guide provides an in-depth comparison of analytical methodologies to definitively confirm the covalent attachment of DR1M. We will move beyond simple checklists, delving into the causality behind experimental choices and outlining self-validating workflows to ensure the integrity of your results.

The Analytical Imperative: Copolymer vs. Physical Blend

The fundamental question we must answer is: "Is the DR1M part of the high molecular weight polymer chain, or is it present as unreacted monomer or a separate homopolymer?" Answering this requires a multi-technique approach, as no single method provides a complete picture. We will explore a suite of spectroscopic, chromatographic, and thermal analyses, each offering a unique piece of the puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

NMR spectroscopy stands as the most powerful and direct method for confirming covalent bonds in polymers.[1] It provides unambiguous evidence of the local chemical environment of atoms, allowing us to "see" the new bonds formed during polymerization.[2]

Expertise & Experience: Why NMR is Foundational

The principle of NMR is to probe the magnetic properties of atomic nuclei (most commonly, protons or ¹H). The exact resonance frequency of a proton is exquisitely sensitive to its neighboring atoms. When the DR1M monomer incorporates into a polymer chain, the chemical environment around its protons changes dramatically. The key is to identify signals that could only exist if a covalent bond has formed between the DR1M unit and the rest of the polymer backbone. For this reason, ¹H NMR is a routine method for the molecular characterization of polymers.[2]

Experimental Protocol: ¹H NMR Analysis
  • Sample Purification (Critical Step): Before analysis, the copolymer must be rigorously purified to remove all traces of unreacted DR1M monomer. This is typically achieved by repeated precipitation. For example, dissolve the crude polymer in a good solvent (e.g., Tetrahydrofuran - THF) and precipitate it into a non-solvent (e.g., methanol or hexane). Repeat this process 2-3 times.

  • Sample Preparation: Dissolve 10-15 mg of the purified, dried copolymer in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Control Samples: Prepare NMR samples of the pure DR1M monomer and the comonomer for comparison.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. If signal overlap is an issue, 2D NMR techniques like COSY or HSQC can be invaluable for resolving complex spectra.[1]

Trustworthiness: Interpreting the Spectral Evidence

The validation of covalent attachment comes from observing specific spectral changes:

  • Disappearance of Monomer Signals: The most telling sign is the complete disappearance of the vinyl protons from the DR1M methacrylate group (typically appearing in the 5.5-6.5 ppm range).

  • Appearance of Backbone Signals: Concurrently, new broad signals will appear in the 1.0-2.5 ppm range, corresponding to the new aliphatic protons of the polymer backbone.

  • Shifting of Neighboring Protons: Protons on the DR1M moiety close to the methacrylate group will experience a slight upfield or downfield shift due to their new position within the polymer chain.

By comparing the copolymer spectrum to the monomer spectra, these changes provide definitive evidence of covalent bond formation. Furthermore, the ratio of integrals between characteristic DR1M protons (e.g., aromatic protons) and protons from the comonomer allows for the calculation of the copolymer composition.[3][4]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis P Crude Polymer Purify Purify via Precipitation P->Purify Dissolve Dissolve in Deuterated Solvent Purify->Dissolve Monomers DR1M & Comonomer (Controls) Acquire Acquire ¹H NMR Spectra Monomers->Acquire Dissolve->Acquire Compare Compare Spectra: Copolymer vs. Controls Acquire->Compare Confirm Confirm Attachment: - Vinyl peaks absent - Backbone peaks present Compare->Confirm

Caption: Workflow for confirming covalent attachment using NMR spectroscopy.

Gel Permeation Chromatography (GPC/SEC): Proving Co-location

While NMR confirms the type of bond, GPC (also known as SEC) confirms that the DR1M chromophore is part of a large molecule.[5] This technique separates molecules based on their hydrodynamic volume (effectively, their size in solution). By using multiple detectors, we can create a powerful, self-validating system.[6][7]

Expertise & Experience: The Power of Dual Detection

A standard GPC setup uses a refractive index (RI) detector, which is sensitive to the concentration of all polymer chains. For our purpose, we add a UV-Vis detector in series, set to the maximum absorbance wavelength (λ_max) of the DR1M chromophore (~480-500 nm). If the DR1M is covalently attached, every polymer chain containing it will be "colored." Therefore, the UV-Vis detector signal should perfectly track the RI detector signal across the entire molecular weight distribution.[8][9]

Experimental Protocol: GPC with UV-Vis and RI Detection
  • System Setup:

    • Select an appropriate GPC column set and mobile phase (e.g., THF) compatible with your polymer.

    • Connect the detectors in series: Column outlet → UV-Vis Detector → RI Detector.

    • Set the UV-Vis detector to the λ_max of DR1M.

  • Sample Preparation: Prepare a dilute solution (~1-2 mg/mL) of the purified copolymer in the mobile phase. Filter the solution through a 0.22 µm syringe filter.

  • Control Samples: Analyze the DR1M monomer and a physical blend of the comonomer homopolymer and DR1M.

  • Data Acquisition: Inject the samples and record the chromatograms from both detectors.

Trustworthiness: Interpreting the Chromatograms

The data provides a clear, visual confirmation:

  • Successful Copolymer: The UV-Vis and RI chromatograms will show peaks at the same elution times and have identical shapes. This proves that the chromophore (detected by UV-Vis) is distributed across the entire population of polymer chains (detected by RI).

  • Physical Blend/Impurity: You will see a large, early-eluting peak on the RI trace (the polymer) and a very small, late-eluting peak on the UV-Vis trace (the small DR1M monomer, which enters the column pores and elutes last).

GPC_Workflow cluster_input Inputs Copolymer Purified Copolymer GPC GPC System (Column Separation) Copolymer->GPC Blend Physical Blend (Control) Blend->GPC Detectors Dual Detectors (UV-Vis & RI) GPC->Detectors Analysis Overlay Chromatograms Detectors->Analysis Result1 Result: Covalent (Traces Overlap) Analysis->Result1 Result2 Result: Blend (Traces Mismatched) Analysis->Result2

Caption: Logic diagram for GPC multi-detector analysis.

Complementary & Corroborative Techniques

While NMR and GPC provide the strongest evidence, other techniques can offer valuable corroborating data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique for identifying functional groups.[10] While less definitive than NMR, it provides a quick check for the consumption of the monomer's reactive group.

  • Principle: Covalent polymerization consumes the C=C double bond of the methacrylate group.

  • Protocol: Acquire spectra of the DR1M monomer and the purified copolymer using an ATR-FTIR spectrometer.

  • Interpretation: Look for the disappearance or significant reduction of the characteristic C=C vinyl stretching peak (around 1635 cm⁻¹) in the copolymer spectrum compared to the monomer spectrum. The strong ester carbonyl (C=O) and azo (-N=N-) peaks from DR1M should remain.[11]

Thermal Analysis (DSC & TGA)

Thermal analysis probes the bulk properties of the material, which differ between a true copolymer and a blend.[12][13]

  • Principle: A random copolymer is a single chemical entity and should exhibit a single glass transition temperature (Tg). A physical blend of two polymers will typically show two separate Tgs corresponding to each component.[14]

  • Protocol:

    • DSC: Heat a small sample of the purified polymer under nitrogen. Cool it and heat it again. The Tg is observed as a step-change in the heat flow during the second heating scan.

    • TGA: Heat a sample under nitrogen to high temperatures to observe its decomposition profile.

  • Interpretation:

    • DSC: The presence of a single Tg, intermediate between the Tgs of the two corresponding homopolymers, is strong evidence of a homogeneous, random copolymer.[14]

    • TGA: The copolymer will likely have a unique thermal degradation profile compared to the individual homopolymers or a physical blend.[15]

Data Summary & Comparison Guide

To select the appropriate analytical strategy, it is essential to understand the strengths and limitations of each technique.

TechniqueInformation ProvidedEvidence TypeQuantitative?Key Advantage
¹H NMR Specific bond connectivity, compositionDirect YesUnambiguous proof of covalent structure.[2][4]
GPC (UV/RI) Chromophore is on the polymer chainStrong Indirect Yes (Composition)Confirms incorporation across the MWD.[6][8]
FTIR Disappearance of reactive groupsIndirect No (Qualitative)Fast, simple initial check.[10]
DSC Homogeneity of the material (Tg)Indirect NoConfirms a single-phase material (for random copolymers).[14]
TGA Thermal stability profileIndirect NoProvides a characteristic fingerprint of the material.[15]

Conclusion: A Strategy for Certainty

Confirming the covalent attachment of DR1M is not a single experiment but a systematic process of building a case with orthogonal, self-validating data. For the highest degree of confidence, the recommended workflow is:

  • Initial Screen (FTIR): A quick check to see if the vinyl monomer peak has disappeared.

  • Primary Proof (GPC with Dual Detection): Demonstrate conclusively that the DR1M chromophore is part of the high molecular weight polymer.

  • Definitive Confirmation (¹H NMR): Provide absolute, direct evidence of the covalent bond structure and determine the final copolymer composition.

By following this multi-faceted approach, researchers can move forward with confidence, knowing their functional materials are built on a foundation of proven covalent chemistry.

References

  • Tips & Tricks: GPC/SEC Copolymer Analysis in GPC/SEC 1: Compositional Analysis by GPC/SEC with Multiple Detection.
  • GPC Analysis FAQ: Your Complete Guide to Gel Permeation Chromatography for Polymer Characterization.
  • Copolymer Analysis in GPC/SEC. Part 1: Compositional analysis by GPC/SEC with multiple detection.
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  • Quantitative Analysis of Copolymers by Ftir. Scribd.
  • UV-Vis absorption spectra of the DR1-PPV copolymer.
  • Thermal analysis of copolymers with (a) DSC and (b) TGA.
  • QUANTITATIVE-ANALYSIS OF COPOLYMERS BY FTIR. UQ eSpace.
  • Characterizing the Average Composition and Molar Mass Distributions of a Copolymer by SEC–MALS–dRI–UV.
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  • Covalent attachment of polymersomes to surfaces. PubMed.
  • Influence of Composition on Ultraviolet Absorption Spectra Styrene-Alkyl Methacrylate and Styrene-Alkyl Acryl
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  • Covalent attachment of functional protein to polymer surfaces: a novel one-step dry process. PubMed.
  • Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA. MDPI.
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  • Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment. MDPI.
  • Synthesis and Characterization of Bioactive Amphiphilic Graft Copolymers with Hydrophilic Poly (1, 3-Dioxolane) Side Chains. Oriental Journal of Chemistry.
  • A UV-Vis Spectroscopic Method for Monitoring of Additive Particle Properties during Polymer Compounding. Queen's University Belfast.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Disperse Red 1 Methacrylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first guide for the proper handling and disposal of Disperse Red 1 methacrylate (CAS No. 103553-48-6). As a research professional, your commitment to safety extends beyond the bench to the entire lifecycle of the chemicals you use. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the proper mitigation strategies. Adherence to these protocols is critical for ensuring personal safety, protecting the environment, and maintaining regulatory compliance.

Core Principle: Proactive Waste Management

This compound is a functionalized azo dye containing a reactive methacrylate group.[1] This dual nature—a potent chromophore and a polymerizable monomer—dictates its handling and disposal. The core principle of its waste management is that it must never be disposed of via standard laboratory drains or in regular solid waste.[2][3] Due to its chemical properties and hazard profile, it is classified as a hazardous chemical waste.

The methacrylate group presents a risk of spontaneous and potentially violent polymerization, especially if inhibitors are depleted over time.[4][5] The azo dye component carries concerns of environmental persistence and potential toxicity to aquatic life.[6] Therefore, all waste streams containing this chemical, regardless of concentration, must be segregated, properly labeled, and disposed of through a licensed hazardous waste management service.

Hazard Profile of this compound

A thorough understanding of the hazards is fundamental to safe handling and disposal. This compound is a combustible solid and presents multiple health risks upon exposure.[7]

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation upon contact.[7]
Skin SensitizationH317May cause an allergic skin reaction.[7]
Serious Eye IrritationH319Causes serious eye irritation.[7]
Respiratory IrritationH335May cause respiratory irritation if inhaled as dust.[7]
Combustibility-Classified as a combustible solid.

These hazards mandate the consistent use of appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.[4] Work should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling dust particles.[8]

Disposal Decision Workflow

The proper disposal pathway for this compound depends on the form of the waste. The following workflow provides a logical decision-making process for segregating and managing different waste streams.

Sources

A Researcher's Guide to Safe Handling: Personal Protective Equipment for Disperse Red 1 Methacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Disperse Red 1 methacrylate is a photochromic azo dye functionalized with a methacrylate group, making it a valuable monomer for creating advanced polymers with unique optical properties. Its use is prevalent in materials science, particularly for developing light-sensitive materials and nonlinear optical devices. However, the dual chemical nature of this compound—a potent sensitizing azo dye and a reactive methacrylate monomer—necessitates a rigorous and well-understood safety protocol.

This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to move beyond mere compliance and instill a culture of safety grounded in scientific causality, ensuring that researchers are protected not just by their equipment, but by their understanding of the risks involved.

Understanding the Hazard: A Dual-Risk Profile

Effective protection begins with a comprehensive understanding of the material's hazards. This compound presents risks from both its azo dye structure and its methacrylate functional group. The Globally Harmonized System (GHS) provides a clear summary of its primary threats.[1]

Hazard ClassificationGHS Hazard CodeDescription of Risk
Skin IrritationH315Causes irritation upon direct contact with skin.[1]
Skin SensitizationH317May cause an allergic skin reaction after repeated exposure.[1]
Serious Eye IrritationH319Causes significant irritation and potential damage to the eyes.[1]
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]
Combustible SolidN/AAs a fine powder, it can form explosive mixtures with air if dispersed and exposed to an ignition source.[2][3]

The core directive for handling this compound is to avoid all personal contact , including inhalation, and to prevent the generation of dust.[2] The methacrylate component adds the risk of uncontrolled polymerization if not stored or handled correctly, though the primary daily risk to researchers is immunological sensitization.[4][5]

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is critical to recognize that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls that remove or minimize the hazard at its source.

  • Engineering Controls: All procedures involving the handling of solid this compound powder—including weighing, aliquoting, and preparing solutions—must be conducted within a certified chemical fume hood.[4] The fume hood contains the fine powder, preventing respiratory exposure and contamination of the general laboratory space. General laboratory ventilation is insufficient for handling this type of hazardous solid.[3]

  • Administrative Controls:

    • Clearly designate specific areas for handling this compound.

    • Prohibit eating, drinking, and smoking in all work areas.[2][3]

    • Implement a mandatory hand-washing protocol after every procedure and before leaving the laboratory.[2][3]

    • Ensure all containers are clearly labeled and stored according to recommendations (2-8°C).

Detailed PPE Protocol: A Task-Based Approach

The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for common laboratory procedures involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Storage Safety GlassesNitrile Gloves (for incidental contact)Lab CoatNot Required
Weighing Solid Powder Chemical GogglesDouble-gloved: Butyl or Viton outer, Nitrile innerFully-buttoned Lab Coat, Disposable GownRequired : N95 Respirator (even inside a fume hood)
Solution Preparation Chemical GogglesDouble-gloved: Butyl or Viton outer, Nitrile innerFully-buttoned Lab CoatNot required if performed in a fume hood
Minor Spill Cleanup Chemical GogglesHeavy-duty Butyl or Viton GlovesLab Coat, PVC ApronRequired : N95 Respirator
Waste Disposal Safety GlassesNitrile GlovesLab CoatNot Required
Eye and Face Protection

Standard safety glasses are inadequate. Due to the fine, easily dispersed nature of the powder, chemical safety goggles that form a seal around the eyes are mandatory for any task involving the solid form.

Skin and Body Protection

This is the most critical area of protection due to the compound's classification as a skin irritant and potent sensitizer.[6]

  • Gloves: Standard latex or nitrile surgical gloves offer insufficient protection against methacrylates, which can permeate these materials in under a minute.[7]

    • Rationale: The molecular structure of methacrylates allows them to pass through the polymer matrix of common disposable gloves. For any task with a risk of direct contact, double gloving is required. The outer glove should be a robust, chemical-resistant material like Butyl rubber or Viton .[4] Check the glove manufacturer's specific permeation data for methacrylates.

    • Procedure: Always inspect gloves for degradation or punctures before use.[2] Use a proper removal technique by peeling the glove off from the cuff, ensuring the outer contaminated surface is not touched with bare skin. Dispose of contaminated gloves immediately as hazardous waste.

  • Lab Coat: A clean, fully-buttoned, long-sleeved lab coat is required at all times.

  • Additional Protection: For tasks with a higher risk of contamination, such as weighing large quantities or cleaning spills, a disposable gown and a PVC apron should be worn over the lab coat.[2]

Respiratory Protection

Inhalation of the fine powder can cause respiratory tract irritation.[1]

  • Rationale: While a fume hood is the primary engineering control, weighing operations can still generate airborne particulates.

  • Procedure: When weighing the solid powder, an N95-rated filtering facepiece respirator is mandatory as an additional precaution, even inside a fume hood.[8] Any user required to wear a respirator must be part of a formal respiratory protection program that includes medical evaluation and annual fit-testing, as mandated by OSHA and other regulatory bodies.[4]

Operational Workflow: A Step-by-Step Safety Plan

This workflow provides a logical sequence for handling this compound from receipt to disposal, integrating the PPE requirements at each stage.

G cluster_0 Preparation & Storage cluster_1 Active Handling (in Fume Hood) cluster_2 Post-Procedure & Disposal Receiving 1. Receiving Inspect container integrity. PPE: Lab Coat, Safety Glasses, Nitrile Gloves Storage 2. Storage Store at 2-8°C. Keep container sealed. Receiving->Storage Verify Label Weighing 3. Weighing PPE: Goggles, Double Gloves (Butyl), Lab Coat, N95 Respirator Storage->Weighing Transport to Hood Experiment 4. Experimentation Maintain full PPE. Avoid raising sash. Weighing->Experiment Transfer to reaction Decon 5. Decontamination Rinse glassware in hood. Wipe down surfaces. Experiment->Decon Spill Spill Management Minor Spill: Absorb & Collect. Major Spill: Evacuate & Call EHS. Experiment->Spill If spill occurs Waste 6. Waste Disposal Segregate solid & liquid waste. Label hazardous waste containers. Decon->Waste Doffing 7. Doffing PPE Remove outer gloves first. Wash hands thoroughly. Waste->Doffing

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.